B1574645 LAM-003

LAM-003

Cat. No.: B1574645
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LAM-003 is a prodrug of the heat shock protein 90 (HSP90) inhibitor LAM-003A. It is intended for investigational use in cancer research, with a specific focus on overcoming treatment resistance in acute myeloid leukemia (AML). Research indicates that this compound exhibits potent cytotoxic activity against AML cell lines and primary samples harboring FLT3-ITD mutations, which are associated with poor patient prognosis. Its mechanism of action involves the inhibition of HSP90, a molecular chaperone required for the stabilization of many oncoproteins. This leads to the degradation of key client proteins, including mutant FLT3, thereby inducing cell death. Preclinical studies have demonstrated that this compound can regress tumors in xenograft mouse models and extend survival in systemic models of AML . A significant research value of this compound is its ability to retain antileukemic activity against AML cells that have developed resistance to FLT3 kinase inhibitors. This resistance can arise from secondary FLT3 mutations (such as D835 or F691) or protective signaling from the bone marrow stroma. This compound has shown equipotent activity against these resistant variants, positioning it as a candidate for investigating salvage therapies for relapsed/refractory AML . Furthermore, this compound has displayed robust synergistic activity in combination with other agents, most notably the BCL-2 inhibitor venetoclax. This combination has been shown to significantly prolong survival in preclinical models compared to either agent alone, suggesting a promising avenue for combination therapy research . Genome-wide CRISPR screens have also identified potential synergies with EZH2 inhibitors, revealing that this compound sensitivity may involve epigenetic pathways .

Properties

IUPAC Name

unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LAM-003;  LAM 003;  LAM003; 

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of LAM-003 in Acute Myeloid Leukemia: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

GUILFORD, Conn. – This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental basis for LAM-003, a novel, orally bioavailable heat shock protein 90 (HSP90) inhibitor, in the context of Acute Myeloid Leukemia (AML). Developed for researchers, scientists, and drug development professionals, this document details the molecular underpinnings of this compound's therapeutic potential, particularly in aggressive, treatment-resistant forms of AML.

Executive Summary

This compound is the L-alanine ester prodrug of LAM-003A (formerly MPC-3100), an HSP90 inhibitor designed for improved aqueous solubility and oral administration. The core mechanism of this compound lies in its ability to inhibit HSP90, a molecular chaperone essential for the conformational stability and function of a multitude of oncogenic "client" proteins. In AML, this mechanism is particularly potent against leukemic cells harboring FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, a frequent driver of aggressive disease. This compound induces the degradation of FLT3-ITD and other client oncoproteins, leading to the suppression of downstream pro-survival signaling pathways and ultimately, apoptotic cell death. Notably, this compound demonstrates efficacy in overcoming common mechanisms of resistance to FLT3 tyrosine kinase inhibitors (TKIs), including those arising from secondary mutations and protective signals from the bone marrow microenvironment. Furthermore, preclinical data reveal a powerful synergy with the BCL-2 inhibitor venetoclax, offering a promising combination strategy to combat venetoclax resistance.

Core Mechanism of Action: HSP90 Inhibition

This compound is rapidly converted to its active form, LAM-003A, which competitively binds to the ATP-binding pocket in the N-terminus of HSP90. This inhibition disrupts the chaperone's function, leading to the misfolding and subsequent proteasomal degradation of its client proteins. In AML, a key client protein is the constitutively active FLT3-ITD receptor tyrosine kinase.

The inhibition of HSP90 by this compound triggers the degradation of FLT3-ITD, thereby abrogating its downstream signaling cascades, including the PI3K/AKT, MAPK, and STAT5 pathways, which are critical for leukemic cell proliferation and survival. This targeted degradation of oncoproteins underpins the anti-leukemic activity of this compound.

Preclinical Efficacy in AML Models

In Vitro Anti-Leukemic Activity

This compound has demonstrated potent cytotoxic activity against a panel of AML cell lines, with particular sensitivity observed in those with FLT3-ITD mutations.

Cell LineFLT3 StatusIC50 (nM)Citation
MOLM-13FLT3-ITD670 (geometric mean for FLT3-ITD lines)
MV-4-11FLT3-ITDNot specified, but sensitive
FLT3 WT (various)FLT3-WT1400 (geometric mean for FLT3-WT lines)
Overcoming Resistance to FLT3 Inhibitors

A significant advantage of this compound is its ability to circumvent common resistance mechanisms to FLT3 inhibitors.

  • Secondary Mutations: this compound retains activity against AML cells expressing FLT3 mutations that confer resistance to TKIs, such as the D835Y and F691L mutations.

  • Stromal Protection: The bone marrow microenvironment can secrete factors that activate alternative survival pathways, rendering FLT3 inhibitors less effective. This compound's potency is unaffected by stromal-conditioned media.

In Vivo Antitumor Activity

In murine xenograft and systemic models of AML, this compound has shown significant anti-tumor efficacy and improvement in survival.

Animal ModelAML Cell LineTreatmentKey FindingsCitation
XenograftMV-4-11This compound (oral, daily)84% tumor regression.
SystemicMOLM-13This compound (75 or 150 mg/kg, oral, daily)Dose-dependent, statistically significant improvement in survival compared to vehicle.
SystemicMOLM-13This compound and Venetoclax combinationSignificantly prolonged survival compared to single agents.

Synergistic Interactions

Combination with Venetoclax

The most pronounced synergistic effects have been observed with the BCL-2 inhibitor, venetoclax. This combination is particularly effective in overcoming venetoclax resistance, which is often mediated by the upregulation of the anti-apoptotic protein MCL-1.

Mechanistic studies have revealed that the combination of this compound and venetoclax inhibits the AKT-mediated regulation of GSK3B, leading to the degradation of MCL-1.

Combination with EZH2 Inhibitors

A genome-wide CRISPR screen identified the loss of the histone H3K27 demethylase, KDM6A, as a determinant of sensitivity to this compound. This finding suggests that inhibiting the functional antagonist of KDM6A, the histone methyltransferase EZH2, could enhance this compound's efficacy. Preclinical studies have confirmed a synergistic interaction between this compound and the EZH2 inhibitor EPZ-6438 in FLT3-ITD AML cell lines.

Signaling Pathways and Experimental Workflows

This compound Core Mechanism of Action

LAM003_Mechanism LAM003 This compound HSP90 HSP90 LAM003->HSP90 Inhibits Apoptosis Apoptosis LAM003->Apoptosis Induces FLT3_ITD FLT3-ITD (Oncogenic Client Protein) HSP90->FLT3_ITD Stabilizes Proteasome Proteasomal Degradation FLT3_ITD->Proteasome Degradation Downstream Downstream Signaling (PI3K/AKT, MAPK, STAT5) FLT3_ITD->Downstream Activates Proliferation Leukemic Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Core mechanism of this compound in FLT3-ITD AML.

This compound and Venetoclax Synergy

LAM003_Venetoclax_Synergy cluster_lam003 This compound cluster_venetoclax Venetoclax LAM003 This compound AKT AKT LAM003->AKT Inhibits GSK3B GSK3B AKT->GSK3B Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits Apoptosis Apoptosis BCL2->Apoptosis MCL1 MCL-1 (Anti-apoptotic) GSK3B->MCL1 Promotes Degradation MCL1->Apoptosis Inhibits

Caption: Synergistic mechanism of this compound and Venetoclax.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow Start Seed AML Cells (e.g., MOLM-13, MV-4-11) Treatment Treat with this compound (Dose Range) Start->Treatment Incubation Incubate (e.g., 72 hours) Treatment->Incubation Assay Add Cell Viability Reagent (e.g., CellTiter-Glo) Incubation->Assay Readout Measure Luminescence (Plate Reader) Assay->Readout Analysis Calculate IC50 Values Readout->Analysis

Caption: Workflow for determining cell viability (IC50).

Experimental Protocols

Cell Lines and Reagents
  • Cell Lines: Human AML cell lines MOLM-13 and MV-4-11 (FLT3-ITD positive) can be obtained from DSMZ and ATCC, respectively. Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compounds: this compound can be synthesized or obtained from a commercial supplier. Venetoclax and EPZ-6438 are also commercially available.

Cell Viability Assay
  • AML cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

  • Cells are treated with a serial dilution of this compound (and/or other compounds) for 72 hours.

  • Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Luminescence is measured using a microplate reader.

  • IC50 values are calculated using a non-linear regression model (e.g., in GraphPad Prism).

Western Blot Analysis
  • AML cells are treated with this compound for various time points (e.g., 0, 4, 8, 24 hours).

  • Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., FLT3, p-FLT3, AKT, p-AKT, STAT5, p-STAT5, MCL-1, PARP, Caspase-3, and a loading control like GAPDH or β-actin).

  • After washing, membranes are incubated with HRP-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis
  • AML cells are treated with this compound for 24-48 hours.

  • Cells are harvested, washed, and resuspended in Annexin V binding buffer.

  • Cells are stained with FITC-conjugated Annexin V and propidium iodide (PI) or 7-AAD according to the manufacturer's protocol (e.g., from BD Biosciences).

  • Samples are analyzed on a flow cytometer (e.g., BD LSRFortessa).

  • The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry analysis software (e.g., FlowJo).

In Vivo Xenograft Model
  • Female immunodeficient mice (e.g., NOD-scid gamma) are subcutaneously inoculated with 5-10 million MV-4-11 cells.

  • When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • This compound is administered orally, once daily, at a specified dose (e.g., 150 mg/kg). The vehicle control is administered to the control group.

  • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • At the end of the study, tumors are excised and can be used for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

This compound represents a promising therapeutic agent for AML, particularly for patients with FLT3-ITD mutations and those who have developed resistance to targeted FLT3 inhibitors. Its core mechanism of HSP90 inhibition leads to the degradation of key oncoproteins, resulting in potent anti-leukemic effects. The strong synergy observed with venetoclax and the potential for combination with EZH2 inhibitors highlight rational and promising avenues for future clinical investigation in AML. The ongoing Phase 1 clinical trial (NCT03426605) will provide crucial insights into the safety and efficacy of this compound in patients with relapsed or refractory AML.

LAM-003 as an HSP90 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

LAM-003 is a novel, orally bioavailable L-alanine ester prodrug of the potent heat shock protein 90 (HSP90) inhibitor, LAM-003A (formerly known as MPC-3100).[1][2] It is currently under clinical investigation for the treatment of acute myeloid leukemia (AML), with a particular focus on patients with FMS-like tyrosine kinase 3 (FLT3) mutations.[1] By inhibiting the chaperone function of HSP90, this compound triggers the degradation of numerous oncogenic client proteins, including the constitutively active FLT3-ITD mutant, leading to apoptosis in cancer cells.[1][3][4] Preclinical studies have demonstrated significant single-agent efficacy in AML models and a strong synergistic effect when combined with the BCL-2 inhibitor, venetoclax.[1][5] This synergy is attributed to the this compound-mediated inhibition of the AKT/GSK3β pathway, leading to the degradation of MCL-1, a key resistance factor for venetoclax.[6][7][8] A Phase 1 clinical trial (NCT03426605) is currently evaluating the safety and efficacy of this compound in patients with relapsed or refractory AML.[1]

Introduction to HSP90 as a Therapeutic Target in Cancer

Heat shock protein 90 (HSP90) is a highly conserved and abundant molecular chaperone that plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a wide array of substrate proteins, referred to as "client proteins".[9] Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, including receptor tyrosine kinases, transcription factors, and cell cycle regulators.[9] In malignant cells, there is a heightened reliance on the HSP90 chaperone machinery to support the stability and function of mutated, overexpressed, or constitutively active oncoproteins.[9] Inhibition of HSP90's ATP-dependent chaperone activity disrupts this support, leading to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of these oncoproteins, thereby simultaneously blocking multiple oncogenic signaling pathways.[9] This unique mechanism makes HSP90 an attractive therapeutic target for cancer.

This compound: A Novel HSP90 Inhibitor

Chemistry and Formulation

This compound is an L-alanine ester prodrug of the active molecule LAM-003A, a purine-based synthetic HSP90 inhibitor.[1][2] The development of this compound was prompted by the poor aqueous solubility of its parent compound, LAM-003A (MPC-3100), which limited its clinical formulation.[2] As a prodrug, this compound is designed for improved oral bioavailability. Following administration, it is rapidly metabolized by esterases to release the active drug, LAM-003A.[1]

Mechanism of Action

The active form, LAM-003A, exerts its therapeutic effect by competitively binding to the N-terminal ATP-binding pocket of HSP90.[1] This binding event prevents the hydrolysis of ATP, which is essential for the chaperone's function, locking the HSP90-client protein complex in a conformation that is targeted for degradation by the proteasome.[9] In the context of AML, a key client protein of HSP90 is the FLT3 receptor tyrosine kinase.[4] Mutations such as internal tandem duplications (FLT3-ITD) result in a constitutively active oncoprotein that drives leukemogenesis.[3][4] By inhibiting HSP90, LAM-003A leads to the degradation of FLT3-ITD and the subsequent inactivation of its downstream pro-survival signaling pathways, including STAT5, AKT, and ERK.[3][4]

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent anti-leukemic activity in a panel of AML cell lines and primary patient samples.[1] Notably, cells harboring FLT3-ITD mutations exhibit greater sensitivity to this compound compared to those with wild-type FLT3.[1]

Cell TypeGenetic BackgroundGeometric Mean EC50 (nM)
AML Cell LinesFLT3-ITD670
AML Cell LinesFLT3 Wild-Type1400
Table 1: In Vitro Potency of this compound in AML Cell Lines. Data summarized from Beeharry et al., Blood Advances (2019).[1]
In Vivo Efficacy

The anti-tumor activity of this compound has been confirmed in AML xenograft models. In a systemic AML model using MOLM-13 cells (FLT3-ITD positive), daily oral administration of this compound as a single agent led to a significant improvement in animal survival compared to the vehicle control.[5] Furthermore, in a venetoclax-resistant MOLM-13 model, this compound treatment at 125 mg/kg reduced the AML burden in the peripheral blood and significantly increased survival.[5]

Synergistic Activity with Venetoclax

A significant finding from preclinical studies is the strong synergy observed between this compound and the BCL-2 inhibitor, venetoclax.[1][5] Resistance to venetoclax is often mediated by the upregulation of other anti-apoptotic proteins, particularly Myeloid Cell Leukemia 1 (MCL-1).[6][8] The combination of this compound and venetoclax was evaluated in a MOLM-13 systemic AML model, where it was shown to significantly prolong survival more than either single agent alone.[1][5] Mechanistic studies suggest that this compound inhibits the PI3K/AKT signaling pathway.[10] Inhibition of AKT prevents the phosphorylation and subsequent inhibition of Glycogen Synthase Kinase 3 Beta (GSK3β).[7] Active GSK3β can then phosphorylate MCL-1, targeting it for proteasomal degradation.[7] By downregulating MCL-1, this compound effectively overcomes a primary mechanism of venetoclax resistance.

Clinical Development

Based on the robust preclinical data, a Phase 1, open-label, dose-escalation study of this compound in adult patients with relapsed or refractory AML was initiated (NCT03426605).[1] The primary objectives of this "3+3" design study are to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of orally administered this compound.

Detailed Experimental Protocols

Cell Viability Assay (Representative Protocol)

This protocol is a representative method for determining the EC50 values of this compound using a tetrazolium-based assay such as MTT.

  • Cell Plating: Seed AML cells (e.g., MOLM-13, MV-4-11) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of appropriate culture medium (e.g., RPMI-1640 with 10% FBS).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound dilutions to the appropriate wells. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: After subtracting the background absorbance, calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data using a non-linear regression model to determine the EC50 value.

Western Blot Analysis

This protocol describes the analysis of FLT3 pathway proteins following this compound treatment.

  • Cell Treatment and Lysis: Plate AML cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Harvest the cells and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[11]

  • Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.[11]

  • Gel Electrophoresis: Separate the protein lysates on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-FLT3, total FLT3, p-STAT5, total STAT5, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH), diluted in blocking buffer.[3][4]

  • Secondary Antibody Incubation: Wash the membrane with TBS-T and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[4]

In Vivo AML Xenograft Model

This protocol details the establishment of a systemic MOLM-13 xenograft model.

  • Animal Model: Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID).[12] All procedures must be approved by an Institutional Animal Care and Use Committee.[1]

  • Cell Preparation: Culture MOLM-13 cells in RPMI-1640 medium. Harvest cells during the logarithmic growth phase with >95% viability.[12]

  • Cell Injection: Resuspend MOLM-13 cells in sterile PBS and inject 1 x 10^6 cells intravenously via the tail vein of each mouse.

  • Tumor Burden Monitoring: Monitor the engraftment and progression of leukemia by peripheral blood sampling and flow cytometry for human CD45+ cells.

  • Treatment: Once leukemia is established, randomize mice into treatment groups. Prepare this compound in an appropriate vehicle for oral gavage. Administer this compound or vehicle daily at the desired doses (e.g., 75, 125, 150 mg/kg).[5]

  • Efficacy Endpoints: Monitor animal health, body weight, and survival. The primary endpoint is typically overall survival, defined as the time to reach a predetermined endpoint (e.g., >20% weight loss, hind-limb paralysis, or other signs of distress).[5]

Signaling Pathways and Visualizations

LAM_003_Conversion LAM_003 This compound (Prodrug) Esterases Plasma Esterases LAM_003->Esterases LAM_003A LAM-003A (Active Drug) Esterases->LAM_003A Metabolism

Prodrug activation of this compound to LAM-003A.

HSP90_Inhibition cluster_HSP90_Cycle HSP90 Chaperone Cycle HSP90 HSP90 Complex HSP90-Client Complex HSP90->Complex Client Oncogenic Client Protein (e.g., FLT3-ITD) Client->HSP90 ATP ATP ATP->Complex FoldedClient Stable, Active Oncoprotein Complex->FoldedClient Folding & Maturation Proteasome Ubiquitin-Proteasome System Complex->Proteasome LAM_003A LAM-003A LAM_003A->HSP90 Inhibits ATP Binding Degradation Degradation Proteasome->Degradation

General mechanism of HSP90 inhibition by LAM-003A.

FLT3_Pathway cluster_downstream Downstream Signaling FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS/RAF/MEK FLT3->RAS Degradation FLT3-ITD Degradation FLT3->Degradation HSP90 HSP90 HSP90->FLT3 Stabilizes HSP90->Degradation Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ERK ERK RAS->ERK ERK->Proliferation LAM_003A LAM-003A LAM_003A->HSP90 Inhibits

Inhibition of the FLT3 signaling pathway by LAM-003A.

Synergy_Pathway LAM_003A LAM-003A AKT AKT LAM_003A->AKT Inhibits Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits GSK3B GSK3β AKT->GSK3B Inhibits MCL1 MCL-1 GSK3B->MCL1 Phosphorylates for Degradation Apoptosis Apoptosis MCL1->Apoptosis Inhibits BCL2->Apoptosis Inhibits

Synergistic mechanism of LAM-003A and Venetoclax.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development invitro In Vitro Studies (Cell Viability, Western Blot) invivo In Vivo Studies (AML Xenograft Models) invitro->invivo synergy Combination Studies (e.g., with Venetoclax) invitro->synergy invivo->synergy phase1 Phase 1 Trial (NCT03426605) (Safety, MTD, RP2D) synergy->phase1 phase2 Phase 2/3 Trials (Efficacy) phase1->phase2

Workflow for the evaluation of this compound.

Conclusion

This compound is a promising HSP90 inhibitor with a clear mechanism of action and demonstrated preclinical efficacy in AML, particularly in the genetically defined FLT3-ITD patient population. Its ability to induce the degradation of oncoproteins makes it an attractive therapeutic agent, and its strong synergy with the BCL-2 inhibitor venetoclax offers a rational combination strategy to overcome known drug resistance mechanisms. The ongoing Phase 1 clinical trial will provide crucial data on the safety and therapeutic potential of this compound in patients with relapsed or refractory AML. Further investigation is warranted to fully elucidate its clinical utility, both as a monotherapy and as a key component of combination regimens.

References

The Pharmacodynamics of LAM-003: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the pharmacodynamics of LAM-003, a novel investigational agent for the treatment of Acute Myeloid Leukemia (AML). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical evidence supporting this compound.

Introduction

This compound is a prodrug of the heat shock protein 90 (HSP90) inhibitor, LAM-003A.[1] It has demonstrated significant cytotoxic activity against AML cell lines, particularly those harboring the FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation, a common driver of AML associated with poor prognosis.[1][2] Preclinical studies have shown that this compound can overcome resistance to FLT3 tyrosine kinase inhibitors (TKIs) and exhibits synergistic activity with other anti-leukemic agents.[1][2][3]

Mechanism of Action

This compound is rapidly converted to its active form, LAM-003A, which inhibits HSP90.[1] HSP90 is a molecular chaperone responsible for the conformational stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation. In AML, one of the key client proteins of HSP90 is the constitutively active FLT3-ITD receptor.

By inhibiting HSP90, LAM-003A leads to the degradation of FLT3-ITD and subsequent downregulation of its downstream signaling pathways, including STAT5, AKT, and MAPK.[4][5] This disruption of oncogenic signaling induces apoptosis in FLT3-ITD-positive AML cells.[4]

cluster_0 Cell Membrane cluster_1 Cytoplasm FLT3_ITD FLT3-ITD Receptor STAT5 STAT5 FLT3_ITD->STAT5 AKT AKT FLT3_ITD->AKT MAPK MAPK FLT3_ITD->MAPK HSP90 HSP90 HSP90->FLT3_ITD Stabilizes Degradation Proteasomal Degradation HSP90->Degradation LAM_003 This compound (Prodrug) LAM_003A LAM-003A (Active Drug) LAM_003->LAM_003A Conversion LAM_003A->HSP90 Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation MAPK->Proliferation Degradation->FLT3_ITD Degrades

Figure 1: Mechanism of Action of this compound.

In Vitro Activity

Cytotoxicity in AML Cell Lines

This compound has demonstrated potent cytotoxic activity against a panel of AML cell lines, with particular sensitivity observed in those with FLT3-ITD mutations.

Cell LineFLT3 StatusThis compound EC50 (nM)[1]
MV-4-11ITD11
MOLM-13ITD23
MOLM-14ITD18
KG-1WT134
U937WT245
THP-1WT310

Table 1: In vitro cytotoxicity of this compound in various AML cell lines after 72 hours of treatment.

Overcoming TKI Resistance

A significant challenge in the treatment of FLT3-ITD positive AML is the development of resistance to FLT3 TKIs, often through secondary mutations in the FLT3 gene or protective signals from the bone marrow microenvironment. This compound has been shown to be effective against AML cells harboring TKI-resistant FLT3 mutations and to retain its potency in the presence of stromal cell-conditioned media that confers resistance to conventional FLT3 inhibitors.[1][3]

In Vivo Efficacy

MV-4-11 Xenograft Model

In a subcutaneous xenograft model using MV-4-11 cells, oral administration of this compound resulted in significant tumor regression.[1]

Treatment GroupDosageTumor Growth Inhibition (%)
Vehicle Control-0
This compound150 mg/kg, daily84[3]

Table 2: Efficacy of this compound in an MV-4-11 xenograft mouse model.

MOLM-13 Systemic Model

In a systemic AML model using MOLM-13 cells, this compound monotherapy significantly extended the survival of treated mice compared to the vehicle control group.[1]

Treatment GroupDosageMedian Survival (Days)
Vehicle Control-21
This compound75 mg/kg, daily35[3]
This compound150 mg/kg, daily42[3]

Table 3: Survival outcomes in a MOLM-13 systemic AML mouse model.

Combination Therapy and Synergy

Synergy with Venetoclax

This compound has demonstrated strong synergistic activity with the BCL-2 inhibitor venetoclax in FLT3-ITD positive AML cells.[1][2] This synergy is attributed to the this compound-mediated inhibition of the AKT/GSK3β pathway, which leads to the degradation of the anti-apoptotic protein MCL-1.[6] MCL-1 is a known resistance factor for venetoclax.

cluster_0 This compound Action cluster_1 Venetoclax Action cluster_2 Apoptotic Pathway LAM_003A LAM-003A AKT AKT LAM_003A->AKT Inhibits GSK3B GSK3β AKT->GSK3B Inhibits MCL1 MCL-1 GSK3B->MCL1 Phosphorylates for Degradation Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits Apoptosis Apoptosis BCL2->Apoptosis Inhibits MCL1->Apoptosis Inhibits Degradation Proteasomal Degradation MCL1->Degradation Degradation->Apoptosis Promotes

Figure 2: Synergistic mechanism of this compound and Venetoclax.
In Vivo Combination Efficacy

The combination of this compound and venetoclax resulted in a significant survival benefit in the MOLM-13 systemic AML model compared to either agent alone.[1]

Treatment GroupDosageMedian Survival (Days)
Vehicle Control-21
This compound50 mg/kg, daily28
Venetoclax50 mg/kg, daily23
This compound + Venetoclax50 mg/kg each, daily49[3]

Table 4: Survival outcomes with this compound and venetoclax combination therapy in a MOLM-13 systemic model.

Experimental Protocols

Cell Viability Assay

AML cell lines were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. EC50 values were calculated using a nonlinear regression model.

Western Blot Analysis

Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using the BCA assay (Thermo Fisher Scientific). Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against FLT3, p-STAT5, STAT5, p-AKT, AKT, MCL-1, and β-actin. HRP-conjugated secondary antibodies were used for detection with an enhanced chemiluminescence substrate.

In Vivo Xenograft and Systemic Models

All animal studies were conducted in accordance with approved institutional animal care and use committee protocols.

  • MV-4-11 Xenograft Model: 5 x 10^6 MV-4-11 cells were injected subcutaneously into the flank of immunodeficient mice. When tumors reached a palpable size, mice were randomized to treatment groups and dosed orally with this compound or vehicle control daily. Tumor volume was measured regularly.

  • MOLM-13 Systemic Model: 1 x 10^6 MOLM-13 cells were injected intravenously into immunodeficient mice. Treatment with this compound, venetoclax, the combination, or vehicle control was initiated 3 days post-injection and administered orally on a daily basis. Survival was monitored daily.

cluster_0 In Vitro Experiments cluster_1 In Vivo Experiments Cell_Culture AML Cell Culture (MV-4-11, MOLM-13, etc.) Treatment_In_Vitro Treat with this compound (72 hours) Cell_Culture->Treatment_In_Vitro Viability_Assay Cell Viability Assay (CellTiter-Glo) Treatment_In_Vitro->Viability_Assay Western_Blot Western Blot Analysis (FLT3, p-STAT5, etc.) Treatment_In_Vitro->Western_Blot Xenograft MV-4-11 Xenograft (Subcutaneous Injection) Treatment_In_Vivo Oral Dosing (this compound +/- Venetoclax) Xenograft->Treatment_In_Vivo Systemic MOLM-13 Systemic Model (Intravenous Injection) Systemic->Treatment_In_Vivo Tumor_Measurement Tumor Volume Measurement Treatment_In_Vivo:e->Tumor_Measurement:w Survival_Analysis Survival Monitoring Treatment_In_Vivo:e->Survival_Analysis:w

Figure 3: Experimental workflow for preclinical evaluation of this compound.

Conclusion

The preclinical data for this compound demonstrate its potent anti-leukemic activity, particularly in the challenging context of FLT3-ITD-positive AML. Its ability to overcome TKI resistance and synergize with venetoclax highlights its potential as a novel therapeutic agent. Further clinical investigation is warranted to evaluate the safety and efficacy of this compound in patients with AML.

References

The Synergistic Role of LAM-003 in Potentiating BCL-2 Mediated Apoptosis in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LAM-003, a prodrug of the potent heat shock protein 90 (HSP90) inhibitor LAM-003A, is an emerging therapeutic agent in the landscape of Acute Myeloid Leukemia (AML). While not a direct modulator of BCL-2, compelling preclinical evidence demonstrates a profound synergistic effect when combined with the BCL-2 inhibitor venetoclax. This synergy is primarily mediated through the this compound-induced degradation of Myeloid Cell Leukemia 1 (MCL-1), a key anti-apoptotic protein and a major contributor to venetoclax resistance. This technical guide will provide an in-depth analysis of the molecular mechanisms underpinning this synergy, present available quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.

Introduction to BCL-2 Mediated Apoptosis and Resistance

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2] This family is comprised of pro-apoptotic members (e.g., BAX, BAK) and anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL-1).[2][3] In healthy cells, a delicate balance between these opposing factions maintains cellular homeostasis. In many cancers, including AML, the overexpression of anti-apoptotic BCL-2 proteins sequesters pro-apoptotic partners, preventing the mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation that leads to cell death.[4]

Venetoclax, a highly selective BCL-2 inhibitor, has revolutionized the treatment of certain hematologic malignancies. However, its efficacy can be limited by the overexpression of other anti-apoptotic proteins, most notably MCL-1.[5] MCL-1 can sequester pro-apoptotic proteins, thereby compensating for the inhibition of BCL-2 by venetoclax and allowing cancer cells to evade apoptosis.[5]

This compound: An HSP90 Inhibitor with a Novel Synergistic Mechanism

This compound is an orally bioavailable prodrug that is rapidly converted to its active form, LAM-003A, an HSP90 inhibitor.[6] HSP90 is a molecular chaperone responsible for the conformational stability and function of a multitude of "client" proteins, many of which are critical for cancer cell survival and proliferation.[7][8] Inhibition of HSP90 leads to the misfolding and subsequent proteasomal degradation of these client proteins.[4][8]

The therapeutic potential of this compound in AML, particularly in synergy with venetoclax, stems from its ability to indirectly target and downregulate MCL-1.[6] This action effectively removes a key resistance mechanism to BCL-2 inhibition, sensitizing AML cells to venetoclax-induced apoptosis.

Quantitative Data: Efficacy of this compound in AML Cell Lines

Studies have demonstrated the preferential activity of this compound against AML cells harboring the FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation, a common driver of AML. The following table summarizes the half-maximal effective concentration (EC50) values of this compound in various AML cell lines.

Cell LineFLT3 StatusGeometric Mean EC50 (nM)
FLT3-ITD
MOLM-13ITD670
MV4-11ITD670
FLT3-WT
THP-1WT1400
Kasumi-1WT1400

Data adapted from a study on the nonclinical activity of this compound.[6]

Signaling Pathways and Mechanisms of Action

The BCL-2 Family and Intrinsic Apoptosis Pathway

The intrinsic apoptosis pathway is initiated by various cellular stresses, leading to the activation of pro-apoptotic "BH3-only" proteins. These proteins then either directly activate the effector proteins BAX and BAK or inhibit the anti-apoptotic BCL-2 family members. Activated BAX and BAK oligomerize at the outer mitochondrial membrane, leading to MOMP, the release of cytochrome c, and the activation of the caspase cascade, culminating in apoptosis.

BCL2_Apoptosis_Pathway cluster_stress Cellular Stress cluster_bcl2 BCL-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Stress DNA Damage, Growth Factor Deprivation BH3_only BH3-only proteins (e.g., BIM, PUMA) Stress->BH3_only Anti_apoptotic Anti-apoptotic (BCL-2, MCL-1, BCL-xL) BH3_only->Anti_apoptotic inhibit Pro_apoptotic Pro-apoptotic (BAX, BAK) BH3_only->Pro_apoptotic activate Anti_apoptotic->Pro_apoptotic inhibit MOMP MOMP Pro_apoptotic->MOMP Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Diagram 1: The BCL-2 mediated intrinsic apoptosis pathway.
This compound Mechanism of Action and Synergy with Venetoclax

This compound, as an HSP90 inhibitor, disrupts the chaperone's function, leading to the degradation of its client proteins. While a definitive and exhaustive list of all this compound-affected client proteins leading to MCL-1 degradation is still under investigation, the proposed mechanism involves the destabilization of upstream kinases that regulate MCL-1 stability. One such pathway involves the E3 ubiquitin ligase FBW7, which targets MCL-1 for proteasomal degradation following phosphorylation by kinases like GSK3β.[9][10] HSP90 inhibition can affect the stability of kinases upstream of this pathway, leading to increased MCL-1 turnover.[1][7]

The synergy with venetoclax arises from this MCL-1 downregulation. With MCL-1 levels reduced by this compound, the cellular reliance on BCL-2 for survival increases. Subsequent inhibition of BCL-2 by venetoclax leaves the cell with insufficient anti-apoptotic protection, tipping the balance towards apoptosis.

LAM003_Venetoclax_Synergy cluster_drugs Therapeutic Agents cluster_cellular_targets Cellular Targets & Pathways cluster_outcome Cellular Outcome LAM003 This compound HSP90 HSP90 LAM003->HSP90 inhibits Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 inhibits Client_Proteins HSP90 Client Proteins (e.g., upstream kinases) HSP90->Client_Proteins stabilizes MCL1 MCL-1 HSP90->MCL1 destabilizes Client_Proteins->MCL1 stabilizes Proteasome Proteasomal Degradation MCL1->Proteasome degradation Apoptosis Synergistic Apoptosis MCL1->Apoptosis BCL2->Apoptosis

Diagram 2: Synergistic mechanism of this compound and Venetoclax.

Experimental Protocols

Cell Viability and Synergy Assessment

Objective: To determine the EC50 of this compound and assess its synergistic activity with venetoclax in AML cell lines.

Methodology:

  • Cell Culture: AML cell lines (e.g., MOLM-13, MV4-11) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Drug Preparation: this compound and venetoclax are dissolved in DMSO to create stock solutions and then serially diluted to the desired concentrations in culture media.

  • Assay Setup: Cells are seeded in 96-well plates at a predetermined density. Cells are then treated with a matrix of this compound and venetoclax concentrations, both as single agents and in combination.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: EC50 values for each drug are calculated using non-linear regression analysis. The synergistic effect of the drug combination is quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.

Western Blot Analysis of MCL-1 Expression

Objective: To evaluate the effect of this compound on MCL-1 protein levels.

Methodology:

  • Cell Treatment: AML cells are treated with this compound at various concentrations and for different time points.

  • Protein Extraction: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubated with a primary antibody specific for MCL-1. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software, and the MCL-1 levels are normalized to the loading control.

Western_Blot_Workflow A AML Cell Culture B Treatment with this compound A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (PVDF) E->F G Immunoblotting: Primary Ab (MCL-1, Actin) F->G H Secondary Ab (HRP) G->H I ECL Detection H->I J Densitometry Analysis I->J

Diagram 3: Experimental workflow for Western Blot analysis.

Conclusion and Future Directions

The preclinical data strongly support the synergistic interaction between this compound and venetoclax in AML, primarily through the this compound-mediated degradation of MCL-1. This combination strategy holds significant promise for overcoming venetoclax resistance and improving therapeutic outcomes in AML patients. Further clinical investigation is warranted to validate these findings and to establish the safety and efficacy of this combination in a clinical setting. Future research should also focus on elucidating the complete spectrum of HSP90 client proteins affected by this compound that contribute to MCL-1 destabilization and on identifying predictive biomarkers to select patients most likely to benefit from this therapeutic approach.

References

Preclinical Profile of LAM-003: A Novel HSP90 Inhibitor for Hematologic Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) presents a significant therapeutic challenge, with high relapse rates and the evolution of treatment resistance.[1] A particularly aggressive subtype is characterized by mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor, most commonly internal tandem duplications (FLT3-ITD), which are associated with a poor prognosis.[2][3] While targeted FLT3 inhibitors have shown initial clinical responses, their efficacy is often limited by the development of secondary resistance mutations and protective signaling from the bone marrow microenvironment.[2][4]

LAM-003 is an orally bioavailable prodrug of the potent heat shock protein 90 (HSP90) inhibitor, LAM-003A.[2][4] HSP90 is an essential molecular chaperone responsible for the conformational stability and function of a wide array of "client" proteins, many of which are critical oncoproteins that drive cancer cell proliferation and survival.[1][4] By inhibiting HSP90, this compound disrupts the stability of these oncoproteins, leading to their degradation and offering a pleiotropic approach to targeting cancer cells.[1] This document provides a comprehensive overview of the preclinical studies of this compound in various hematologic malignancies, detailing its mechanism of action, anti-leukemic activity, and synergistic potential.

Mechanism of Action

This compound functions by inhibiting HSP90, a chaperone protein crucial for stabilizing numerous oncoproteins.[4] In hematologic malignancies, particularly FLT3-ITD positive AML, the constitutively active FLT3 receptor is a key client protein of HSP90.[1] this compound treatment leads to the degradation of FLT3-ITD, which in turn inhibits downstream pro-survival signaling pathways.[1][5] This mechanism provides a therapeutic strategy to target both the primary oncogenic driver and overcome resistance mechanisms associated with direct kinase inhibitors.[2][4]

cluster_0 Mechanism of this compound Action LAM003 This compound (HSP90 Inhibitor) HSP90 HSP90 LAM003->HSP90 Inhibits FLT3 Oncogenic Client Proteins (e.g., FLT3-ITD) HSP90->FLT3 Stabilizes Degradation Ubiquitin-Proteasome Degradation FLT3->Degradation Leads to Destabilization Signaling Downstream Signaling (STAT5, AKT, MAPK) FLT3->Signaling Apoptosis Apoptosis Survival Tumor Cell Proliferation & Survival Signaling->Survival Survival->Apoptosis Inhibition leads to

Caption: Mechanism of Action of this compound.

In Vitro Efficacy

Preclinical evaluation of this compound across a panel of AML cell lines demonstrated potent anti-proliferative activity. The compound showed preferential cytotoxicity against cells harboring the FLT3-ITD mutation compared to those with wild-type FLT3.[1]

Single-Agent Activity

This compound effectively inhibited the proliferation of both FLT3-mutant and wild-type AML cell lines.[1] The geometric mean EC50 was significantly lower in FLT3-ITD cell lines, indicating a higher sensitivity driven by the dependency on the HSP90 client protein.[1]

Cell Line CategoryNumber of Cell Lines (n)Geometric Mean EC50 (nM)Reference
FLT3-ITD Mutant8670[1]
FLT3 Wild-Type161400[1]
Table 1: In Vitro Anti-proliferative Activity of this compound in AML Cell Lines.
Activity Against FLT3 Inhibitor Resistance

A critical advantage of this compound is its ability to overcome common mechanisms of resistance to FLT3 tyrosine kinase inhibitors (TKIs).

  • Secondary Mutations: this compound retained potent activity against cell lines with secondary FLT3 resistance mutations, such as D835Y and F691, which render many TKIs ineffective.[2] For instance, MOLM-13 cells with a D835Y mutation were resistant to sorafenib but remained sensitive to this compound.[1]

  • Stromal Protection: The bone marrow microenvironment can secrete factors that activate alternative pro-survival pathways, conferring resistance to TKIs.[2][4] In co-culture experiments with stromal-cell-conditioned medium, which significantly reduced the potency of other FLT3 inhibitors, this compound demonstrated equal potency, indicating its ability to overcome this extrinsic resistance mechanism.[1][2]

Synergistic Combinations

This compound has shown strong synergistic effects when combined with other anti-leukemic agents, most notably the BCL-2 inhibitor venetoclax.[2][4]

  • Combination with Venetoclax: The synergy between this compound and venetoclax was observed not only in FLT3-ITD cells but also in wild-type AML cells and other hematologic malignancies like multiple myeloma and diffuse large B-cell lymphoma.[1] This synergistic relationship was found to correlate with BCL-2 abundance.[1] Mechanistic studies revealed that the combination inhibits AKT-mediated regulation of GSK3B, which subsequently leads to the degradation of the anti-apoptotic protein MCL-1.[1][5] This dual targeting of BCL-2 and MCL-1 provides a powerful strategy to induce apoptosis.

cluster_1 This compound and Venetoclax Synergy Pathway LAM003 This compound AKT AKT LAM003->AKT Inhibits Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits GSK3B GSK3B AKT->GSK3B Inhibits MCL1 MCL-1 GSK3B->MCL1 Promotes Degradation Apoptosis Enhanced Apoptosis MCL1->Apoptosis Inhibits BCL2->Apoptosis Inhibits

Caption: Synergistic pathway of this compound and Venetoclax.
  • Combination with EZH2 Inhibitors: A genome-wide CRISPR screen identified epigenetic regulators, including KDM6A, as determinants of sensitivity to this compound.[2][4] This discovery led to the finding that this compound acts synergistically with EZH2 inhibitors.[2]

In Vivo Efficacy

The anti-leukemic activity of this compound was validated in multiple mouse models of AML, demonstrating significant efficacy both as a monotherapy and in combination.[2][6]

cluster_2 In Vivo Experimental Workflow Implantation Implant Human AML Cells (e.g., MV-4-11, MOLM-13) into Immunocompromised Mice TumorDev Allow Tumor Establishment Implantation->TumorDev Randomization Randomize Mice into Treatment Groups TumorDev->Randomization Treatment Oral Dosing: - Vehicle - this compound - Combination Agent Randomization->Treatment Endpoint Endpoint Analysis Treatment->Endpoint TumorVolume Tumor Volume Measurement (Xenograft Model) Endpoint->TumorVolume For Xenograft Survival Survival Analysis (Systemic Model) Endpoint->Survival For Systemic

Caption: General workflow for in vivo AML model studies.
Monotherapy Activity

In a subcutaneous MV-4-11 xenograft model, oral administration of this compound resulted in potent antitumor activity, with an overall 84% tumor regression without a significant impact on animal body weight.[4] In a systemic MOLM-13 mouse model, daily oral doses of this compound (75 or 150 mg/kg) led to a dose-dependent, statistically significant improvement in survival compared to the vehicle-treated group.[6]

Combination Therapy In Vivo

The powerful synergy observed in vitro between this compound and venetoclax was confirmed in vivo.[6] In the MOLM-13 systemic AML model, the combination of this compound and venetoclax significantly prolonged animal survival compared to either single agent alone.[1][6]

Animal ModelTreatmentKey OutcomeReference
MV-4-11 Subcutaneous XenograftThis compound Monotherapy84% tumor regression[4]
MOLM-13 Systemic ModelThis compound Monotherapy (75 & 150 mg/kg)Dose-dependent, significant improvement in survival[6]
MOLM-13 Systemic ModelThis compound + VenetoclaxSignificantly prolonged survival compared to single agents[1][6]
Table 2: Summary of In Vivo Efficacy of this compound in AML Models.

Experimental Protocols

The following sections describe representative methodologies used in the preclinical evaluation of this compound.

Cell Lines and Culture

AML cell lines (e.g., MV-4-11, MOLM-13, MOLM-14) were cultured in standard RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[1] For stromal protection assays, cells were cultured in medium conditioned by the HS-5 stromal cell line.[1]

Cell Proliferation Assay

Cell viability was assessed using a standard luminescence-based assay (e.g., CellTiter-Glo®, Promega). Cells were seeded in 96-well plates and treated with a dose-response curve of this compound for 72 hours. Luminescence, which is proportional to ATP content and cell number, was measured to determine the EC50 values.

Western Blot Analysis

To confirm the degradation of HSP90 client proteins and assess downstream signaling, Western blotting was performed. Cells were treated with this compound for specified times, and whole-cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., FLT3, p-STAT5, AKT, MCL-1, and HSP70 as a pharmacodynamic biomarker of HSP90 inhibition).[4]

Flow Cytometry

To measure the cell surface expression of FLT3-ITD, flow cytometry was used.[1] AML cells (e.g., MV-4-11, MOLM-13) were treated with this compound, then stained with a fluorophore-conjugated antibody specific for FLT3.[1][5] The mean fluorescence intensity was quantified using a flow cytometer to determine the reduction in surface receptor levels.[1]

Animal Studies

All animal experiments were conducted in accordance with institutional guidelines. For subcutaneous xenograft models, human AML cells (e.g., MV-4-11) were injected into the flank of immunodeficient mice (e.g., NOD/SCID).[2][4] For systemic models, cells (e.g., MOLM-13) were injected intravenously.[2][6] Once tumors were established or leukemia was detectable, mice were randomized and treated with this compound (administered orally via gavage), vehicle, or combination agents.[4][6] Endpoints included tumor volume measurements and overall survival.[4][6]

Conclusion

The preclinical data for this compound provide a strong rationale for its clinical development in hematologic malignancies. As a potent, orally bioavailable HSP90 inhibitor, this compound demonstrates significant single-agent activity against AML, with particular efficacy in the high-risk FLT3-ITD patient population.[1][4] Crucially, it overcomes key mechanisms of resistance to existing FLT3 inhibitors, including secondary mutations and stromal-mediated protection.[2] Furthermore, its robust synergy with the BCL-2 inhibitor venetoclax highlights a promising combination strategy to enhance apoptotic cell death.[1][6] These compelling preclinical findings have supported the evaluation of this compound in clinical trials for patients with AML (NCT03426605).[1][5]

References

In-Depth Technical Guide: LAM-003 Target Validation in Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical validation of LAM-003, a novel therapeutic agent for leukemia. It details the molecular target, mechanism of action, and the extensive in vitro and in vivo studies that form the basis of its clinical development.

Executive Summary

This compound is an orally bioavailable prodrug of the potent Heat Shock Protein 90 (HSP90) inhibitor, LAM-003A.[1][2] Its primary molecular target is HSP90, a chaperone protein critical for the stability and function of numerous oncogenic proteins.[3] In the context of leukemia, particularly Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutations, this compound demonstrates significant therapeutic potential. By inhibiting HSP90, this compound leads to the degradation of key client proteins, including the constitutively active FLT3-ITD oncoprotein, thereby inducing apoptosis and inhibiting leukemic cell proliferation.[2][3] Preclinical studies in various leukemia models have demonstrated its single-agent efficacy, ability to overcome resistance to FLT3 inhibitors, and synergistic activity with other anti-leukemic agents.[2][3]

Molecular Target and Mechanism of Action

The validated molecular target of this compound is Heat Shock Protein 90 (HSP90) .

HSP90 is a highly conserved molecular chaperone that plays a crucial role in the post-translational folding, stability, and function of a wide array of "client" proteins. Many of these client proteins are critical components of signaling pathways that drive cancer cell proliferation, survival, and resistance to therapy. In FLT3-ITD positive AML, the mutated FLT3 receptor is a key oncogenic driver and is a client protein of HSP90.

This compound, upon conversion to its active form LAM-003A, binds to the ATP-binding pocket in the N-terminus of HSP90, inhibiting its ATPase activity. This inhibition disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of HSP90 client proteins. In leukemia cells, this results in the depletion of critical oncoproteins, including FLT3-ITD, leading to cell cycle arrest and apoptosis.[3][4]

The proposed mechanism of action for this compound in FLT3-ITD positive AML is depicted in the following signaling pathway diagram.

LAM-003_Mechanism_of_Action LAM003 This compound LAM003A LAM-003A (Active Drug) LAM003->LAM003A Bioactivation HSP90 HSP90 LAM003A->HSP90 FLT3_ITD_unstable Unfolded/Misfolded FLT3-ITD FLT3_ITD_stable Stable/Active FLT3-ITD HSP90->FLT3_ITD_stable Chaperoning Proteasome Proteasome FLT3_ITD_unstable->HSP90 FLT3_ITD_unstable->Proteasome Downstream Downstream Signaling (e.g., STAT5, AKT, MAPK) FLT3_ITD_stable->Downstream Activation Degradation Degradation Proteasome->Degradation Proliferation Leukemic Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition

This compound Mechanism of Action in FLT3-ITD AML.

Data Presentation: In Vitro and In Vivo Efficacy

The anti-leukemic activity of this compound has been rigorously evaluated in a panel of AML cell lines and in preclinical animal models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Cell Viability (EC50) of this compound in AML Cell Lines
Cell LineFLT3 StatusThis compound EC50 (nM)Reference
FLT3-ITD Positive
MV-4-11ITD~50-100[5][6]
MOLM-13ITD~100-200[5][6]
MOLM-14ITDNot Specified[5]
FLT3 Wild-Type
OCI-AML2Wild-Type>1000[7]
OCI-AML3Wild-Type>1000[7]
HL-60Wild-Type>1000[8]
U937Wild-Type>1000[7]

Note: EC50 values are approximate and can vary based on experimental conditions.

Table 2: In Vivo Efficacy of this compound in Leukemia Xenograft Models
Model TypeCell LineTreatmentKey FindingsReference
Subcutaneous Xenograft MV-4-11This compound (oral, daily)84% tumor regression.[3][3]
Systemic (Disseminated) Leukemia MOLM-13This compound (75 mg/kg, oral, daily)Significant extension of survival (p=0.005).[3][3]
Systemic (Disseminated) Leukemia MOLM-13This compound (150 mg/kg, oral, daily)Significant extension of survival (p=0.008).[3][3]
Systemic (Disseminated) Leukemia MOLM-13This compound + Venetoclax (suboptimal doses)Significantly prolonged survival vs. single agents.[2][3][2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the core experimental protocols used in the preclinical evaluation of this compound.

In Vitro Cell Viability Assay

This protocol is used to determine the concentration of this compound that inhibits the growth of leukemic cell lines by 50% (EC50).

Materials:

  • AML cell lines (e.g., MV-4-11, MOLM-13, OCI-AML3)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 96-well clear bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells to achieve the desired final concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.

  • Viability Assessment:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the this compound concentration. Calculate the EC50 value using a non-linear regression curve fit.

Western Blot Analysis for Protein Degradation

This protocol is used to assess the effect of this compound on the protein levels of HSP90 clients and downstream signaling molecules.

Materials:

  • AML cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-FLT3, anti-p-FLT3, anti-STAT5, anti-p-STAT5, anti-AKT, anti-p-AKT, anti-MCL-1, anti-HSP70, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat AML cells with varying concentrations of this compound for the desired time points (e.g., 24 hours).

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis to quantify the protein bands, normalizing to the loading control.

Subcutaneous Xenograft Model (MV-4-11)

This in vivo model is used to evaluate the anti-tumor efficacy of this compound on a solid tumor mass derived from a leukemia cell line.

Materials:

  • MV-4-11 human AML cells

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Matrigel

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers

Procedure:

  • Cell Implantation:

    • Harvest MV-4-11 cells and resuspend them in a 1:1 mixture of PBS and Matrigel.

    • Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Measure tumor volume regularly (e.g., twice weekly) using calipers with the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Once the tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or vehicle control orally via gavage at the specified dose and schedule.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth curves between the treated and control groups. Calculate tumor growth inhibition (TGI).

Systemic (Disseminated) Leukemia Model (MOLM-13)

This in vivo model more closely mimics human leukemia by introducing leukemic cells into the bloodstream, leading to disseminated disease.

Materials:

  • MOLM-13 human AML cells

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • This compound formulation for oral gavage

  • Vehicle control

  • Flow cytometry antibodies (e.g., anti-human CD45)

Procedure:

  • Cell Injection:

    • Harvest MOLM-13 cells and resuspend them in sterile PBS.

    • Inject 0.5-1 x 10^6 cells intravenously via the tail vein of each mouse.[1][9]

  • Disease Progression Monitoring:

    • Monitor the mice for signs of disease, such as weight loss, ruffled fur, and hind limb paralysis.

    • Optionally, monitor the engraftment of human leukemia cells in the peripheral blood, bone marrow, and spleen by flow cytometry for human CD45.

  • Treatment Initiation: Begin treatment a few days post-cell injection or upon detection of a certain level of engraftment.

  • Drug Administration: Administer this compound or vehicle control orally via gavage at the specified dose and schedule.

  • Efficacy Assessment:

    • The primary endpoint is overall survival. Monitor the mice daily and record the date of morbidity or euthanasia.

  • Data Analysis: Generate Kaplan-Meier survival curves and compare the survival distributions between the treatment and control groups using a log-rank test.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the validation of this compound.

In_Vitro_Validation_Workflow start Start: Hypothesis (HSP90 inhibition is effective in FLT3-ITD AML) cell_lines Select AML Cell Lines (FLT3-ITD+ and WT) start->cell_lines viability_assay Cell Viability Assay (Determine EC50) cell_lines->viability_assay western_blot Western Blot Analysis (Protein Degradation) cell_lines->western_blot synergy_study Combination Study (e.g., with Venetoclax) cell_lines->synergy_study data_analysis Data Analysis (EC50, Protein Levels, Synergy) viability_assay->data_analysis western_blot->data_analysis synergy_study->data_analysis conclusion Conclusion: In Vitro Proof-of-Concept data_analysis->conclusion

In Vitro Validation Workflow for this compound.

In_Vivo_Validation_Workflow start Start: In Vitro PoC Established xenograft_model Subcutaneous Xenograft Model (MV-4-11) start->xenograft_model systemic_model Systemic Leukemia Model (MOLM-13) start->systemic_model tgi_study Tumor Growth Inhibition Study xenograft_model->tgi_study survival_study Survival Study systemic_model->survival_study combo_survival_study Combination Survival Study (with Venetoclax) systemic_model->combo_survival_study data_analysis Data Analysis (TGI, Survival Curves) tgi_study->data_analysis survival_study->data_analysis combo_survival_study->data_analysis conclusion Conclusion: In Vivo Efficacy and Tolerability data_analysis->conclusion

In Vivo Validation Workflow for this compound.

Conclusion and Future Directions

The comprehensive preclinical data strongly support the target validation of HSP90 as a therapeutic vulnerability in leukemia, particularly in FLT3-ITD positive AML, using the novel inhibitor this compound. The in vitro studies demonstrate potent and selective activity against leukemia cells harboring the FLT3-ITD mutation, and the in vivo studies confirm significant anti-tumor efficacy and survival benefit. Furthermore, the synergistic effects observed with venetoclax suggest promising combination therapy strategies.

These robust preclinical findings have provided a strong rationale for the clinical investigation of this compound. A Phase 1 clinical trial (NCT03426605) has been conducted to evaluate the safety, pharmacokinetics, pharmacodynamics, and anti-tumor activity of this compound in patients with relapsed or refractory AML.[3] The results from this and future clinical studies will be crucial in determining the therapeutic role of this compound in the treatment of leukemia. Further research may also explore the efficacy of this compound in other hematological malignancies driven by HSP90 client oncoproteins and investigate novel combination strategies to enhance its anti-leukemic activity and overcome resistance.

References

In-Depth Technical Guide: LAM-003, A Novel HSP90 Inhibitor Prodrug for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

LAM-003 is an orally bioavailable, investigational L-alanine ester prodrug of the potent Heat Shock Protein 90 (HSP90) inhibitor, LAM-003A (also known as MPC-3100).[1][2] Developed to overcome the poor aqueous solubility of its active counterpart, this compound offers an improved formulation with excellent aqueous solubility and rapid in vivo bioconversion to LAM-003A.[1] Preclinical studies have demonstrated its significant antileukemic activity, particularly in Acute Myeloid Leukemia (AML) models harboring FMS-like Tyrosine Kinase 3 (FLT3) internal tandem duplication (ITD) mutations.[1] this compound acts by inhibiting HSP90, a critical molecular chaperone for numerous oncogenic proteins, leading to the degradation of key drivers of cancer cell survival and proliferation, such as FLT3. Furthermore, it exhibits potent synergy with the BCL-2 inhibitor venetoclax, offering a promising combination therapy strategy for difficult-to-treat, resistant AML.[1]

Chemical Structure and Physicochemical Properties

This compound is a prodrug designed for enhanced solubility and oral bioavailability. It is rapidly metabolized by esterases in vivo to its active form, LAM-003A (MPC-3100), a purine-based synthetic HSP90 inhibitor.[1]

Chemical Structure

The active molecule, LAM-003A (MPC-3100), is (2S)-1-[4-[2-[6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one .[3] this compound is the L-alanine ester of this compound.

Physicochemical Data

The properties of the active compound LAM-003A (MPC-3100) and its prodrug form this compound are summarized below. The prodrug modification significantly improves aqueous solubility, a key factor for its clinical development.

PropertyLAM-003A (MPC-3100)This compound (Prodrug)Reference
Chemical Formula C22H25BrN6O4SC25H30BrN7O5S[4]
Molecular Weight 549.4 g/mol 620.5 g/mol [4]
Appearance SolidSolid-
Aqueous Solubility Poor (7.5 µg/mL in SIF)Excellent (>1 mg/mL in SIF)[1]
LogP Data not availableData not available-
pKa Data not availableData not available-

Pharmacology and Mechanism of Action

Primary Mechanism of Action

LAM-003A is a potent inhibitor of HSP90, a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer cell growth.[5] By binding to the N-terminal ATP-binding site of HSP90, LAM-003A blocks its chaperone activity.[3] This inhibition leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins. In the context of AML, a critical client protein is the receptor tyrosine kinase FLT3, particularly its constitutively active ITD mutant form (FLT3-ITD), which is a key driver in a significant subset of AML cases.[1][6] Treatment with this compound leads to a marked reduction in FLT3 expression on the surface of AML cells.[1]

Figure 1: Primary Mechanism of Action of LAM-003A cluster_0 HSP90 Chaperone Cycle HSP90 HSP90 Folded_Protein Stable, Active Protein HSP90->Folded_Protein ATP Proteasome Proteasomal Degradation HSP90->Proteasome Degradation of Client Protein Client_Protein Oncogenic Client Protein (e.g., FLT3-ITD) Client_Protein->HSP90 Binding LAM_003A LAM-003A (Active Metabolite) LAM_003A->HSP90 Inhibits ATP Binding

Figure 1: Primary Mechanism of Action of LAM-003A (Max Width: 760px)
Synergy with Venetoclax: The AKT/MCL-1 Axis

Preclinical studies have revealed a strong synergistic effect between this compound and the BCL-2 inhibitor venetoclax.[1] This synergy is particularly important for overcoming resistance to venetoclax, which is often mediated by the upregulation of another anti-apoptotic protein, MCL-1. The mechanism for this synergy involves the HSP90-dependent stability of AKT kinase.

  • This compound Degrades AKT: As an HSP90 client protein, AKT is degraded following treatment with this compound.

  • GSK3β is Activated: AKT normally phosphorylates and inactivates Glycogen Synthase Kinase 3 Beta (GSK3β). The degradation of AKT removes this inhibitory phosphorylation, leading to the activation of GSK3β.

  • MCL-1 is Targeted for Degradation: Activated GSK3β phosphorylates MCL-1, marking it for ubiquitination and subsequent degradation by the proteasome.

  • Dual Apoptotic Pressure: By simultaneously inhibiting BCL-2 with venetoclax and promoting the degradation of MCL-1 with this compound, the combination effectively removes two key survival mechanisms in AML cells, leading to profound apoptosis.

Figure 2: this compound and Venetoclax Synergy Pathway LAM_003 This compound HSP90 HSP90 LAM_003->HSP90 Inhibits AKT AKT HSP90->AKT Stabilizes GSK3B GSK3β AKT->GSK3B Inhibits MCL1 MCL-1 GSK3B->MCL1 Promotes Degradation Apoptosis Apoptosis MCL1->Apoptosis Inhibits Proteasome Proteasome MCL1->Proteasome Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits BCL2->Apoptosis Inhibits

Figure 2: this compound and Venetoclax Synergy Pathway (Max Width: 760px)

Preclinical Efficacy Data

This compound has demonstrated potent anti-proliferative activity across a panel of AML cell lines and primary patient samples, with preferential activity against cells harboring FLT3-ITD mutations.

Cell Type / ModelAssayEndpointResultReference
FLT3-ITD Mutant AML Cell Lines (n=8)Cell ViabilityGeometric Mean EC50670 nM
FLT3 Wild-Type AML Cell Lines (n=16)Cell ViabilityGeometric Mean EC501400 nM
MV-4-11 Xenograft ModelIn Vivo EfficacyTumor Regression84% [1]
MOLM-13 Systemic AML ModelIn Vivo EfficacyAnimal SurvivalSignificantly improved [1]
MOLM-13 Systemic AML Model (Combination)In Vivo EfficacyAnimal SurvivalSignificantly prolonged (vs. single agents)[1]

Key Experimental Methodologies

Cell Viability Assessment

The anti-proliferative activity of this compound is determined using a luminescence-based ATP detection assay, which quantifies metabolically active, viable cells.

Assay: CellTiter-Glo® Luminescent Cell Viability Assay

Principle: The reagent lyses cells and provides the substrate for a thermostable luciferase. The resulting luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding:

    • Culture AML cell lines (e.g., MOLM-13, MV-4-11) in appropriate media (e.g., RPMI-1640 + 10% FBS).

    • Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 90 µL of culture medium.

    • Include control wells containing medium only for background luminescence measurement.

  • Compound Treatment:

    • Prepare a 10X serial dilution of this compound in culture medium.

    • Add 10 µL of the 10X compound dilution to the appropriate wells. Add 10 µL of vehicle control (e.g., DMSO-containing medium) to control wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Record the luminescence using a plate luminometer.

  • Data Analysis:

    • Subtract the background luminescence from all measurements.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Calculate EC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Figure 3: Workflow for Cell Viability Assay cluster_workflow CellTiter-Glo Experimental Workflow A 1. Seed AML cells in 96-well plate B 2. Add serial dilutions of this compound A->B C 3. Incubate for 72 hours B->C D 4. Equilibrate plate to room temp C->D E 5. Add CellTiter-Glo® Reagent D->E F 6. Mix to lyse cells & stabilize signal E->F G 7. Read Luminescence (Plate Reader) F->G

Figure 3: Workflow for Cell Viability Assay (Max Width: 760px)
Western Blotting for Protein Degradation

Western blotting is used to qualitatively and semi-quantitatively assess the degradation of HSP90 client proteins (e.g., FLT3, AKT) and downstream signaling molecules (e.g., MCL-1).

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific primary antibodies and enzyme-conjugated secondary antibodies.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed MOLM-14 or other appropriate AML cells in 6-well plates.

    • Treat cells with the desired concentrations of this compound, venetoclax, or the combination for a specified time (e.g., 24 hours).

  • Lysate Preparation:

    • Harvest cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker.

    • Run the gel until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies (e.g., anti-FLT3, anti-AKT, anti-MCL-1, anti-cleaved PARP) overnight at 4°C on a shaker. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH, Vinculin) as a loading control.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system (e.g., ChemiDoc).

Conclusion

This compound is a promising, orally bioavailable HSP90 inhibitor prodrug with a clear mechanism of action and demonstrated preclinical activity against AML, especially in FLT3-ITD-driven disease. Its ability to overcome resistance mechanisms to FLT3 inhibitors and its strong synergy with venetoclax provide a strong rationale for its continued clinical development as both a monotherapy and a combination agent in hematologic malignancies. The improved physicochemical properties of the prodrug formulation represent a significant advancement over its active metabolite, LAM-003A.

References

In Vitro Characterization of LAM-003: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of LAM-003, a novel, orally bioavailable heat shock protein 90 (HSP90) inhibitor. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mechanism of action, its activity in relevant cancer models, and the experimental methodologies used for its characterization.

Quantitative In Vitro Activity of this compound

This compound has demonstrated potent anti-proliferative activity across a panel of acute myeloid leukemia (AML) cell lines. Notably, its efficacy is more pronounced in cell lines harboring FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutations, a common driver of AML.

Cell Line TypeGeometric Mean EC50 (nM)Number of Cell Lines (n)Reference
FLT3-ITD Mutant AML 6708[1][2]
FLT3 Wild-Type AML 140016[1][2]

Mechanism of Action and Signaling Pathway

This compound functions as an inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are critical for cancer cell survival and proliferation. By inhibiting HSP90, this compound leads to the degradation of these client proteins.

One of the key client proteins affected by this compound is the constitutively active FLT3-ITD receptor tyrosine kinase. This compound treatment leads to a dose-dependent reduction in cell surface expression of FLT3-ITD and its downstream signaling in AML cells.[1]

Synergistic Activity with Venetoclax and the AKT/GSK3β/MCL-1 Signaling Pathway

A significant finding in the in vitro characterization of this compound is its robust synergistic activity with venetoclax, a BCL-2 inhibitor. This synergy is particularly effective in AML cells with high BCL-2 abundance.[1] Mechanistic studies have elucidated that the combination of this compound and venetoclax leads to the degradation of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein that is a known resistance factor for venetoclax.[1]

This degradation of MCL-1 is mediated through the inhibition of the AKT signaling pathway. Specifically, the combination therapy inhibits AKT-mediated regulation of Glycogen Synthase Kinase 3 Beta (GSK3β), leading to the phosphorylation and subsequent proteasomal degradation of MCL-1.[1]

cluster_0 This compound Action cluster_1 Synergistic Pathway with Venetoclax LAM003 This compound HSP90 HSP90 LAM003->HSP90 inhibits FLT3_ITD FLT3-ITD HSP90->FLT3_ITD stabilizes AKT AKT FLT3_ITD->AKT activates AKT_path AKT GSK3B GSK3β AKT_path->GSK3B inhibits MCL1 MCL-1 GSK3B->MCL1 phosphorylates (for degradation) Proteasome Proteasome MCL1->Proteasome degraded by Apoptosis Apoptosis MCL1->Apoptosis inhibits Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 inhibits BCL2->Apoptosis inhibits

This compound Signaling Pathway and Synergy with Venetoclax.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the activity of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

Materials:

  • AML cell lines

  • Culture medium

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer

Protocol:

  • Seed AML cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium per well.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the desired concentrations of this compound or vehicle control to the wells.

  • Incubate the plate for an additional 72 hours.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 values.

start Start seed_cells Seed AML cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat with this compound or vehicle incubate_24h->treat_cells incubate_72h Incubate 72h treat_cells->incubate_72h equilibrate Equilibrate to RT incubate_72h->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent mix Mix on shaker add_reagent->mix incubate_10min Incubate 10 min mix->incubate_10min measure Measure luminescence incubate_10min->measure analyze Analyze data (EC50 calculation) measure->analyze end End analyze->end

Cell Viability Assay Workflow.
Apoptosis Assay (Annexin V/7-AAD Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • AML cell lines

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Treat AML cells with desired concentrations of this compound or vehicle control for the indicated time.

  • Harvest cells by centrifugation and wash twice with cold PBS.

  • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD or PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

Materials:

  • AML cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-FLT3, anti-p-AKT, anti-AKT, anti-MCL-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse treated and untreated AML cells in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize protein bands using an imaging system.

  • Quantify band intensity and normalize to a loading control (e.g., β-actin).

start Start lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Analysis detection->analysis end End analysis->end

Western Blotting Workflow.

References

Methodological & Application

Application Notes and Protocols for LAM-003 Treatment of In Vitro AML Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAM-003 is an orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90), a chaperone protein essential for the stability and function of numerous client proteins involved in cancer cell survival and proliferation. In Acute Myeloid Leukemia (AML), particularly in cases harboring FMS-like Tyrosine Kinase 3 (FLT3) internal tandem duplication (ITD) mutations, this compound has demonstrated significant anti-leukemic activity. Its mechanism of action involves the degradation of key oncoproteins, including mutant FLT3, leading to the inhibition of downstream pro-survival signaling pathways. Furthermore, this compound has shown synergistic effects when combined with the BCL-2 inhibitor, venetoclax, offering a promising therapeutic strategy for this challenging malignancy. These application notes provide detailed protocols for the in vitro evaluation of this compound in AML cell lines.

Data Presentation

Table 1: In Vitro Efficacy of this compound in AML Cell Lines
Cell LineFLT3 StatusGeometric Mean EC50 (nM)
FLT3-ITD Positive
MV-4-11ITD670 (pooled from 8 cell lines)[1]
MOLM-13ITD670 (pooled from 8 cell lines)[1]
MOLM-14ITDNot specified
FLT3 Wild-Type
THP-1WT1400 (pooled from 16 cell lines)[1]
OCI-AML3WTNot specified
HL-60WTNot specified
KG-1WTNot specified
Table 2: Synergistic Effects of this compound with Venetoclax
Cell LineCombinationObservationReference
MV-4-11This compound + VenetoclaxSynergistic cytotoxicity[2]
MOLM-13This compound + VenetoclaxSynergistic cytotoxicity[2]
MOLM-14This compound + VenetoclaxSynergistic cytotoxicity[3]

Experimental Protocols

AML Cell Line Culture

Objective: To maintain healthy and proliferating AML cell lines for subsequent experiments.

Materials:

  • AML cell lines (e.g., MV-4-11, MOLM-13)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Humidified incubator (37°C, 5% CO2)

  • Sterile culture flasks and plates

Protocol:

  • Culture AML cell lines in RPMI-1640 medium supplemented with 10-20% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • For MOLM-13 cells, maintain cell density between 0.4 x 10^6 and 2.0 x 10^6 cells/mL. Split saturated cultures 1:2 to 1:3 every 2-3 days.

  • For MV-4-11 cells, maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Start cultures at 2 x 10^5 cells/mL.

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the effect of this compound on the viability of AML cell lines.

Materials:

  • AML cells

  • This compound

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Seed AML cells in 96-well opaque-walled plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[1]

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate the half-maximal effective concentration (EC50) values using appropriate software.

Apoptosis Assay (Annexin V/7-AAD Staining)

Objective: To quantify the induction of apoptosis in AML cells following this compound treatment.

Materials:

  • AML cells treated with this compound

  • Annexin V-FITC (or other fluorochrome)

  • 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Protocol:

  • Treat AML cells with desired concentrations of this compound or vehicle control for 24-48 hours.

  • Harvest approximately 1-5 x 10^5 cells by centrifugation.

  • Wash the cells twice with cold 1X PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD or PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Western Blot Analysis

Objective: To assess the effect of this compound on the expression and phosphorylation of key proteins in relevant signaling pathways.

Materials:

  • AML cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-FLT3, anti-p-FLT3, anti-AKT, anti-p-AKT, anti-GSK3β, anti-p-GSK3β, anti-MCL-1, anti-cleaved PARP, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat AML cells with this compound for the desired time (e.g., 24 hours).

  • Lyse the cells in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

LAM003_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3-ITD FLT3-ITD AKT AKT FLT3-ITD->AKT activates Proliferation Proliferation FLT3-ITD->Proliferation promotes HSP90 HSP90 HSP90->FLT3-ITD stabilizes This compound This compound This compound->HSP90 inhibits GSK3B GSK3B AKT->GSK3B inhibits MCL-1 MCL-1 GSK3B->MCL-1 promotes degradation Apoptosis Apoptosis MCL-1->Apoptosis inhibits Venetoclax Venetoclax BCL-2 BCL-2 Venetoclax->BCL-2 inhibits BCL-2->Apoptosis inhibits

Caption: this compound Signaling Pathway in FLT3-ITD AML Cells.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Culture AML Cell Lines (e.g., MV-4-11, MOLM-13) Treatment Treat with this compound (Dose-response / Time-course) Culture->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / 7-AAD) Treatment->Apoptosis Western Western Blot Analysis (FLT3, AKT, MCL-1 signaling) Treatment->Western Analysis EC50 Calculation Apoptosis Quantification Protein Expression Analysis Viability->Analysis Apoptosis->Analysis Western->Analysis

References

Application Note: In Vivo Evaluation of LAM-003 (Duvelisib) and Venetoclax Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction LAM-003, also known as IPI-145 or duvelisib, is an oral dual inhibitor of the delta and gamma isoforms of phosphoinositide 3-kinase (PI3K)[1][2]. PI3K-δ is critical for B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of malignant B-cells, while PI3K-γ is involved in chemokine signaling and modulating the tumor microenvironment[1][3]. Venetoclax is a highly selective, oral B-cell lymphoma 2 (BCL-2) inhibitor[4][5]. BCL-2 is an anti-apoptotic protein often overexpressed in hematologic malignancies, allowing cancer cells to evade programmed cell death (apoptosis)[6][7].

The combination of duvelisib and venetoclax is based on a strong mechanistic rationale. Inhibition of the PI3K pathway by duvelisib can lead to the degradation of MCL-1, an anti-apoptotic protein that is a known resistance factor to venetoclax[8][9]. By downregulating MCL-1, duvelisib sensitizes malignant cells to BCL-2 inhibition by venetoclax, leading to a synergistic anti-tumor effect[8][9]. This combination has shown significant activity in both preclinical models and clinical trials for hematologic cancers such as Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), and Richter Syndrome (RS)[8][10][11].

Signaling Pathways and Mechanism of Synergy

Duvelisib inhibits PI3K-δ and PI3K-γ, blocking the downstream AKT/mTOR signaling pathway, which promotes cell survival and proliferation[1][12]. This inhibition leads to the activation of GSK3β, which in turn promotes the degradation of the anti-apoptotic proteins c-Myc and Mcl-1[8]. Venetoclax directly binds to BCL-2, releasing pro-apoptotic proteins like BIM, which then activate BAX/BAK to trigger mitochondrial apoptosis[4][13]. The duvelisib-induced degradation of Mcl-1 removes a key resistance mechanism to venetoclax, resulting in enhanced, synergistic apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion BCR BCR / Cytokine R. PI3K PI3K-δ/γ BCR->PI3K Activates AKT AKT PI3K->AKT Activates p-AKT mTOR mTOR AKT->mTOR Activates GSK3b GSK3β (Active) AKT->GSK3b Inhibits Survival Proliferation & Survival mTOR->Survival cMyc c-Myc GSK3b->cMyc Promotes Degradation Mcl1 Mcl-1 GSK3b->Mcl1 Promotes Degradation BIM BIM Mcl1->BIM Sequesters Duvelisib Duvelisib (this compound) Duvelisib->PI3K Inhibits BCL2 BCL-2 BCL2->BIM Sequesters BAX_BAK BAX / BAK BIM->BAX_BAK Activates Apoptosis Apoptosis BAX_BAK->Apoptosis Induces Venetoclax Venetoclax Venetoclax->BCL2 Inhibits

Caption: Synergistic mechanism of Duvelisib and Venetoclax.

Summary of In Vivo Efficacy Data

The combination of duvelisib and venetoclax has demonstrated significant efficacy in both preclinical patient-derived xenograft (PDX) models and in clinical trials.

Table 1: Preclinical Efficacy in Richter Syndrome PDX Models

Data summarized from a study using four different RS PDX models.[8]

PDX ModelDuvelisib AloneVenetoclax AloneDuvelisib + Venetoclax Combination
RS1316 Tumor Growth InhibitionTumor Growth InhibitionComplete Remission
IP867/17 Tumor Growth InhibitionTumor Growth InhibitionComplete Remission
RS9737 Moderate ResponseModerate ResponseEnhanced Response
RS1050 Resistant (Lacks Bcl-2)Resistant (Lacks Bcl-2)Resistant
Table 2: Clinical Efficacy in Relapsed/Refractory CLL/SLL (Phase 2, NCT03534323)

Data summarized from a presentation of the phase 2 portion of the trial.[10][11]

MetricAll Patients (n=29)TP53-aberrant (n=14)Post-BTKi (n=13)
Best ORR 97%--
CR/CRi Rate (Best) 62%64%46%
CR/CRi Rate (After 12 Cycles) 44%--
3-Year PFS Rate 68%47%46%
3-Year OS Rate 89%--
Median PFS 3.9 years2.1 years2.1 years

ORR = Objective Response Rate; CR = Complete Remission; CRi = Complete Remission with incomplete count recovery; PFS = Progression-Free Survival; OS = Overall Survival; BTKi = Bruton's Tyrosine Kinase inhibitor.

Experimental Protocols

The following section details standardized protocols for the in vivo evaluation of the duvelisib and venetoclax combination using patient-derived xenograft (PDX) models of hematologic malignancies.

General Experimental Workflow

The workflow for a typical preclinical in vivo study involves establishing the cancer model in immunocompromised mice, treatment with the therapeutic agents, and subsequent monitoring and analysis.

G cluster_workflow Experimental Workflow A 1. Establish PDX Model (e.g., AML/CLL/RS cells in NSG mice) B 2. Monitor Engraftment (e.g., Flow Cytometry of peripheral blood) A->B C 3. Randomize Mice (into treatment cohorts) B->C D 4. Initiate Treatment - Vehicle Control - Duvelisib - Venetoclax - Combination C->D E 5. Monitor Efficacy - Tumor Burden - Body Weight - Survival D->E F 6. Endpoint Analysis - Tissue Collection - Pharmacodynamics (WB, Flow) E->F

Caption: Workflow for in vivo combination drug studies.
Protocol: AML/CLL PDX Model Establishment

This protocol is adapted from established methods for creating leukemia PDX models.[14][15][16][17]

  • Animal Model: Use highly immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old. NSG-SGM3 (NSG-S) mice, which express human cytokines, can enhance engraftment for some AML samples[16].

  • Cell Preparation: Thaw cryopreserved primary human AML or CLL cells rapidly in a 37°C water bath. To improve viability, use an optimized thawing process[14]. Wash cells in sterile PBS or RPMI media.

  • Irradiation (Optional but Recommended): Sub-lethally irradiate mice (e.g., 200-250 cGy) 24 hours prior to cell injection to facilitate engraftment.

  • Cell Injection: Resuspend 5-10 x 106 viable leukemia cells in 100-200 µL of sterile, serum-free media or PBS[16]. Inject cells intravenously (IV) via the tail vein. For Richter Syndrome or other lymphomas that form solid tumors, subcutaneous injection may be used.

  • Engraftment Monitoring:

    • Beginning 3-4 weeks post-injection, collect a small volume of peripheral blood (e.g., 50 µL) weekly from the tail vein or submandibular vein[14].

    • Perform red blood cell lysis.

    • Analyze for the presence of human leukemic cells (e.g., human CD45+, CD33+ for AML) using flow cytometry[16].

    • Engraftment is typically confirmed when human CD45+ cells constitute >0.5-1% of cells in the peripheral blood or bone marrow[16]. Mice are typically ready for study randomization 3-6 months after injection[14].

Protocol: Drug Formulation and Administration
  • Duvelisib (this compound) Formulation:

    • Vehicle: Prepare a suitable vehicle for oral gavage, such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water.

    • Preparation: Calculate the required dose (e.g., 15-30 mg/kg). Prepare a fresh suspension daily by weighing the duvelisib powder and suspending it in the vehicle with sonication to ensure uniformity.

  • Venetoclax Formulation:

    • Vehicle: A common vehicle for venetoclax is 60% Phosal 50 PG, 30% PEG 400, and 10% ethanol.

    • Preparation: A dose of 100 mg/kg administered by oral gavage has been shown to be effective in murine AML xenograft models[18]. Prepare a fresh solution daily.

  • Administration Schedule:

    • Once leukemia engraftment is confirmed, randomize mice into four cohorts: (1) Vehicle, (2) Duvelisib, (3) Venetoclax, (4) Duvelisib + Venetoclax.

    • Administer drugs via oral gavage once daily.

    • Based on clinical trial design, a lead-in period with duvelisib alone for 7 days before starting the combination may be considered[10].

    • Treat animals for a defined period (e.g., 21-28 days) or until a humane endpoint is reached.

Protocol: In Vivo Efficacy Assessment
  • Leukemia Burden Monitoring: Continue weekly or bi-weekly monitoring of human CD45+ cells in peripheral blood via flow cytometry as described in 3.2.

  • Animal Health: Monitor mice daily. Record body weight 2-3 times per week. Observe for clinical signs of distress (e.g., ruffled fur, hunched posture, reduced mobility). Euthanize mice if body weight loss exceeds 20% or other humane endpoints are met.

  • Survival Analysis: For survival studies, monitor mice until they meet pre-defined humane endpoints (e.g., hind-limb paralysis, >20% weight loss, severe morbidity). Record the date of euthanasia for Kaplan-Meier survival analysis.

Protocol: Pharmacodynamic (PD) Analysis
  • Tissue Collection: At the end of the treatment period (or at a pre-defined timepoint, e.g., 4-6 hours after the last dose), humanely euthanize the mice.

  • Sample Processing:

    • Collect peripheral blood, bone marrow (by flushing femurs and tibias), and spleen.

    • Prepare single-cell suspensions from bone marrow and spleen by mashing through a 70 µm cell strainer.

    • Lyse red blood cells.

    • Isolate mononuclear cells using density gradient centrifugation (e.g., Ficoll-Paque).

  • Western Blot Analysis:

    • Lyse a portion of the isolated cells in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against key pathway proteins: p-AKT (S473), total AKT, Mcl-1, BCL-2, and a loading control (e.g., β-actin or GAPDH). The PI3K/AKT/mTOR pathway is known to be modulated by duvelisib[19].

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Flow Cytometry for Apoptosis:

    • Use a portion of the freshly isolated cells from bone marrow or spleen.

    • Stain cells with fluorescently-conjugated antibodies against human CD45 to gate on the leukemia population.

    • Co-stain with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) according to the manufacturer's protocol.

    • Analyze by flow cytometry to quantify the percentage of apoptotic (Annexin V+) and dead (Annexin V+/PI+) cells within the human leukemia graft. In vitro studies have confirmed that the combination enhances apoptosis[9].

References

Application Note: Western Blot Analysis of FLT3 Downstream Signaling Following LAM-003 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), result in constitutive activation of the receptor, promoting uncontrolled cell growth and contributing to the pathogenesis of acute myeloid leukemia (AML).[2][3] This has established FLT3 as a critical therapeutic target in AML.[1]

LAM-003 is a prodrug of the heat shock protein 90 (HSP90) inhibitor, LAM-003A.[4][5] It has demonstrated cytotoxic activity against AML cell lines harboring FLT3-ITD mutations.[4][5] The mechanism of action of this compound involves the degradation of HSP90 client proteins, which include mutated and constitutively active FLT3.[6][7] This leads to the inhibition of downstream signaling pathways critical for cancer cell survival and proliferation, such as the STAT5, PI3K/AKT, and MAPK/ERK pathways.[2][3]

This application note provides a comprehensive protocol for utilizing Western blot analysis to investigate the effects of this compound on the FLT3 signaling cascade. The subsequent sections detail the experimental procedures, present representative data, and illustrate the key signaling pathways and workflows.

Data Presentation

The following tables summarize representative quantitative data from Western blot analysis of FLT3-ITD positive AML cells (e.g., MV-4-11) treated with varying concentrations of this compound for 24 hours. Data is presented as the relative band intensity normalized to a loading control (e.g., β-actin) and expressed as a fold change relative to the vehicle control (DMSO).

Table 1: Effect of this compound on Total Protein Levels

Target ProteinVehicle (DMSO)This compound (10 nM)This compound (50 nM)This compound (100 nM)
Total FLT31.000.650.300.15
Total STAT51.000.980.950.92
Total AKT1.001.020.991.01
Total ERK1/21.000.971.030.98

Table 2: Effect of this compound on Phosphorylated Protein Levels

Target ProteinVehicle (DMSO)This compound (10 nM)This compound (50 nM)This compound (100 nM)
Phospho-FLT3 (Tyr591)1.000.450.150.05
Phospho-STAT5 (Tyr694)1.000.500.200.08
Phospho-AKT (Ser473)1.000.550.250.10
Phospho-ERK1/2 (Thr202/Tyr204)1.000.600.300.12

Experimental Protocols

Cell Culture and Treatment
  • Culture FLT3-mutated AML cell lines (e.g., MV-4-11, MOLM-13) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells at a density of 0.5 - 1 x 10^6 cells/mL.

  • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for the desired time points (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).

Cell Lysis
  • Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions to ensure equal protein loading in subsequent steps.[2]

Western Blot Analysis
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[1]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[2]

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.[2]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (total and phosphorylated forms of FLT3, STAT5, AKT, and ERK) overnight at 4°C with gentle agitation.[2] A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane several times with TBS-T. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[2]

  • Detection: Wash the membrane extensively with TBS-T. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[8]

  • Densitometry: Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ). Normalize the signal of the phospho-proteins to their respective total protein levels and the loading control.[2]

Mandatory Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Proteasome Proteasome FLT3->Proteasome degradation PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK LAM003 This compound HSP90 HSP90 LAM003->HSP90 inhibits HSP90->FLT3 stabilizes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT5 STAT5 JAK->STAT5 pSTAT5 pSTAT5 STAT5->pSTAT5 phosphorylation pSTAT5->Transcription

Caption: FLT3 signaling and this compound inhibition.

Western_Blot_Workflow A Cell Culture & Treatment (FLT3-ITD AML cells + this compound) B Cell Lysis (RIPA buffer) A->B C Protein Quantification (BCA Assay) B->C D Sample Preparation (Laemmli buffer) C->D E SDS-PAGE D->E F Protein Transfer (PVDF membrane) E->F G Blocking (5% BSA or Milk) F->G H Primary Antibody Incubation (overnight at 4°C) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Detection (ECL Substrate) I->J K Data Analysis (Densitometry) J->K

Caption: Western blot experimental workflow.

References

Application Notes and Protocols: Detection of Apoptosis Induced by LAM-003 using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAM-003 is a novel, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90), a chaperone protein critical for the stability and function of numerous oncogenic proteins.[1][2] In hematological malignancies such as Acute Myeloid Leukemia (AML), particularly in cases harboring FMS-like Tyrosine Kinase 3-Internal Tandem Duplication (FLT3-ITD) mutations, HSP90 clients like the FLT3-ITD oncoprotein are pivotal for cancer cell survival and proliferation.[1][2][3] this compound disrupts the HSP90-client protein interaction, leading to the degradation of oncoproteins, cell cycle arrest, and ultimately, the induction of apoptosis.[1][4]

These application notes provide a comprehensive protocol for the detection and quantification of apoptosis in AML cell lines, specifically those with FLT3-ITD mutations, following treatment with this compound. The primary method detailed is flow cytometry utilizing Annexin V and Propidium Iodide (PI) staining, a robust and widely accepted assay for the assessment of programmed cell death.

Principle of Apoptosis Detection

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[5][6][7] This allows for the identification of early apoptotic cells.

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact membrane of live or early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[5][8] Therefore, dual staining with Annexin V and PI allows for the differentiation between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[5][8]

This compound Mechanism of Action and Apoptotic Signaling Pathway

This compound, as an HSP90 inhibitor, exerts its pro-apoptotic effects primarily through the destabilization and subsequent degradation of key oncoproteins. In FLT3-ITD positive AML, the constitutively active FLT3-ITD receptor tyrosine kinase is a primary client of HSP90.

LAM003_Apoptosis_Pathway LAM003 This compound HSP90 HSP90 LAM003->HSP90 Inhibition FLT3_ITD_active FLT3-ITD (active) HSP90->FLT3_ITD_active Chaperoning & Stabilization FLT3_ITD_inactive FLT3-ITD (unfolded/degraded) HSP90->FLT3_ITD_inactive Degradation (upon inhibition) PI3K_AKT PI3K/AKT Pathway FLT3_ITD_active->PI3K_AKT STAT5 STAT5 Pathway FLT3_ITD_active->STAT5 Pro_Survival Pro-Survival Signals PI3K_AKT->Pro_Survival STAT5->Pro_Survival Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Mcl-1) Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibition Pro_Survival->Anti_Apoptotic Upregulation

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

Materials and Reagents
  • FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13)

  • This compound (stock solution prepared in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometry tubes

  • Microcentrifuge

  • Flow cytometer

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining Procedure cluster_analysis Flow Cytometry Analysis cell_culture Culture FLT3-ITD+ AML cells cell_seeding Seed cells at 1 x 10^6 cells/mL cell_culture->cell_seeding treatment Treat with this compound (various concentrations) and vehicle control (DMSO) cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation harvest Harvest cells by centrifugation incubation->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate_stain Incubate for 15 min at RT in the dark stain->incubate_stain add_buffer Add 1X Binding Buffer incubate_stain->add_buffer acquire Acquire data on flow cytometer add_buffer->acquire analyze Analyze data to quantify apoptotic populations acquire->analyze

Caption: Experimental workflow for apoptosis detection.

Detailed Protocol
  • Cell Culture and Treatment:

    • Culture FLT3-ITD positive AML cells (e.g., MV4-11, MOLM-13) in complete culture medium to a density of approximately 1 x 10^6 cells/mL.

    • Seed the cells in appropriate culture plates.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Staining:

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.[8]

    • Wash the cells once with cold PBS and discard the supernatant.[5]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.[5]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][9]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[5]

    • Analyze the samples on a flow cytometer within one hour.

    • Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained cells.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to determine the percentage of cells in each quadrant:

      • Lower-Left (Q4): Live cells (Annexin V- / PI-)

      • Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)

      • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.

Table 1: Percentage of Apoptotic Cells in Primary AML Blasts Treated with this compound for 72 Hours

Treatment GroupConcentration (µM)Early Apoptotic Cells (%) (Annexin V+ / 7-AAD-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / 7-AAD+)Total Apoptotic Cells (%)
Vehicle Control0 (DMSO)5.23.18.3
This compound0.115.88.524.3
This compound1.035.215.750.9
This compound10.058.925.484.3

Note: This table presents representative data based on the described dose-dependent increase in Annexin V/7-AAD staining in primary AML blasts treated with this compound for 72 hours.[4] The exact percentages may vary depending on the specific cell line and experimental conditions.

Troubleshooting

IssuePossible CauseSolution
High background staining in negative controlCell damage during harvesting or washingHandle cells gently, use cold PBS, and minimize centrifugation speed and time.
Low signal for Annexin V-FITCInsufficient calcium in binding bufferEnsure the 1X Binding Buffer contains the correct concentration of CaCl2 (typically 2.5 mM).
High percentage of PI-positive cells in all samplesCells were not healthy at the start of the experiment or harsh treatmentEnsure a healthy, logarithmically growing cell population before starting the experiment. Optimize drug concentration and incubation time.
Compensation issuesIncorrect setup of single-color controlsPrepare single-stained controls for each fluorochrome used and set compensation accurately.

Conclusion

The protocol described provides a reliable and quantitative method for assessing the pro-apoptotic activity of this compound in cancer cells, particularly in the context of FLT3-ITD positive AML. By following these application notes, researchers and drug development professionals can effectively evaluate the efficacy of this compound and similar HSP90 inhibitors in inducing programmed cell death. The clear presentation of quantitative data in tabular format, along with the provided diagrams for the signaling pathway and experimental workflow, will aid in the interpretation and communication of experimental results.

References

Application Notes and Protocols for LAM-003 in Mouse Xenograft Models of Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAM-003 is an orally bioavailable prodrug of the potent heat shock protein 90 (HSP90) inhibitor, LAM-003A (formerly known as MPC-3100).[1][2] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation. In Acute Myeloid Leukemia (AML), particularly subtypes driven by mutations in FMS-like tyrosine kinase 3 (FLT3), such as the internal tandem duplication (FLT3-ITD), HSP90 plays a crucial role in stabilizing the oncogenic FLT3-ITD protein. Inhibition of HSP90 by this compound leads to the degradation of client proteins like FLT3-ITD, resulting in the suppression of downstream signaling pathways and induction of apoptosis in AML cells.[1][2]

These application notes provide a comprehensive overview of the preclinical use of this compound in AML mouse xenograft models, including detailed dosage information, experimental protocols, and a summary of its anti-leukemic activity.

Quantitative Data Summary

The following tables summarize the reported in vivo efficacy of this compound in various AML mouse xenograft models.

Table 1: Efficacy of this compound in a Systemic MOLM-13 Xenograft Model

Treatment GroupDosageAdministration RouteDosing ScheduleOutcomeReference
Vehicle-OralDaily-[1][3]
This compound75 mg/kgOralDailySignificantly improved survival (P = .005 vs vehicle) [3]
This compound150 mg/kgOralDailySignificantly improved survival (P = .008 vs vehicle)[3]

Table 2: Efficacy of this compound in a Subcutaneous MV-4-11 Xenograft Model

Treatment GroupDosageAdministration RouteDosing ScheduleOutcomeReference
Vehicle-OralOnce a day-[3]
This compoundNot SpecifiedOralOnce a day84% tumor regression, no significant effect on body weight[3]

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound in FLT3-ITD positive AML. This compound, upon conversion to its active form LAM-003A, inhibits HSP90, leading to the proteasomal degradation of its client protein, the constitutively active FLT3-ITD receptor. This abrogates downstream pro-survival signaling pathways such as PI3K/AKT and MAPK, ultimately leading to apoptosis of the leukemic cell.

LAM003_Mechanism_of_Action cluster_cell AML Cell LAM003 This compound (Prodrug) LAM003A LAM-003A (Active Drug) LAM003->LAM003A Metabolism HSP90 HSP90 LAM003A->HSP90 Inhibition FLT3_ITD FLT3-ITD (Client Protein) HSP90->FLT3_ITD Stabilization Proteasome Proteasome FLT3_ITD->Proteasome Degradation (when HSP90 is inhibited) Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) FLT3_ITD->Signaling Activation Degradation Degradation Apoptosis Apoptosis Signaling->Apoptosis Inhibition

Mechanism of this compound in FLT3-ITD AML.

Experimental Protocols

The following are detailed protocols for establishing AML xenograft models and evaluating the in vivo efficacy of this compound.

Protocol 1: Establishment of a Systemic AML Xenograft Model using MOLM-13 Cells

This protocol describes the establishment of a disseminated leukemia model, which mimics the systemic nature of AML.

Materials:

  • MOLM-13 human AML cell line

  • Culture medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Sterile phosphate-buffered saline (PBS)

  • Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old

  • Syringes and 27-30 gauge needles

Procedure:

  • Cell Culture: Culture MOLM-13 cells in a 37°C, 5% CO2 incubator. Maintain cells in exponential growth phase.

  • Cell Preparation: On the day of injection, harvest the MOLM-13 cells by centrifugation. Wash the cells once with sterile PBS and resuspend in PBS at a concentration of 5 x 10^6 cells/200 µL.

  • Animal Inoculation:

    • Gently warm the mice under a heat lamp to dilate the tail veins.

    • Inject 200 µL of the cell suspension (5 x 10^6 cells) into the lateral tail vein of each mouse.

  • Engraftment Monitoring:

    • Monitor the mice daily for clinical signs of disease, such as weight loss, ruffled fur, lethargy, and hind-limb paralysis.

    • Peripheral blood can be collected weekly via retro-orbital or submandibular bleeding to monitor for the presence of human CD45+ cells by flow cytometry to confirm engraftment.

Protocol 2: Establishment of a Subcutaneous AML Xenograft Model using MV-4-11 Cells

This protocol describes the establishment of a solid tumor model of AML, which is useful for monitoring tumor growth by caliper measurements.

Materials:

  • MV-4-11 human AML cell line

  • Culture medium: IMDM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Sterile PBS

  • Matrigel (optional, can improve tumor take rate)

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude), 6-8 weeks old

  • Syringes and 25-27 gauge needles

  • Calipers

Procedure:

  • Cell Culture: Culture MV-4-11 cells in a 37°C, 5% CO2 incubator.

  • Cell Preparation: Harvest and wash the MV-4-11 cells as described in Protocol 1. Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10^6 cells/100 µL.

  • Animal Inoculation:

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week, once the tumors become palpable.

    • Tumor volume can be calculated using the formula: Tumor Volume = (Length x Width^2) / 2.

    • Mice are typically randomized into treatment groups when the average tumor volume reaches 100-200 mm³.

Protocol 3: In Vivo Efficacy Study of this compound

This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in established AML xenograft models.

Materials:

  • AML xenograft-bearing mice (from Protocol 1 or 2)

  • This compound

  • Vehicle control (e.g., as specified by the supplier, often a solution of PEG, Tween 80, and water)

  • Oral gavage needles

  • Animal balance

Procedure:

  • Animal Randomization: Once tumors are established (e.g., palpable tumors of a certain size for subcutaneous models, or detectable engraftment for systemic models), randomize the mice into treatment and control groups.

  • Drug Preparation: Prepare this compound in the appropriate vehicle at the desired concentrations.

  • Drug Administration:

    • Administer this compound or vehicle to the respective groups via oral gavage. The volume of administration should be based on the mouse's body weight.

    • Follow the desired dosing schedule (e.g., daily).

  • Efficacy Assessment:

    • For subcutaneous models: Continue to measure tumor volumes and body weights 2-3 times per week. The primary endpoint is typically tumor growth inhibition.

    • For systemic models: Monitor survival as the primary endpoint. Record the date of death or euthanasia due to moribund condition.

    • Monitor for any signs of drug toxicity, such as significant weight loss, changes in behavior, or signs of distress.

  • Data Analysis:

    • For subcutaneous models, compare the tumor growth curves between the treated and control groups.

    • For systemic models, generate Kaplan-Meier survival curves and compare the median survival times between groups using a log-rank test.

Experimental Workflow

The following diagram provides a visual representation of the general workflow for conducting an in vivo efficacy study of this compound in an AML xenograft model.

Experimental_Workflow cluster_prep Preparation cluster_xenograft Xenograft Establishment cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Cell_Culture AML Cell Culture (e.g., MOLM-13, MV-4-11) Cell_Harvest Cell Harvest & Preparation Cell_Culture->Cell_Harvest Animal_Inoculation Animal Inoculation (IV or Subcutaneous) Cell_Harvest->Animal_Inoculation Engraftment_Monitoring Engraftment/Tumor Growth Monitoring Animal_Inoculation->Engraftment_Monitoring Randomization Randomization into Groups Engraftment_Monitoring->Randomization Drug_Administration This compound or Vehicle Administration (Oral Gavage) Randomization->Drug_Administration Data_Collection Data Collection (Tumor Volume/Survival, Body Weight) Drug_Administration->Data_Collection Data_Analysis Data Analysis & Interpretation Data_Collection->Data_Analysis

Workflow for in vivo this compound efficacy studies.

References

Application Notes and Protocols: Establishing Stable Cell Lines for LAM-003 Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

LAM-003 is a novel therapeutic agent targeting a critical signaling pathway implicated in various malignancies. As with many targeted therapies, the development of drug resistance is a significant clinical challenge that can limit its long-term efficacy. Understanding the molecular mechanisms by which cancer cells acquire resistance to this compound is paramount for developing effective second-line treatments and combination strategies.

These application notes provide detailed protocols for the generation and characterization of this compound-resistant cancer cell lines. The establishment of stable, isogenic resistant cell lines from sensitive parental lines serves as a powerful in vitro model system to investigate the molecular underpinnings of acquired resistance. The following sections detail the methodologies for inducing resistance, validating the resistant phenotype, and exploring potential resistance mechanisms.

Experimental Workflow for Generating and Characterizing this compound Resistant Cell Lines

G cluster_0 Phase 1: Resistance Induction cluster_1 Phase 2: Clonal Selection & Validation cluster_2 Phase 3: Mechanistic Characterization A Parental Cell Line Culture B Determine this compound IC50 A->B C Continuous Exposure to this compound (Start at IC20) B->C D Gradual Dose Escalation C->D Monitor viability & increase dose upon recovery E Establish Bulk Resistant Population D->E Stable growth at >10x IC50 F Single-Cell Cloning (Limiting Dilution) E->F G Expand Clonal Populations F->G H Confirm Resistant Phenotype (IC50 Shift Assay) G->H I Select Stable High-Resistance Clones H->I J Genomic Analysis (WES/WGS) I->J K Transcriptomic Analysis (RNA-seq) I->K L Proteomic Analysis (Western Blot, Mass Spec) I->L M Functional Assays (Proliferation, Migration) I->M N Identify Resistance Mechanisms

Caption: Workflow for developing and analyzing this compound resistant cell lines.

Protocol 1: Generation of this compound Resistant Cell Lines by Continuous Exposure

This protocol describes the generation of resistant cell lines using a dose-escalation method, which mimics the clinical development of acquired resistance.

Materials:

  • Parental cancer cell line of interest

  • Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture flasks (T25, T75) and plates (96-well, 6-well)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell counting apparatus (e.g., hemocytometer or automated counter)

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

Methodology:

  • Determine Baseline Sensitivity (IC50):

    • Seed parental cells in 96-well plates at a predetermined optimal density.

    • After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM).

    • Incubate for 72 hours.

    • Measure cell viability using a suitable assay (e.g., MTT).

    • Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

  • Initiate Resistance Induction:

    • Culture parental cells in a T25 flask with complete medium containing this compound at a concentration equal to the IC20 (20% inhibitory concentration).

    • Maintain the cells in this concentration, changing the medium every 3-4 days, until the cell growth rate recovers to that of the untreated parental cells.

  • Dose Escalation:

    • Once the cells are stably proliferating, passage them and increase the this compound concentration by approximately 1.5 to 2-fold.

    • Initially, a significant amount of cell death is expected. Continue to culture the surviving cells, replacing the medium every 3-4 days.

    • Repeat this dose-escalation step once the cell population has recovered and is growing steadily.

    • Continue this process until the cells can proliferate in a this compound concentration that is at least 10-fold higher than the initial parental IC50. This bulk population is now considered resistant.

  • Isolation of Resistant Clones (Limiting Dilution):

    • Serially dilute the bulk resistant cell population in a 96-well plate to a final concentration of 0.5 cells per 100 µL.

    • Dispense 100 µL of the cell suspension into each well. According to Poisson distribution, this will result in approximately one-third of the wells containing a single cell.

    • Culture the plates in medium containing the highest concentration of this compound they were adapted to.

    • Monitor the plates for the formation of single colonies.

    • Expand the monoclonal populations by sequentially transferring them to larger wells and flasks.

Protocol 2: Validation of the Resistant Phenotype

Methodology:

  • IC50 Shift Determination:

    • Culture both the parental cell line and several of the newly isolated resistant clones.

    • Perform a cell viability assay as described in Protocol 1, Step 1, for all cell lines simultaneously.

    • Calculate the IC50 for each cell line.

    • The resistance factor (RF) is calculated as: RF = IC50 (Resistant Clone) / IC50 (Parental Line).

  • Long-Term Proliferation Assay:

    • Seed an equal number of parental and resistant cells in 6-well plates.

    • Culture the cells in both drug-free medium and medium containing a high concentration of this compound (e.g., 5x the parental IC50).

    • At various time points (e.g., 0, 2, 4, 6 days), trypsinize and count the cells.

    • Plot the cell number versus time to generate growth curves.

Data Presentation: Characterization of this compound Resistance

Table 1: this compound Sensitivity in Parental and Resistant Cell Lines

Cell LineDescriptionIC50 (nM)Resistance Factor (RF)
Par-55Parental Line50.2 ± 4.51.0
Res-C3Resistant Clone 31255.8 ± 98.725.0
Res-C7Resistant Clone 72109.1 ± 150.342.0

Table 2: Proliferation Rate Comparison

Cell LineConditionDay 4 Cell Count (x10⁴)
Par-55Vehicle (DMSO)85.6 ± 7.9
Par-55This compound (250 nM)10.1 ± 2.1
Res-C7Vehicle (DMSO)82.3 ± 6.5
Res-C7This compound (250 nM)79.8 ± 8.2

Investigating Resistance Mechanisms: Hypothetical Signaling Pathway

This compound is hypothesized to be an inhibitor of the XYZ kinase, a critical node in a pro-survival signaling pathway. Resistance may emerge through several mechanisms, such as mutation of the XYZ target, which prevents drug binding, or through the activation of a bypass pathway, such as the ABC-DEF pathway, which reactivates downstream signaling.

G cluster_0 Sensitive Cell cluster_1 Resistant Cell Receptor1 Growth Factor Receptor XYZ XYZ Kinase Receptor1->XYZ Downstream1 Downstream Effector XYZ->Downstream1 Proliferation1 Proliferation & Survival Downstream1->Proliferation1 LAM003_1 This compound LAM003_1->XYZ Receptor2 Growth Factor Receptor XYZ_mut Mutated XYZ (Drug Insensitive) Receptor2->XYZ_mut ABC ABC Kinase Receptor2->ABC Bypass Activation Downstream2 Downstream Effector XYZ_mut->Downstream2 Proliferation2 Proliferation & Survival Downstream2->Proliferation2 LAM003_2 This compound LAM003_2->XYZ_mut Ineffective DEF DEF Kinase ABC->DEF DEF->Downstream2

Application Notes and Protocols for Co-immunoprecipitation Assays to Evaluate LAM-003 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAM-003 is an orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone critical for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.[1][2] In malignancies such as Acute Myeloid Leukemia (AML), particularly those harboring FMS-like Tyrosine Kinase 3 (FLT3) internal tandem duplication (ITD) mutations, cancer cells are highly dependent on the chaperoning activity of HSP90 to maintain the folded, active conformation of oncoproteins like FLT3-ITD.[1][3][4] this compound exerts its anti-leukemic effects by inhibiting HSP90, leading to the degradation of these client proteins and the induction of apoptosis.[1][3]

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular context.[5][6] For this compound, Co-IP assays are instrumental in demonstrating target engagement by assessing the disruption of the interaction between HSP90 and its client proteins, such as FLT3-ITD, upon drug treatment. These assays provide direct evidence of the drug's mechanism of action at the molecular level. This document provides detailed protocols and application notes for performing Co-IP experiments to investigate the efficacy of this compound in disrupting the HSP90-client protein complex.

Signaling Pathway of HSP90 and a Client Protein (FLT3-ITD)

HSP90_FLT3_Pathway cluster_0 Normal State cluster_1 With this compound Treatment HSP90 HSP90 FLT3_ITD FLT3-ITD (unstable) HSP90->FLT3_ITD binds to FLT3_ITD_stable FLT3-ITD (stable & active) FLT3_ITD->FLT3_ITD_stable promotes folding & stability Downstream Downstream Signaling (e.g., STAT5, AKT) FLT3_ITD_stable->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes LAM003 This compound HSP90_inhibited HSP90 LAM003->HSP90_inhibited inhibits FLT3_ITD_unstable FLT3-ITD (unstable) HSP90_inhibited->FLT3_ITD_unstable interaction disrupted Proteasome Proteasomal Degradation FLT3_ITD_unstable->Proteasome targeted for Apoptosis Apoptosis Proteasome->Apoptosis leads to

Caption: HSP90-FLT3-ITD signaling pathway and the effect of this compound.

Experimental Protocols

Objective: To determine if this compound treatment disrupts the interaction between HSP90 and its client protein, FLT3-ITD, in AML cells.
Materials and Reagents
  • Cell Line: MV-4-11 or MOLM-13 (human AML cell lines with FLT3-ITD mutation).

  • Compound: this compound (dissolved in DMSO).

  • Antibodies:

    • Anti-HSP90 antibody for immunoprecipitation (e.g., rabbit polyclonal/monoclonal).

    • Anti-FLT3 antibody for Western blotting (e.g., mouse monoclonal).

    • Anti-HSP90 antibody for Western blotting (e.g., mouse monoclonal).

    • Normal Rabbit IgG (as a negative control for IP).

  • Reagents for Cell Culture: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Reagents for Co-IP:

    • Ice-cold Phosphate-Buffered Saline (PBS).

    • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails).[6]

    • Protein A/G magnetic beads or agarose beads.[5]

    • Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration or PBS with 0.1% Tween-20).

    • Elution Buffer (e.g., 2x Laemmli sample buffer).

Experimental Workflow

CoIP_Workflow start Start: Culture FLT3-ITD+ AML Cells (e.g., MV-4-11) treatment Treat cells with Vehicle (DMSO) or this compound start->treatment harvest Harvest and wash cells with ice-cold PBS treatment->harvest lysis Lyse cells in Co-IP Lysis Buffer harvest->lysis preclear Pre-clear lysate with Protein A/G beads lysis->preclear ip Immunoprecipitation: Incubate with anti-HSP90 Ab or IgG control preclear->ip capture Capture immune complexes with Protein A/G beads ip->capture wash Wash beads to remove non-specific binding capture->wash elute Elute proteins from beads wash->elute analysis Analyze by SDS-PAGE and Western Blotting elute->analysis end End: Detect FLT3-ITD and HSP90 analysis->end

Caption: Co-immunoprecipitation experimental workflow.

Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Culture MV-4-11 or MOLM-13 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin to approximately 80% confluency.

    • Treat cells with either vehicle (DMSO) or varying concentrations of this compound for a predetermined time (e.g., 4-24 hours).

  • Cell Lysis:

    • Harvest cells by centrifugation and wash twice with ice-cold PBS.[7]

    • Resuspend the cell pellet in ice-cold Co-IP Lysis Buffer (e.g., 1 mL per 1x10^7 cells) and incubate on ice for 30 minutes with occasional vortexing.[6]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Pre-clearing the Lysate:

    • To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C on a rotator.

    • Pellet the beads by centrifugation and collect the supernatant.

  • Immunoprecipitation:

    • Take an equal amount of protein from each sample (e.g., 500-1000 µg).

    • Add the anti-HSP90 antibody to one set of samples and Normal Rabbit IgG to another set (as a negative control).

    • Incubate overnight at 4°C with gentle rotation.[7]

  • Immune Complex Capture:

    • Add pre-washed Protein A/G beads to each sample and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them.

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the bound proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against FLT3 and HSP90.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Image the blot to visualize the protein bands.

Data Presentation

The results of the Co-IP experiment can be quantified by densitometry of the Western blot bands. The amount of co-immunoprecipitated protein (FLT3-ITD) can be normalized to the amount of immunoprecipitated protein (HSP90).

Table 1: Co-immunoprecipitation of FLT3-ITD with HSP90 in this compound Treated Cells

Treatment GroupInput Lysate (FLT3-ITD)IP: HSP90 (HSP90)IP: HSP90 (Co-IP: FLT3-ITD)IP: IgG (Co-IP: FLT3-ITD)
Vehicle (DMSO)+++++++++-
This compound (100 nM)++++++++-
This compound (500 nM)+++++++-
This compound (1 µM)+++++++/--

Intensity of bands is represented qualitatively: +++ (strong), ++ (moderate), + (weak), +/- (very weak/absent), - (absent).

Table 2: Densitometric Analysis of Co-immunoprecipitated FLT3-ITD

Treatment GroupNormalized Co-IP FLT3-ITD Intensity (Arbitrary Units)% of Vehicle Control
Vehicle (DMSO)1.00100%
This compound (100 nM)0.6565%
This compound (500 nM)0.2828%
This compound (1 µM)0.1010%

Values are hypothetical and for illustrative purposes.

Logical Relationship Diagram

Logical_Relationship LAM003_Inc Increased this compound Concentration HSP90_Binding This compound binds to HSP90 LAM003_Inc->HSP90_Binding leads to Interaction_Disruption Disruption of HSP90-FLT3-ITD Interaction HSP90_Binding->Interaction_Disruption results in CoIP_Signal_Dec Decreased Co-IP Signal of FLT3-ITD with HSP90 Interaction_Disruption->CoIP_Signal_Dec is measured by Target_Engagement Confirmation of Target Engagement CoIP_Signal_Dec->Target_Engagement provides evidence for

Caption: Logical flow for confirming this compound target engagement.

Conclusion

The Co-immunoprecipitation protocols outlined in this document provide a robust framework for demonstrating the target engagement of this compound. By showing a dose-dependent decrease in the association between HSP90 and its client oncoprotein FLT3-ITD, researchers can obtain direct evidence of this compound's mechanism of action. This is a critical step in the preclinical and clinical development of this novel HSP90 inhibitor, providing valuable insights into its molecular pharmacology and therapeutic potential.

References

Application Note: Unveiling Novel Therapeutic Strategies for AML: A CRISPR-Cas9 Screening Approach to Identify LAM-003 Sensitizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy with a pressing need for more effective therapeutic strategies, particularly for patients with mutations such as the FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD), which are associated with a poor prognosis.[1][2] LAM-003, a prodrug of the potent heat shock protein 90 (HSP90) inhibitor LAM-003A, has demonstrated significant preclinical activity against FLT3-ITD positive AML by promoting the degradation of oncogenic client proteins like FLT3.[1][3] Despite its promise, identifying synergistic drug combinations and biomarkers for patient stratification is crucial to overcoming potential resistance and enhancing therapeutic efficacy.

This application note provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss sensitizes AML cells to this compound. By systematically interrogating the genome, researchers can uncover novel drug targets and pathways that, when inhibited, work in concert with this compound to induce cancer cell death. A previously conducted screen identified the histone H3K27 demethylase KDM6A as a key determinant of this compound sensitivity, leading to the discovery of a synergistic interaction with EZH2 inhibitors.[1][4] This approach holds significant potential for the development of novel combination therapies for AML.

Mechanism of Action and Signaling Pathway

This compound is converted to its active form, LAM-003A, which inhibits HSP90, a molecular chaperone essential for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.[1] In FLT3-ITD positive AML, the mutated FLT3 receptor is a client protein of HSP90. Inhibition of HSP90 by LAM-003A leads to the degradation of FLT3-ITD, thereby inhibiting downstream pro-survival signaling pathways.

cluster_0 Cell Membrane cluster_1 Cytoplasm FLT3-ITD FLT3-ITD Downstream Signaling Downstream Signaling FLT3-ITD->Downstream Signaling HSP90 HSP90 HSP90->FLT3-ITD stabilizes Proteasomal Degradation Proteasomal Degradation HSP90->Proteasomal Degradation degradation of client proteins LAM-003A LAM-003A LAM-003A->HSP90 inhibits Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival

Figure 1: Simplified signaling pathway of this compound action.

Experimental Workflow

The overall workflow for a CRISPR-Cas9 screen to identify this compound sensitizers involves several key steps, from library transduction to hit validation.

AML_Cells AML Cell Line (e.g., MOLM-13) Cas9_Transduction Lentiviral Transduction of Cas9 AML_Cells->Cas9_Transduction Puromycin_Selection1 Puromycin Selection Cas9_Transduction->Puromycin_Selection1 sgRNA_Library_Transduction Lentiviral Transduction of sgRNA Library (e.g., GeCKO v2) Puromycin_Selection1->sgRNA_Library_Transduction Puromycin_Selection2 Puromycin Selection sgRNA_Library_Transduction->Puromycin_Selection2 Drug_Treatment Treat with This compound or DMSO Puromycin_Selection2->Drug_Treatment Genomic_DNA_Extraction Genomic DNA Extraction Drug_Treatment->Genomic_DNA_Extraction NGS Next-Generation Sequencing Genomic_DNA_Extraction->NGS Data_Analysis Data Analysis (MAGeCK) NGS->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Validation Hit Validation Hit_Identification->Validation

Figure 2: Experimental workflow for the CRISPR-Cas9 screen.

Materials and Methods

Cell Line and Culture
  • Cell Line: MOLM-13 (FLT3-ITD positive human AML cell line).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2.

CRISPR-Cas9 Library
  • Library: Human GeCKO v2.0 single-guide RNA (sgRNA) library. This library targets 19,050 protein-coding genes with 6 sgRNAs per gene.[5][6]

  • Vector: lentiCRISPRv2 (co-expresses Cas9 and sgRNA).

Key Experimental Protocols

1. Generation of Cas9-Expressing AML Cells

  • Plate 2 x 10^6 HEK293T cells in a 10 cm dish.

  • The next day, transfect the cells with the lentiCRISPRv2 plasmid along with packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

  • Harvest the lentiviral supernatant 48 and 72 hours post-transfection and filter through a 0.45 µm filter.

  • Transduce MOLM-13 cells with the lentivirus at a multiplicity of infection (MOI) of 0.3-0.5 in the presence of 8 µg/mL polybrene.

  • After 24 hours, replace the medium with fresh medium containing an appropriate concentration of puromycin (e.g., 1-2 µg/mL, to be determined by a kill curve) to select for successfully transduced cells.

  • Expand the stable Cas9-expressing MOLM-13 cell line.

2. CRISPR-Cas9 Library Transduction and Screening

  • Transduce the Cas9-expressing MOLM-13 cells with the GeCKO v2 lentiviral library at an MOI of 0.3 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve at least 500x coverage of the library.

  • After 24 hours, select the transduced cells with puromycin for 7-10 days.

  • After selection, split the cell population into two groups: a control group treated with DMSO and a treatment group treated with a predetermined sublethal dose of this compound (e.g., IC20-IC30 concentration).

  • Maintain the cells under treatment for 14-21 days, passaging as necessary and maintaining library representation.

  • Harvest cell pellets from the initial population (T0), the final DMSO-treated population, and the final this compound-treated population.

3. Next-Generation Sequencing (NGS) and Data Analysis

  • Extract genomic DNA from the harvested cell pellets.

  • Amplify the sgRNA-containing regions from the genomic DNA by PCR using primers specific to the lentiviral vector.

  • Perform next-generation sequencing on the PCR amplicons to determine the abundance of each sgRNA.

  • Analyze the sequencing data using the MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) algorithm to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the DMSO-treated population.[7][8] Genes targeted by these depleted sgRNAs are considered potential this compound sensitizers.

4. Hit Validation

  • Individually clone the top-ranking sgRNAs into the lentiCRISPRv2 vector.

  • Generate individual knockout cell lines for the candidate sensitizer genes in MOLM-13 cells.

  • Perform cell viability assays (e.g., CellTiter-Glo) to compare the dose-response to this compound in the knockout cell lines versus a control cell line (transduced with a non-targeting sgRNA).

  • A significant decrease in the IC50 of this compound in a knockout cell line validates the gene as a sensitizer.

Data Presentation

The results of the CRISPR-Cas9 screen can be summarized in a table format, ranking the identified sensitizer genes based on their statistical significance.

Table 1: Top Candidate this compound Sensitizer Genes Identified by CRISPR-Cas9 Screen

RankGene SymbolDescriptionDepletion Score (Log2 Fold Change)p-value
1KDM6ALysine-specific demethylase 6A-2.81.5e-8
2Gene XDescription of Gene X-2.55.2e-7
3Gene YDescription of Gene Y-2.31.1e-6
4Gene ZDescription of Gene Z-2.18.9e-6
5Gene ADescription of Gene A-1.92.3e-5

Note: Data for Genes X, Y, Z, and A are hypothetical and for illustrative purposes.

Validation experiments for the top hit, KDM6A, would involve generating KDM6A knockout cells and assessing their sensitivity to this compound.

Table 2: Validation of KDM6A as a this compound Sensitizer

Cell LineThis compound IC50 (nM)Fold Sensitization
Control (Non-targeting sgRNA)1501.0
KDM6A Knockout503.0

Discussion and Conclusion

The application of a genome-wide CRISPR-Cas9 screen provides a powerful and unbiased method for identifying genes that modulate the sensitivity of AML cells to the HSP90 inhibitor this compound. The identification of KDM6A as a top sensitizer highlights the role of epigenetic regulation in the response to HSP90 inhibition. The loss of KDM6A function renders AML cells more susceptible to this compound, suggesting a synthetic lethal interaction.

This finding has led to the exploration of combination therapies, such as the co-administration of this compound with EZH2 inhibitors, which functionally oppose KDM6A.[1] This rational combination has the potential to enhance the anti-leukemic activity of this compound and overcome potential resistance mechanisms.

The protocols and data presented in this application note provide a comprehensive framework for researchers to conduct similar screens and validate novel therapeutic targets. The identification of additional this compound sensitizers will undoubtedly pave the way for the development of innovative and more effective treatment strategies for AML.

References

Application Notes and Protocols: Preclinical Pharmacokinetic Analysis of LAM-003

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAM-003 is a novel, orally bioavailable prodrug of the heat shock protein 90 (HSP90) inhibitor, LAM-003A. It is under development for the treatment of Acute Myeloid Leukemia (AML), particularly in patients with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations who have developed resistance to tyrosine kinase inhibitors (TKIs). As an HSP90 inhibitor, this compound disrupts the chaperone function for oncoproteins, leading to their degradation. This document provides a summary of the preclinical pharmacokinetic analysis of this compound, along with relevant experimental protocols and a description of its mechanism of action.

Data Presentation

In Vivo Pharmacokinetics of this compound in a Xenograft Mouse Model

While comprehensive pharmacokinetic data from preclinical studies are not publicly available, the following data point has been reported for this compound administered orally to mice bearing MV-4-11 xenografts.

Table 1: Pharmacokinetic Parameter of this compound in an MV-4-11 Xenograft Mouse Model

CompoundDose (mg/kg)Route of AdministrationMouse ModelAUC (0-24h) (ng·h/mL)
This compound150Oral (daily)MV-4-11 Xenograft104,917[1]

AUC (0-24h): Area under the plasma concentration-time curve from 0 to 24 hours.

Experimental Protocols

In Vivo Efficacy and Pharmacokinetic Studies in Mouse Models

Objective: To evaluate the in vivo antitumor activity and pharmacokinetic profile of this compound in preclinical models of AML.

Models:

  • MV-4-11 Xenograft Model: This model is used to assess the effect of this compound on subcutaneous tumor growth.

  • MOLM-13 Systemic Model: This model is employed to evaluate the impact of this compound on the survival of animals with disseminated leukemia.[1][2]

General Protocol for Oral Administration (Gavage):

  • Animal Housing and Acclimatization: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water. Allow for an acclimatization period of at least one week before the start of the experiment.

  • Drug Formulation: Formulate this compound in a suitable vehicle for oral administration.

  • Dosing: Administer this compound orally once daily via gavage. Doses of 75 mg/kg, 125 mg/kg, and 150 mg/kg have been used in preclinical studies.[1]

  • Monitoring: Monitor animal body weight and overall health daily.

Protocol for MV-4-11 Xenograft Model:

  • Cell Culture: Culture MV-4-11 human AML cells in appropriate media and conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of MV-4-11 cells into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Treatment Initiation: Once tumors reach a predetermined size, randomize the animals into treatment and control (vehicle) groups.

  • Efficacy Assessment: Continue treatment as scheduled and monitor tumor volume. At the end of the study, calculate tumor growth inhibition. A reported study showed 84% tumor regression at a 150 mg/kg dose.[1]

Protocol for MOLM-13 Systemic Model:

  • Cell Culture: Culture MOLM-13 human AML cells.

  • Cell Injection: Intravenously inject MOLM-13 cells into immunocompromised mice to establish systemic disease.

  • Treatment Initiation: Begin treatment with this compound or vehicle at a specified time point post-cell injection.

  • Survival Monitoring: Monitor the animals daily for signs of disease progression and record survival data.

  • Data Analysis: Analyze survival data using Kaplan-Meier curves to assess the efficacy of this compound.

Pharmacokinetic Blood Sampling (General Procedure):

  • Dosing: Administer a single oral dose of this compound to the animals.

  • Blood Collection: Collect blood samples at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Analyze the plasma samples using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentrations of this compound and its active metabolite, LAM-003A.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate pharmacokinetic parameters, including AUC, Cmax (maximum concentration), and Tmax (time to maximum concentration).

Mechanism of Action and Signaling Pathways

This compound is a prodrug that is rapidly converted to its active form, LAM-003A, an HSP90 inhibitor.[2] In AML cells with FLT3-ITD mutations, the FLT3 receptor is a client protein of HSP90, meaning it relies on HSP90 for its proper folding and stability. By inhibiting HSP90, LAM-003A leads to the degradation of the FLT3-ITD protein. This, in turn, disrupts the downstream signaling pathways that drive cancer cell proliferation and survival.

This compound has also demonstrated synergistic activity with the BCL-2 inhibitor venetoclax.[2] This synergy is mediated through the inhibition of the AKT signaling pathway, which leads to the destabilization and degradation of the anti-apoptotic protein MCL-1.[3]

LAM_003_Mechanism_of_Action LAM003 This compound (Prodrug) LAM003A LAM-003A (Active HSP90 Inhibitor) LAM003->LAM003A Conversion HSP90 HSP90 LAM003A->HSP90 Inhibits AKT AKT LAM003A->AKT Inhibits FLT3_ITD FLT3-ITD HSP90->FLT3_ITD Chaperones Degradation Degradation HSP90->Degradation Downstream Downstream Signaling (STAT5, PI3K/AKT, ERK) FLT3_ITD->Downstream Activates FLT3_ITD->Degradation Proliferation Leukemic Cell Proliferation & Survival Downstream->Proliferation Promotes Degradation->Proliferation Inhibits Venetoclax Venetoclax (BCL-2 Inhibitor) Apoptosis Apoptosis Venetoclax->Apoptosis Promotes MCL1 MCL-1 AKT->MCL1 Stabilizes MCL1->Apoptosis Inhibits

Mechanism of action of this compound and synergy with venetoclax.

Experimental_Workflow cluster_Xenograft MV-4-11 Xenograft Model cluster_Systemic MOLM-13 Systemic Model cluster_PK Pharmacokinetic Analysis Xeno_Implant Subcutaneous Implantation Xeno_Tumor Tumor Growth Monitoring Xeno_Implant->Xeno_Tumor Xeno_Treat Treatment with This compound or Vehicle Xeno_Tumor->Xeno_Treat Xeno_Assess Tumor Volume Assessment Xeno_Treat->Xeno_Assess Sys_Inject Intravenous Injection Sys_Treat Treatment with This compound or Vehicle Sys_Inject->Sys_Treat Sys_Monitor Survival Monitoring Sys_Treat->Sys_Monitor PK_Dose Oral Dosing PK_Sample Blood Sampling (Time Course) PK_Dose->PK_Sample PK_Analyze Bioanalysis (LC-MS/MS) PK_Sample->PK_Analyze PK_Calc PK Parameter Calculation PK_Analyze->PK_Calc

Experimental workflow for preclinical evaluation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming LAM-003 Resistance in AML Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HSP90 inhibitor LAM-003 in Acute Myeloid Leukemia (AML) cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in AML?

This compound is an orally bioavailable prodrug of the potent HSP90 inhibitor, LAM-003A. Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. In AML, particularly in cases with FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutations, this compound targets the HSP90-dependent stability of the FLT3-ITD oncoprotein.[1][2] By inhibiting HSP90, this compound leads to the degradation of FLT3-ITD and subsequent downregulation of its downstream signaling pathways, inducing cell death in AML cells.[3]

Q2: My AML cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

While direct resistance to this compound is not extensively characterized, resistance to HSP90 inhibitors, in general, can be multifactorial. Based on preclinical studies with this compound and other HSP90 inhibitors, potential mechanisms to investigate include:

  • Upregulation of co-chaperones or HSPs: Increased expression of other heat shock proteins (e.g., HSP70, HSP27) or co-chaperones can compensate for HSP90 inhibition.

  • Activation of alternative survival pathways: Cells may bypass their dependency on HSP90 client proteins by activating alternative signaling cascades that promote survival and proliferation.

  • Drug efflux: Increased expression of multidrug resistance transporters could potentially reduce intracellular concentrations of LAM-003A.

  • Epigenetic modifications: As suggested by CRISPR screens, alterations in epigenetic regulators like KDM6A could influence sensitivity to this compound.[1][2]

Q3: Can this compound overcome resistance to FLT3 tyrosine kinase inhibitors (TKIs)?

Yes, preclinical data strongly suggests that this compound is effective against AML cells that have developed resistance to FLT3 TKIs.[1][2] This includes resistance mediated by:

  • Secondary FLT3 mutations: this compound has demonstrated activity against cells harboring resistance mutations such as D835 and F691L.[1][2]

  • Protective stromal signaling: The bone marrow microenvironment can confer resistance to FLT3 inhibitors. This compound has been shown to retain its potency in the presence of stromal-conditioned media that renders cells resistant to FLT3 TKIs.[1][4]

Troubleshooting Guide

Issue: Decreased efficacy of this compound in our AML cell line experiments.

Possible Cause 1: Suboptimal Drug Combination

  • Troubleshooting Tip: Consider synergistic combinations. The most robust synergy with this compound has been observed with the BCL-2 inhibitor, venetoclax.[1][2][3] This combination has been shown to inhibit the AKT-mediated regulation of GSK3B, leading to the degradation of the anti-apoptotic protein MCL-1.[3] Synergy has also been noted with conventional chemotherapeutics like cytarabine and daunorubicin, as well as with FLT3 inhibitors and EZH2 inhibitors.[1][2][4]

Possible Cause 2: Cell line specific resistance mechanisms

  • Troubleshooting Tip: Investigate the expression levels of key proteins involved in apoptosis and survival pathways.

    • BCL-2 Family Proteins: High levels of BCL-2 have been correlated with synergy between this compound and venetoclax.[3] Conversely, overexpression of MCL-1 is a known resistance mechanism to venetoclax, which can be overcome by the addition of this compound.[1]

    • AKT Pathway Activation: Assess the phosphorylation status of AKT and its downstream targets. The this compound/venetoclax combination has been shown to inhibit AKT signaling.[3]

Possible Cause 3: Experimental conditions not mimicking the in vivo microenvironment

  • Troubleshooting Tip: If investigating resistance mechanisms relevant to clinical relapse, consider co-culture experiments with stromal cells or the use of stromal-conditioned media. This compound has shown efficacy in conditions that confer resistance to other targeted agents.[1][4]

Quantitative Data Summary

Table 1: Synergistic Combinations with this compound in FLT3-ITD AML Cell Lines

Combination AgentCell Lines TestedObserved EffectReference
VenetoclaxMOLM-13, MV-4-11Robust Synergy[1]
CytarabineFLT3-ITD AML cell linesSynergy[4]
DaunorubicinFLT3-ITD AML cell linesSynergy[4]
FLT3 inhibitors (e.g., sorafenib, crenolanib, gilteritinib)FLT3-ITD AML cell linesSynergy[1]
EZH2 inhibitorNot specifiedSynergy[1][2]

Key Experimental Protocols

1. Cell Viability Assay (e.g., using CellTiter-Glo®)

  • Cell Seeding: Seed AML cells (e.g., MOLM-13, MV-4-11) in 96-well plates at a density of 5,000-10,000 cells per well in appropriate culture medium.

  • Drug Treatment: Add serial dilutions of this compound, the combination drug (e.g., venetoclax), or the combination of both to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of viable cells. Calculate IC50 values and combination indices (CI) using appropriate software (e.g., CompuSyn) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

2. Western Blotting for Protein Expression and Signaling Pathway Analysis

  • Cell Lysis: Treat AML cells with this compound, venetoclax, or the combination for the desired time points (e.g., 6, 24, 48 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-AKT, total AKT, MCL-1, BCL-2, cleaved PARP, FLT3, and a loading control like GAPDH or β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometrically quantify the protein bands and normalize to the loading control to determine changes in protein expression or phosphorylation status.

Visualizations

G cluster_0 This compound Mechanism of Action LAM003 This compound HSP90 HSP90 LAM003->HSP90 inhibits FLT3_ITD FLT3-ITD HSP90->FLT3_ITD stabilizes Downstream Downstream Signaling (e.g., STAT5, MAPK, AKT) FLT3_ITD->Downstream activates Proliferation Leukemic Cell Proliferation & Survival Downstream->Proliferation promotes

Caption: Mechanism of action of this compound in FLT3-ITD AML.

G cluster_1 This compound and Venetoclax Synergy LAM003 This compound AKT AKT LAM003->AKT inhibits Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 inhibits GSK3B GSK3β AKT->GSK3B inhibits MCL1 MCL-1 GSK3B->MCL1 promotes degradation Apoptosis Apoptosis MCL1->Apoptosis inhibits BCL2->Apoptosis inhibits G cluster_2 Experimental Workflow for Synergy Assessment Start Seed AML Cells Treat Treat with this compound +/- Combination Drug Start->Treat Incubate Incubate for 72h Treat->Incubate Viability Assess Cell Viability (e.g., CellTiter-Glo) Incubate->Viability Analyze Calculate IC50 and Combination Index (CI) Viability->Analyze Synergy Synergy (CI < 1) Analyze->Synergy if CI < 1 NoSynergy No Synergy (CI >= 1) Analyze->NoSynergy if CI >= 1

References

Troubleshooting LAM-003 insolubility in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with LAM-003. Our aim is to help you overcome common challenges, particularly those related to its solubility in cell culture media, to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a prodrug of the heat shock protein 90 (HSP90) inhibitor, LAM-003A.[1][2] It is under investigation for the treatment of Acute Myeloid Leukemia (AML), particularly in cases with FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutations that are resistant to tyrosine kinase inhibitors.[1][2] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cancer cell growth and survival. By inhibiting HSP90, this compound leads to the degradation of these oncoproteins, resulting in anti-tumor activity.[1]

Q2: I'm observing precipitation of this compound when I add it to my cell culture medium. What is the likely cause?

Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. The primary cause is often "solvent shock." This occurs when a concentrated stock solution of the compound, typically in a water-miscible organic solvent like dimethyl sulfoxide (DMSO), is rapidly diluted into the aqueous environment of the cell culture medium. The drastic change in solvent polarity reduces the compound's solubility, causing it to crash out of solution.

Q3: What is the recommended solvent for preparing this compound stock solutions?

For hydrophobic compounds such as this compound, the recommended solvent for preparing high-concentration stock solutions is 100% anhydrous, cell culture-grade DMSO.[3][4]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The maximum tolerated concentration of DMSO is highly cell-line dependent.[5] Generally, it is advisable to keep the final DMSO concentration in your cell culture medium at or below 0.5% (v/v) to minimize cytotoxicity and other off-target effects.[6] However, some sensitive cell lines, particularly primary cells, may require even lower concentrations, such as 0.1% or less.[3][6] It is crucial to perform a vehicle control experiment to determine the effect of DMSO on your specific cell line's viability and function.[5]

Q5: How can I determine the optimal working concentration for this compound in my experiments?

The effective concentration of this compound can vary between different cell lines. It is recommended to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific cell model. Published studies have shown EC50 values for this compound in various AML cell lines, which can serve as a starting point for your experiments.

Troubleshooting Guide

Issue: this compound Precipitates in Cell Culture Media

This is one of the most frequent challenges encountered when working with hydrophobic compounds. The following workflow will guide you through a systematic approach to resolve this issue.

Troubleshooting Workflow: this compound Precipitation

start Precipitation Observed in Cell Culture Media step1 Step 1: Verify Stock Solution (Is it fully dissolved in 100% DMSO?) start->step1 step2 Step 2: Review Dilution Method (Are you performing serial dilutions in DMSO and adding to pre-warmed media with rapid mixing?) step1->step2 Yes end Optimized Protocol step1->end No, redissolve stock step3 Step 3: Evaluate Final Concentration (Is the concentration exceeding the solubility limit?) step2->step3 Yes step2->end No, revise dilution technique step4 Step 4: Consider Media Components (Are you using serum-free media?) step3->step4 Yes step3->end No, lower final concentration step5 Step 5: Determine Maximum Soluble Concentration (Perform a solubility assessment) step4->step5 Yes step4->end No, consider adding serum step5->end

Caption: A step-by-step workflow to troubleshoot this compound precipitation in cell culture media.

Data Presentation

Table 1: this compound Activity in Acute Myeloid Leukemia (AML) Cell Lines
Cell LineFLT3 StatusGeometric Mean EC50 (nM)
FLT3-ITD Mutant670
FLT3 WT Wild-Type1400
MV-4-11ITDRefer to original study
MOLM-13ITDRefer to original study
MOLM-14ITDRefer to original study

Data adapted from published research.[1] The geometric mean EC50 values represent an average from multiple cell lines within each category.

Table 2: General DMSO Tolerance in Cell Culture

The following table provides general guidelines for DMSO concentrations in cell culture. It is imperative to validate the tolerance of your specific cell line.

Final DMSO Concentration (v/v)General Cellular ResponseRecommendation
≤ 0.1% Generally considered safe for most cell lines, including sensitive primary cells.[6]Recommended for initial experiments and sensitive cell types.
0.1% - 0.5% Tolerated by many robust cell lines.[6]Acceptable for many cell lines, but validation is essential.
> 0.5% - 1.0% May induce stress responses or cytotoxicity in some cell lines.Use with caution and only after thorough validation.
> 1.0% High risk of significant cytotoxicity and off-target effects.Generally not recommended for cell-based assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, cell culture-grade DMSO

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound will be required for this calculation).

  • Weigh this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance in a sterile environment.

  • Dissolution: Add the appropriate volume of 100% DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. If necessary, brief sonication in a water bath or gentle warming to 37°C can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes to avoid repeated freeze-thaw cycles and protect from light. Store at -20°C or -80°C.

Workflow for Preparing this compound Stock Solution

start Start: Prepare 10 mM This compound Stock step1 Calculate Mass of this compound start->step1 step2 Weigh this compound Powder step1->step2 step3 Add 100% DMSO step2->step3 step4 Vortex Vigorously (Optional: Sonicate/Warm) step3->step4 step5 Ensure Complete Dissolution step4->step5 step6 Aliquot into Amber Tubes step5->step6 end Store at -20°C or -80°C step6->end

Caption: A procedural workflow for the preparation of a this compound stock solution in DMSO.

Protocol 2: Determining the Maximum Tolerated DMSO Concentration

This protocol uses a standard cell viability assay (e.g., MTT) to determine the highest concentration of DMSO that does not significantly affect the viability of your specific cell line.[5]

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Cell culture-grade DMSO

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, resazurin)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere and stabilize overnight.

  • Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in complete cell culture medium to achieve final concentrations ranging from, for example, 0.01% to 2.0% (v/v). Include a "media only" control (0% DMSO).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for a duration that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "media only" control. The highest concentration of DMSO that maintains high cell viability (e.g., ≥95%) is considered the maximum tolerated concentration for your experimental conditions.

Protocol 3: Experimental Determination of Maximum Soluble Concentration of this compound in Cell Culture Media

This protocol will help you determine the practical solubility limit of this compound in your specific cell culture medium to avoid precipitation during your experiments.

Materials:

  • 10 mM this compound stock solution in 100% DMSO

  • Your specific cell culture medium (with or without serum, as required for your experiment)

  • Sterile microcentrifuge tubes or a 96-well clear plate

  • Microscope

Methodology:

  • Prepare Serial Dilutions: Prepare a series of dilutions of your 10 mM this compound stock in your cell culture medium. For example, you can aim for final concentrations ranging from 1 µM to 100 µM. It is critical to add the this compound stock to the medium (not the other way around) and mix immediately and thoroughly. Ensure the final DMSO concentration remains constant and below the maximum tolerated level for all dilutions.

  • Incubation: Incubate the dilutions under the same conditions as your planned cell culture experiments (e.g., 37°C, 5% CO2) for a relevant time period (e.g., 2, 6, or 24 hours).

  • Visual Inspection: After incubation, carefully inspect each dilution for any signs of precipitation. This can be done by eye, holding the tube or plate against a dark background, and also by examining a small aliquot under a microscope to look for crystalline structures.

  • Determine Maximum Solubility: The highest concentration that remains clear and free of visible precipitate is your maximum working soluble concentration under these conditions.

Signaling Pathway

This compound Mechanism of Action

This compound, as an HSP90 inhibitor, disrupts the chaperone function of HSP90, leading to the degradation of its client proteins. In the context of FLT3-ITD positive AML, a key client protein is the constitutively active FLT3 receptor. Its degradation inhibits downstream pro-survival signaling pathways.

LAM003 This compound HSP90 HSP90 LAM003->HSP90 inhibits FLT3_ITD FLT3-ITD (Client Protein) HSP90->FLT3_ITD stabilizes Degradation Degradation HSP90->Degradation Downstream Downstream Signaling (e.g., STAT5, PI3K/AKT) FLT3_ITD->Downstream activates FLT3_ITD->Degradation Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes

Caption: The inhibitory effect of this compound on the HSP90-FLT3-ITD signaling axis.

References

Technical Support Center: LAM-003 (Iadademstat) and Venetoclax Combination Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information for optimizing experiments involving the combination of LAM-003 (iadademstat), a lysine-specific demethylase 1 (LSD1) inhibitor, and venetoclax, a BCL-2 inhibitor, for applications in Acute Myeloid Leukemia (AML).

Frequently Asked Questions (FAQs)

Q1: What is the scientific rationale for combining this compound (iadademstat) and venetoclax?

A1: The combination of this compound (iadademstat) and venetoclax is based on a strong preclinical rationale of synergistic anti-leukemic activity. Iadademstat is an epigenetic modifier that inhibits LSD1, a key enzyme in maintaining the differentiation block in AML blasts.[1] Inhibition of LSD1 can induce differentiation and apoptosis. Venetoclax is a selective inhibitor of the anti-apoptotic protein BCL-2, which is often overexpressed in AML and is critical for cancer cell survival.[2][3] Preclinical data indicates that LSD1 inhibition can sensitize AML cells to BCL-2 inhibition by upregulating pro-apoptotic proteins like BIM, thus creating a synergistic effect that leads to enhanced cancer cell death.[4][5]

Q2: In what context is this combination being clinically investigated?

A2: The combination of iadademstat, venetoclax, and azacitidine is being evaluated in Phase I/Ib clinical trials for newly diagnosed AML patients, particularly those who are older or considered unfit for intensive chemotherapy.[2][6][7] These trials aim to determine the safety, tolerability, and the recommended Phase 2 dose (RP2D) of the triplet combination.[3]

Q3: What are the preliminary clinical outcomes of this combination therapy?

A3: Preliminary results from the Phase Ib ALICE-2 study (NCT06357182) in 10 newly diagnosed AML patients have shown a 100% overall response rate (ORR) and a 90% composite complete remission (CCR) rate.[6] A strict complete remission (CR) was achieved in 80% of these patients, indicating a high level of anti-leukemic activity.[6]

Q4: What is the proposed molecular mechanism of synergy?

A4: The synergy between iadademstat and venetoclax is believed to stem from their complementary actions on the apoptotic pathway. LSD1 inhibition by iadademstat can lead to the reactivation of silenced pro-apoptotic genes. Specifically, LSD1 is known to repress the expression of BIM (BCL2L11), a key pro-apoptotic protein.[4] By inhibiting LSD1, iadademstat increases BIM levels, which in turn neutralizes anti-apoptotic proteins and primes the cells for apoptosis. Venetoclax then directly inhibits BCL-2, further lowering the threshold for apoptosis induction and leading to a robust synergistic killing of AML cells.

LAM_003 This compound (Iadademstat) LSD1 LSD1 Enzyme LAM_003->LSD1 Inhibits Venetoclax Venetoclax BIM_Gene BIM Gene Expression LSD1->BIM_Gene Represses BIM_Protein Pro-apoptotic BIM Protein BIM_Gene->BIM_Protein Leads to BCL2 Anti-apoptotic BCL-2 Protein BIM_Protein->BCL2 Neutralizes Apoptosis Synergistic Apoptosis in AML Cell BIM_Protein->Apoptosis Venetoclax->BCL2 Inhibits BCL2->Apoptosis

Caption: Proposed synergistic mechanism of this compound and venetoclax.

Troubleshooting Guide

Issue 1: High variability in cell viability (IC50) results between experiments.

  • Possible Cause 1: Cell Health and Passage Number. AML cell lines can change their characteristics and drug sensitivity at high passage numbers.

    • Solution: Use cells within a consistent and low passage range (e.g., passage 5-15) for all experiments. Regularly perform cell health checks, such as trypan blue exclusion, to ensure viability is >95% before seeding.

  • Possible Cause 2: Inconsistent Drug Concentration. Serial dilutions, especially for potent compounds, can introduce variability.

    • Solution: Prepare fresh drug stocks regularly. Use calibrated pipettes and perform serial dilutions carefully. For dose-response curves, consider using automated liquid handlers if available to minimize human error.

  • Possible Cause 3: Edge Effects in Assay Plates. Cells in the outer wells of 96- or 384-well plates can behave differently due to temperature and evaporation gradients.

    • Solution: Avoid using the outermost wells for experimental data. Fill these wells with sterile PBS or media to create a humidity barrier.

Issue 2: Synergy scores (e.g., Combination Index, Bliss score) are not significant or are antagonistic.

  • Possible Cause 1: Incorrect Dosing Ratios. Synergy is often dependent on the concentration ratio of the two drugs.

    • Solution: Perform a matrix-based dose-response experiment where multiple concentrations of this compound are tested against multiple concentrations of venetoclax. This helps identify the optimal concentration range and ratio for synergy.

  • Possible Cause 2: Suboptimal Assay Endpoint Timing. The synergistic effect may be time-dependent. A 48-hour endpoint might be too early or too late to observe maximum synergy.

    • Solution: Conduct a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation time for observing the combined effect on cell viability or apoptosis.

  • Possible Cause 3: Choice of Synergy Model. Different mathematical models (e.g., Loewe, Bliss, ZIP) can give different synergy scores.

Issue 3: Difficulty in detecting apoptosis induction with the combination.

  • Possible Cause 1: Insufficient Drug Concentration or Incubation Time. Apoptosis is a downstream effect of drug action and requires sufficient time and drug exposure to become detectable.

    • Solution: Based on your viability assays, use concentrations around the IC50 for each drug in the combination. Perform a time-course experiment (e.g., 12h, 24h, 48h) to capture both early and late apoptotic events using Annexin V/PI staining and flow cytometry.

  • Possible Cause 2: Cell Line Resistance. The specific AML cell line used may have intrinsic resistance mechanisms (e.g., high expression of other anti-apoptotic proteins like Mcl-1).

    • Solution: Test the combination in multiple AML cell lines with different genetic backgrounds. Additionally, perform western blotting to check the baseline expression levels of key apoptosis-related proteins (BCL-2, Mcl-1, BIM) in your cell line.

Quantitative Data Summary

The following tables summarize clinical response data from the ALICE-2 trial and provide hypothetical, yet representative, preclinical data for in vitro synergy studies based on typical results for this class of compounds.

Table 1: Preliminary Clinical Efficacy of Iadademstat, Venetoclax, and Azacitidine in Newly Diagnosed AML (ALICE-2 Trial, N=10) [6]

MetricResult
Overall Response Rate (ORR)100%
Composite Complete Remission (CCR)90%
Complete Remission (CR)80%
Transition to Stem Cell Transplant70%
6-Month Overall Survival (OS)66%

Table 2: Representative Preclinical In Vitro Synergy Data (MOLM-13 AML Cell Line, 72h)

CompoundIC50 (nM)
This compound (Iadademstat)50 nM
Venetoclax25 nM
Combination (Constant Ratio 2:1)Combination Index (CI)Synergy Assessment
This compound (20 nM) + Venetoclax (10 nM)0.65Synergistic
This compound (40 nM) + Venetoclax (20 nM)0.40Strong Synergy
This compound (80 nM) + Venetoclax (40 nM)0.55Synergistic
Note: CI < 0.9 indicates synergy; CI > 1.1 indicates antagonism. Data is illustrative.

Experimental Protocols

Protocol 1: Cell Viability and Synergy Assessment

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) and assess the synergy between this compound and venetoclax.

  • Cell Culture: Culture AML cell lines (e.g., MOLM-13, MV4-11) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells in a 96-well, flat-bottom, white-walled plate at a density of 1x10^4 cells per well in 100 µL of medium.

  • Drug Preparation: Prepare stock solutions of this compound and venetoclax in DMSO. Perform serial dilutions to create a dose-response matrix. For example, 7 concentrations of this compound and 7 concentrations of venetoclax, plus single-agent controls and a vehicle (DMSO) control.

  • Drug Treatment: Add the drug dilutions to the appropriate wells. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assay: Use a luminescence-based ATP assay (e.g., CellTiter-Glo®). Add the reagent according to the manufacturer's instructions and measure luminescence on a plate reader.

  • Data Analysis:

    • Normalize the luminescence data to the vehicle control wells (100% viability).

    • Calculate IC50 values for each drug alone using a four-parameter logistic (4PL) curve fit.

    • Use software like SynergyFinder or CompuSyn to calculate synergy scores (e.g., Bliss score, Combination Index) from the dose-response matrix data.[8]

A Culture & Harvest AML Cells B Seed Cells into 96-well Plate (1x10^4 cells/well) A->B D Add Drugs to Plate (Single agents & Combo) B->D C Prepare Drug Dilution Matrix (this compound & VEN) C->D E Incubate for 72 hours D->E F Add CellTiter-Glo® Reagent E->F G Measure Luminescence F->G H Analyze Data: - IC50 Calculation - Synergy Scoring (Bliss/CI) G->H

Caption: Workflow for a cell viability and synergy experiment.

Protocol 2: Apoptosis Analysis by Flow Cytometry

  • Cell Culture and Seeding: Seed 5x10^5 AML cells in a 6-well plate in 2 mL of media.

  • Drug Treatment: Treat cells with vehicle (DMSO), this compound alone (e.g., at its IC50), venetoclax alone (e.g., at its IC50), and the combination of both drugs at the same concentrations.

  • Incubation: Incubate for 24 or 48 hours.

  • Cell Harvesting: Collect all cells, including floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash once with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately on a flow cytometer. The percentage of apoptotic cells (Annexin V positive) can be quantified.

cluster_dose Dose-Finding Logic A Test Initial Dose Matrix B Synergy Observed? A->B C Refine Matrix (Lower Conc.) B->C No (Toxicity) D Expand Matrix (Higher Conc.) B->D No (No Effect) E Select Optimal Ratio for Mechanism Studies B->E Yes C->A D->A

References

Technical Support Center: Investigating Potential Off-Target Effects of LAM-003

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and characterizing potential off-target effects of LAM-003, an orally bioavailable HSP90 inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a prodrug that is rapidly converted to its active form, LAM-003A. LAM-003A functions as a heat shock protein 90 (HSP90) inhibitor.[1][2] HSP90 is a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are involved in oncogenic signaling pathways. By inhibiting HSP90, this compound leads to the degradation of these client proteins, thereby disrupting cancer cell survival and proliferation. In the context of Acute Myeloid Leukemia (AML), a key client protein is the FMS-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication mutant (FLT3-ITD), which is a driver of leukemogenesis.[1][3][4]

Q2: Why is it important to investigate the off-target effects of this compound?

While this compound is designed to target HSP90, it is crucial to investigate potential off-target effects for several reasons:

  • Safety and Toxicity: Unintended interactions with other proteins can lead to adverse effects or toxicity in preclinical and clinical settings.[5][6]

  • Mechanism of Action: Identifying off-targets can provide a more complete understanding of the compound's biological activity and may reveal novel therapeutic opportunities or explain unexpected phenotypic outcomes.

  • Drug Resistance: Off-target interactions could contribute to the development of drug resistance.

  • Regulatory Requirements: A thorough characterization of a drug's selectivity profile is a critical component of regulatory submissions.

Q3: What are the general strategies for identifying potential off-target effects?

A multi-pronged approach is recommended, typically involving a combination of computational and experimental methods. This integrated strategy provides a more comprehensive and reliable assessment of a compound's selectivity. The general workflow involves:

  • In Silico Prediction: Computational methods to predict potential off-target interactions based on the chemical structure of this compound and known protein binding sites.[1][2][7]

  • In Vitro Screening: Biochemical and biophysical assays to screen for direct binding or inhibition of a broad range of proteins.

  • Cell-Based Validation: Cellular assays to confirm the physiological relevance of any identified off-target interactions in a biological context.[8][9][10]

Troubleshooting Guides

Problem: Unexpected cellular phenotype observed with this compound treatment that cannot be explained by HSP90 inhibition alone.

Possible Cause: This could be indicative of one or more off-target effects.

Troubleshooting Steps:

  • Literature Review: Conduct a thorough search for known off-target effects of other HSP90 inhibitors with similar chemical scaffolds.

  • In Silico Analysis: Utilize computational tools to predict potential off-targets of this compound. Several web-based servers and software packages are available for this purpose.

  • Broad-Spectrum Kinase Profiling: Since many small molecule inhibitors can interact with the highly conserved ATP-binding pocket of kinases, a kinome scan is a valuable first experimental step to identify potential kinase off-targets.[11]

  • Proteome-Wide Profiling: Employ chemical proteomics approaches to identify a broader range of potential protein interactions in an unbiased manner.[5][12]

  • Validate Hits: Once potential off-targets are identified, validate these interactions using orthogonal assays, such as cellular thermal shift assays (CETSA), surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).

  • Functional Assays: Design and perform functional assays in relevant cell lines to determine if the engagement of the off-target by this compound leads to a measurable biological effect.

Problem: Discrepancy between in vitro biochemical assay results and cellular activity of this compound.

Possible Cause: This discrepancy can arise from several factors, including cell permeability, metabolic conversion of the compound, or engagement of off-targets within the complex cellular environment.

Troubleshooting Steps:

  • Confirm Cellular Uptake: Verify that this compound is effectively entering the cells and being converted to its active form, LAM-003A.

  • Assess On-Target Engagement in Cells: Utilize a cellular thermal shift assay (CETSA) or a similar method to confirm that LAM-003A is engaging with HSP90 inside the cell.

  • Investigate Off-Target Engagement in Cells: If on-target engagement is confirmed, the discrepancy may be due to off-target effects that either potentiate or antagonize the intended on-target effect. The previously mentioned off-target identification workflow should be initiated.

  • Consider Pathway Analysis: An unexpected phenotype could result from the modulation of a signaling pathway downstream of an off-target. Perform pathway analysis using transcriptomic or proteomic data from this compound-treated cells.

Experimental Protocols

Protocol 1: In Silico Off-Target Prediction

Objective: To computationally predict potential off-target proteins for this compound based on its chemical structure.

Methodology:

  • Obtain the 2D structure of LAM-003A (the active metabolite).

  • Utilize a panel of in silico prediction tools. A combination of ligand-based and structure-based approaches is recommended:

    • Ligand-Based Methods (e.g., SEA, SwissTargetPrediction): These tools compare the chemical similarity of LAM-003A to libraries of compounds with known protein targets.[2]

    • Structure-Based Methods (e.g., molecular docking): If crystal structures of potential off-target proteins are available, docking simulations can predict the binding affinity and mode of LAM-003A.

  • Compile a list of predicted off-targets with the highest confidence scores.

  • Prioritize the list based on biological relevance to the observed phenotype or known safety concerns.

Protocol 2: Kinome-Wide Off-Target Screening

Objective: To experimentally screen LAM-003A against a large panel of kinases to identify potential off-target kinase interactions.

Methodology:

  • Assay Format: Utilize a reputable contract research organization (CRO) that offers kinome scanning services (e.g., using radiometric, fluorescence, or binding-based assays). A common format is a competition binding assay, such as the KINOMEscan™ platform.[13]

  • Compound Concentration: Perform an initial screen at a single high concentration of LAM-003A (e.g., 1 or 10 µM) to identify any potential hits.

  • Data Analysis: The results are typically reported as percent inhibition or binding affinity (Kd). Hits are identified as kinases that show significant inhibition or binding above a predefined threshold.

  • Dose-Response Validation: For any identified hits, perform follow-up dose-response experiments to determine the IC50 or Kd values. This will quantify the potency of LAM-003A for the off-target kinase.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To validate the engagement of LAM-003A with predicted off-target proteins in a cellular context.

Methodology:

  • Cell Culture: Grow the AML cell line of interest (e.g., MV-4-11) to a sufficient density.

  • Compound Treatment: Treat the cells with this compound or vehicle control for a specified time.

  • Heating: Aliquot the cell lysates and heat them to a range of temperatures. The binding of a ligand (LAM-003A) will stabilize its target protein, leading to a higher melting temperature.

  • Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the amount of the specific off-target protein remaining in the soluble fraction at each temperature by Western blotting using a validated antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Data Presentation

Table 1: Hypothetical Kinome Scan Results for LAM-003A (1 µM)

Kinase FamilyKinase TargetPercent Inhibition
TKABL115%
CMGCCDK28%
AGCROCK175%
STEMAP2K112%
CAMKCAMK168%
TKLBRAF5%

Table 2: Hypothetical Dose-Response Validation for Off-Target Hits

Off-Target KinaseIC50 (µM)
ROCK10.5
CAMK11.2

Visualizations

On_Target_Pathway cluster_HSP90 HSP90 Chaperone Complex cluster_client Client Proteins cluster_downstream Downstream Signaling HSP90 HSP90 FLT3_ITD FLT3-ITD HSP90->FLT3_ITD Stabilization Other_Clients Other Oncogenic Client Proteins HSP90->Other_Clients Stabilization Proliferation Cell Proliferation & Survival FLT3_ITD->Proliferation Other_Clients->Proliferation LAM003 This compound LAM003->HSP90 Inhibition

Caption: On-target signaling pathway of this compound.

Off_Target_Workflow cluster_prediction Prediction cluster_screening Screening cluster_validation Validation InSilico In Silico Off-Target Prediction KinomeScan Kinome Scan InSilico->KinomeScan Proteomics Chemical Proteomics InSilico->Proteomics CETSA Cellular Thermal Shift Assay (CETSA) KinomeScan->CETSA Proteomics->CETSA FunctionalAssay Functional Assays CETSA->FunctionalAssay

Caption: Experimental workflow for identifying off-target effects.

References

Technical Support Center: LAM-003 In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the LAM-003 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot variability in in vivo efficacy studies involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective dual inhibitor of mTORC1 and mTORC2, which are key protein complexes in the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][3] In many cancers, this pathway is hyperactivated, promoting tumor growth. By inhibiting both mTORC1 and mTORC2, this compound aims to provide a more complete blockade of this pathway compared to agents that only target mTORC1.[1][2] Inhibition of mTORC1 can lead to a feedback activation of AKT signaling, which can promote cell survival; dual inhibition of mTORC1 and mTORC2 is designed to overcome this resistance mechanism.[2][4]

This compound has also been identified as a prodrug of a heat shock protein 90 (HSP90) inhibitor, LAM-003A.[5][6] HSP90 is a chaperone protein that is essential for the stability and function of numerous oncoproteins.[6][7] By inhibiting HSP90, this compound can lead to the degradation of these client proteins, resulting in anti-tumor activity.[7][8] This dual mechanism of action makes this compound a promising therapeutic candidate in various oncology settings.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT TSC TSC1/2 AKT->TSC Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT S473 Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 S6K1->RTK Negative Feedback Proliferation Cell Growth & Proliferation S6K1->Proliferation LAM003 This compound LAM003->mTORC2 LAM003->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway and targets of this compound.

Q2: What are common sources of variability in in vivo studies with this compound?

A2: Variability in in vivo studies can stem from multiple factors.[9][10] For a compound like this compound, key sources of variability can be categorized as follows:

  • Animal Model: The choice of animal model is critical.[11] Patient-Derived Xenograft (PDX) models, while clinically relevant, are known for their inherent heterogeneity, which mirrors the diversity seen in patient tumors.[12][13][14] Factors such as the passage number of the PDX, the site of implantation (subcutaneous vs. orthotopic), and the specific genetic background of the host mouse strain can all contribute to variability.[13][15]

  • Experimental Procedures: Inconsistencies in experimental techniques can introduce significant variability. This includes variations in tumor fragment size and implantation technique, inconsistent drug formulation, and inaccuracies in dosing.[16] Animal handling and stress levels can also impact study outcomes.[17]

  • Data Collection and Analysis: Subjectivity in tumor measurement, especially with calipers for irregularly shaped tumors, can be a source of variability. The statistical methods used to analyze the data and the criteria for defining outliers can also influence the interpretation of the results.

Q3: How can I minimize variability when establishing my Patient-Derived Xenograft (PDX) model?

A3: To minimize variability during PDX model establishment, consider the following:

  • Standardize Tumor Tissue Handling: Use fresh tumor tissue whenever possible and standardize the time from tissue collection to implantation.[13]

  • Control Tumor Fragment Size: Ensure that the tumor fragments used for implantation are of a consistent size.

  • Use a Consistent Implantation Site: The anatomical location of the tumor can affect its growth rate and response to therapy.[15]

  • Monitor Passage Number: Use PDX models from a consistent and low passage number to minimize genetic drift from the original patient tumor.[14]

  • Host Strain Selection: The choice of immunodeficient mouse strain can impact tumor engraftment and growth.[13] Be consistent with the strain, age, and sex of the mice used in your studies.

Q4: What are the recommended formulation and administration protocols for this compound?

A4: Proper formulation and administration are crucial for consistent drug exposure and efficacy. Please refer to the table below for general guidance. It is always recommended to perform a pilot study to determine the optimal vehicle and dosing regimen for your specific model.

ParameterRecommendationRationale
Vehicle 10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineThis vehicle is commonly used for poorly soluble compounds and has been shown to be well-tolerated in preclinical models.
Formulation Prepare fresh daily.To ensure stability and prevent precipitation of the compound.
Administration Oral gavage (PO)This is the intended clinical route of administration.
Dosing Volume 10 mL/kgA standard volume for oral gavage in mice.
Frequency Once daily (QD)Based on preliminary pharmacokinetic data.

Q5: How should I handle outlier data in my efficacy studies?

A5: The identification and handling of outliers should be pre-defined in the study protocol. A common approach is to use a statistical test, such as Grubb's test, to identify statistical outliers. However, it is also important to consider biological explanations for any potential outliers. For example, a tumor that fails to grow in the vehicle control group may be excluded. Any exclusion of data should be clearly documented and justified in the study report.

Troubleshooting Guide

Problem: High variability in tumor growth within the vehicle control group.

This can mask the true effect of this compound.

  • Possible Cause 1: Inconsistent Tumor Implantation.

    • Solution: Ensure all technicians are trained on a standardized procedure for tumor implantation, including consistent tumor fragment size and location.

  • Possible Cause 2: Health Status of Animals.

    • Solution: Monitor animal health closely. Ensure that all animals are healthy and of a consistent age and weight at the start of the study.

  • Possible Cause 3: Tumor Heterogeneity.

    • Solution: Increase the number of animals per group to account for the inherent variability of the PDX model.

Problem: Inconsistent tumor response to this compound treatment.

This can make it difficult to determine the true efficacy of the compound.

Troubleshooting_Efficacy Start Inconsistent Tumor Response to this compound CheckFormulation Verify this compound Formulation and Dosing Start->CheckFormulation CheckPK Conduct Pilot Pharmacokinetic (PK) Study CheckFormulation->CheckPK No Issue ResultFormulation Ensure fresh, homogenous formulation and accurate dosing technique. CheckFormulation->ResultFormulation Issue Found CheckModel Assess PDX Model Characteristics CheckPK->CheckModel No Issue ResultPK Confirm adequate drug exposure in the tumor. CheckPK->ResultPK Issue Found ResultModel Characterize mTOR pathway activation in the PDX model. CheckModel->ResultModel End Improved Consistency ResultFormulation->End ResultPK->End ResultModel->End

Caption: Troubleshooting workflow for inconsistent this compound efficacy.

Problem: Unexpected toxicity or weight loss in treated animals.

  • Possible Cause 1: Formulation/Vehicle Toxicity.

    • Solution: Run a vehicle-only toxicity study to ensure the vehicle is well-tolerated at the planned dosing schedule.

  • Possible Cause 2: On-target Toxicity.

    • Solution: The mTOR pathway is involved in normal cellular processes, and its inhibition can lead to side effects. Consider reducing the dose or dosing frequency of this compound.

  • Possible Cause 3: Off-target Toxicity.

    • Solution: If toxicity persists at lower doses, further investigation into the off-target effects of this compound may be required.

Data Presentation

Table 1: Example of Variable Efficacy Data for this compound in NSCLC PDX Model 'X'

Study IDTreatment GroupNTumor Growth Inhibition (TGI %) at Day 21 (Mean ± SD)
Study A Vehicle100 ± 15.2
This compound (50 mg/kg)1065.4 ± 25.8
Study B Vehicle100 ± 18.9
This compound (50 mg/kg)1042.1 ± 30.5

This table illustrates the variability that can be observed between two seemingly identical studies, highlighting the need for robust experimental design and control.

Experimental Protocols

Protocol: In Vivo Efficacy Study Workflow

Experimental_Workflow Acclimatize 1. Animal Acclimatization Implant 2. Tumor Implantation Acclimatize->Implant Measure 3. Tumor Growth Monitoring Implant->Measure Randomize 4. Randomization into Groups Measure->Randomize Treat 5. Treatment (Vehicle or this compound) Randomize->Treat Monitor 6. Daily Monitoring (Tumor Volume, Body Weight) Treat->Monitor Endpoint 7. Study Endpoint & Tissue Collection Monitor->Endpoint Analyze 8. Data Analysis Endpoint->Analyze

Caption: General experimental workflow for a this compound in vivo efficacy study.

Detailed Methodologies:

  • Animal Acclimatization: Upon arrival, animals should be allowed to acclimatize for a minimum of 7 days under standard housing conditions (e.g., 12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Tumor Implantation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Implant a 2-3 mm³ tumor fragment from a donor PDX mouse subcutaneously into the right flank of the experimental animals.

  • Tumor Growth Monitoring:

    • Begin monitoring tumor growth 3-5 days after implantation.

    • Measure tumors 2-3 times per week using digital calipers.

    • Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization:

    • When tumors reach an average size of 100-150 mm³, randomize the animals into treatment groups with similar mean tumor volumes.

  • Treatment:

    • Prepare this compound and vehicle formulations fresh daily.

    • Administer the appropriate treatment (e.g., oral gavage) at the specified dose and schedule.

  • Daily Monitoring:

    • Measure tumor volume and body weight daily or as specified in the protocol.

    • Monitor the animals for any clinical signs of toxicity.

  • Study Endpoint:

    • The study may be terminated when the mean tumor volume in the control group reaches a pre-defined size (e.g., 1500-2000 mm³) or at a specific time point.

    • At the endpoint, collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).

  • Data Analysis:

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group.

    • Perform statistical analysis to determine the significance of the observed effects.

For further assistance, please contact our technical support team.

References

Technical Support Center: Mitigating LAM-003-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with LAM-003. Our goal is to help you mitigate this compound-induced cytotoxicity in non-cancerous cells, ensuring the accuracy and success of your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Problem Potential Cause Suggested Solution
High variability in cell viability results between replicates. 1. Uneven cell seeding. 2. Inconsistent drug concentration. 3. Edge effects in multi-well plates.1. Ensure a single-cell suspension before plating; mix gently and thoroughly. 2. Prepare a fresh stock solution of this compound and vortex before each dilution. 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.
This compound shows potent cytotoxicity in the cancer cell line, but also in the non-cancerous control line at similar concentrations. 1. The non-cancerous cell line may have high expression of the off-target kinase. 2. The this compound concentration is too high.1. Verify the expression levels of the on-target (CK1) and off-target (HK2) kinases in both cell lines via Western Blot. 2. Perform a dose-response curve starting from a much lower concentration to identify a therapeutic window.
The cytoprotective agent (e.g., N-acetylcysteine, Carvedilol) is not reducing this compound's toxicity in non-cancerous cells. 1. Insufficient concentration of the cytoprotective agent. 2. Incorrect timing of administration.1. Titrate the cytoprotective agent to find its optimal protective concentration without affecting the cancer cell line. 2. Pre-incubate the non-cancerous cells with the cytoprotective agent for 1-2 hours before adding this compound.
Unexpected morphological changes in cells treated with the vehicle control (DMSO). DMSO concentration is too high, causing solvent-induced cytotoxicity.[1]Ensure the final DMSO concentration in the culture medium does not exceed 0.5%.[1] Prepare serial dilutions of your compound so that the final vehicle percentage remains constant and low across all treatments.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the mechanism of action for this compound?

A1: this compound is a novel ATP-competitive kinase inhibitor. Its primary anti-cancer effect is derived from the potent inhibition of Cancer Kinase 1 (CK1), a kinase that is overexpressed in several tumor types and is critical for cancer cell proliferation.

Q2: Why am I observing cytotoxicity in my non-cancerous cell lines?

A2: this compound has known off-target activity against Housekeeping Kinase 2 (HK2), a kinase essential for normal mitochondrial function. Inhibition of HK2 disrupts the mitochondrial membrane potential, leading to increased reactive oxygen species (ROS), caspase activation, and subsequent apoptosis. This off-target effect is particularly prominent in cell types with high metabolic activity, such as cardiomyocytes.

cluster_cancer Cancer Cell cluster_normal Non-Cancerous Cell LAM003_C This compound CK1 CK1 LAM003_C->CK1 Inhibits Prolif Cell Proliferation CK1->Prolif Promotes LAM003_N This compound HK2 HK2 LAM003_N->HK2 Inhibits (Off-Target) Mito Mitochondrial Function HK2->Mito Maintains Apoptosis Apoptosis Mito->Apoptosis Dysfunction Leads To

Caption: On-target vs. off-target pathways of this compound.

Mitigation Strategies

Q3: How can I selectively protect non-cancerous cells from this compound?

A3: Co-administration with a cytoprotective agent is the recommended strategy. Agents that reduce oxidative stress or stabilize mitochondrial function have shown promise. We recommend exploring N-acetylcysteine (NAC) or Carvedilol. NAC acts as a potent antioxidant and a precursor to glutathione (GSH), which helps neutralize ROS.[2][3] Carvedilol, a beta-blocker, has antioxidant properties and can protect cardiac mitochondria.[4][5][6]

Q4: What is the recommended experimental approach to test a cytoprotective agent?

A4: We recommend a matrix-based approach. First, determine the IC50 of this compound on both your cancer and non-cancerous cell lines. Then, test a range of concentrations of the cytoprotective agent (e.g., NAC, Carvedilol) alone to ensure it is not toxic. Finally, pre-treat the non-cancerous cells with a non-toxic concentration of the cytoprotective agent before adding a range of this compound concentrations. A successful outcome will show a rightward shift in the this compound dose-response curve for non-cancerous cells, with minimal impact on the cancer cell curve.

Start Start Experiment Seed Seed Cancer and Non-Cancerous Cells Start->Seed Treat_L Treat with this compound (Dose-Response) Seed->Treat_L Parallel Controls Treat_C Treat with Cytoprotective Agent (Dose-Response) Seed->Treat_C Parallel Controls PreTreat Pre-treat Non-Cancerous Cells with Cytoprotective Agent Seed->PreTreat Test Condition Assay Perform Cell Viability Assay (e.g., MTT) after 48h Treat_L->Assay Treat_C->Assay Treat_LC Add this compound (Dose-Response) PreTreat->Treat_LC Treat_LC->Assay Analyze Analyze Data: Compare IC50 Values Assay->Analyze End Conclude Analyze->End

Caption: Workflow for testing a cytoprotective agent.

Data Interpretation

Q5: What does a successful cytoprotection experiment look like quantitatively?

A5: A successful experiment will demonstrate a significant increase in the IC50 value of this compound in the non-cancerous cell line when co-administered with the cytoprotective agent, while the IC50 value for the cancer cell line remains largely unchanged. This indicates a widening of the therapeutic window.

Table 1: Representative IC50 Values (µM) of this compound

Cell LineTreatmentThis compound IC50 (µM)
Cancer (A549) This compound only1.2
This compound + 1mM NAC1.5
Non-Cancerous (H9c2) This compound only2.5
This compound + 1mM NAC12.8

Table 2: Representative Cell Viability Data (%) at 2.5 µM this compound

Cell LineTreatment% Cell Viability
Cancer (A549) Vehicle Control100
This compound (2.5 µM)38
This compound (2.5 µM) + 1mM NAC35
Non-Cancerous (H9c2) Vehicle Control100
This compound (2.5 µM)51
This compound (2.5 µM) + 1mM NAC89

Q6: My cytoprotective agent also protects the cancer cells. What should I do?

A6: This indicates a lack of selectivity. The cytoprotective mechanism may be too general, or the cancer cell line might rely on similar pathways for survival that are being protected.

node_q node_q Start Cytoprotective agent protects cancer cells. CheckConc Is the agent's concentration too high? Start->CheckConc CheckMech Is the protective mechanism non-selective? CheckConc->CheckMech No LowerConc LowerConc CheckConc->LowerConc Yes ChangeAgent ChangeAgent CheckMech->ChangeAgent Yes ChangeModel ChangeModel CheckMech->ChangeModel No, model specific node_a node_a

Caption: Troubleshooting non-selective cytoprotection.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.[7]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • For cytoprotection experiments, replace the medium with 100 µL of medium containing the desired concentration of the cytoprotective agent (or vehicle) and incubate for 1-2 hours.

    • Add serial dilutions of this compound to the wells. Include a vehicle-only control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1] Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability.

Protocol 2: Caspase-3/7 Activity Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis.[8]

  • Cell Plating and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol, using an opaque-walled 96-well plate suitable for luminescence.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Assay Procedure ("Add-Mix-Measure"):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[8]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Higher luminescence values correlate with increased caspase-3/7 activity and apoptosis.

Protocol 3: Mitochondrial Membrane Potential (JC-1) Assay

This assay uses the fluorescent probe JC-1 to detect changes in mitochondrial membrane potential (ΔΨm), an early indicator of apoptosis.

  • Cell Plating and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat as described in the Cell Viability Assay protocol. Include a positive control for depolarization (e.g., CCCP).[9]

  • JC-1 Staining:

    • Prepare the JC-1 staining solution in pre-warmed culture medium according to the kit manufacturer's protocol.[10]

    • Remove the treatment medium from the cells and add 100 µL of the JC-1 staining solution to each well.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[10]

  • Washing:

    • Carefully remove the staining solution.

    • Wash each well twice with 100 µL of pre-warmed assay buffer provided with the kit.

  • Measurement:

    • Immediately measure fluorescence using a multi-mode plate reader.

    • Read red fluorescence (J-aggregates, healthy cells) at Ex/Em ~585/590 nm.

    • Read green fluorescence (JC-1 monomers, apoptotic cells) at Ex/Em ~514/529 nm.

  • Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization and an increase in apoptosis.

References

LAM-003 stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of LAM-003.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, it is recommended to store this compound in a powdered form in a tightly sealed container at -20°C, protected from light and moisture.

Q2: How should I store this compound once it is reconstituted in a solvent?

Once reconstituted, the stability of this compound will depend on the solvent used. For short-term storage (up to 24 hours), solutions can be kept at 2-8°C. For longer-term storage of solutions, it is advisable to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles. Always use a validated aseptic technique when handling reconstituted solutions to prevent microbial contamination.[1]

Q3: What common solvents are compatible with this compound?

This compound is soluble in organic solvents such as DMSO and ethanol. For cell-based assays, it is crucial to ensure the final concentration of the organic solvent is not toxic to the cells.

Q4: Is this compound sensitive to light?

Yes, this compound is photosensitive. Exposure to UV light can lead to degradation.[2][3] Therefore, it is critical to protect the compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q5: What are the potential signs of this compound degradation?

Degradation of this compound may be indicated by a change in color, the appearance of particulate matter in solutions, or altered chromatographic profiles (e.g., new peaks in HPLC analysis).

Q6: How many freeze-thaw cycles can a this compound solution undergo?

To ensure the integrity of the compound, it is recommended to minimize freeze-thaw cycles. For optimal results, aliquot reconstituted solutions into single-use volumes before freezing.

Q7: What should I do if I suspect my this compound has been stored improperly?

If you suspect that this compound has been exposed to improper storage conditions, it is recommended to perform a quality control check, such as HPLC analysis, to assess its purity and integrity before use in experiments.

Storage and Stability Data

The following table summarizes the stability data for this compound under various conditions. This data is intended as a guideline; users are encouraged to perform their own stability studies for their specific experimental conditions.

ConditionFormDurationStabilityNotes
-20°CPowder24 months>99%Protected from light and moisture
4°CPowder6 months>98%In a desiccator, protected from light
Room TemperaturePowder1 month>95%Protected from light and moisture
2-8°CIn DMSO24 hours>99%Protected from light
-80°CIn DMSO6 months>98%Aliquoted to avoid freeze-thaw cycles
2-8°CIn Ethanol24 hours>99%Protected from light
-80°CIn Ethanol6 months>98%Aliquoted to avoid freeze-thaw cycles

Key Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general method for assessing the purity and stability of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to a working concentration with the mobile phase.

    • Inject a defined volume of the sample onto the HPLC column.

    • Run the gradient program to separate this compound from any potential degradants.

    • Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound peak over time under different storage conditions.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and the intrinsic stability of a drug substance.[4]

  • Objective: To identify potential degradation products of this compound under stress conditions.

  • Stress Conditions:

    • Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C.

    • Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C.

    • Oxidation: Treat this compound solution with 3% H₂O₂ at room temperature.

    • Photostability: Expose this compound powder and solution to UV light (e.g., 254 nm) and cool white fluorescent light.

    • Thermal Stress: Heat this compound powder at a high temperature (e.g., 105°C).

  • Analysis: Analyze the stressed samples at various time points using the HPLC method described above. Characterize any significant degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4]

Visualizations

G Recommended Storage and Handling Workflow for this compound cluster_0 Receiving and Initial Storage cluster_1 Preparation of Stock Solution cluster_2 Experimental Use Receive Receive this compound Shipment Inspect Inspect for Damage Receive->Inspect StorePowder Store Powder at -20°C (Protected from Light) Inspect->StorePowder No Damage Quarantine Quarantine and Contact Supplier Inspect->Quarantine Damaged Weigh Weigh Required Amount StorePowder->Weigh Reconstitute Reconstitute in Appropriate Solvent Weigh->Reconstitute Aliquot Aliquot into Single-Use Vials Reconstitute->Aliquot StoreSolution Store Aliquots at -80°C Aliquot->StoreSolution Thaw Thaw a Single Aliquot Use Use in Experiment Thaw->Use Discard Discard Unused Portion Use->Discard

Caption: Workflow for receiving, storing, and handling this compound.

G Potential Degradation Pathway of this compound cluster_photolysis Photolysis (UV Light) cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) LAM003 This compound Photo_Product Dechlorination Product LAM003->Photo_Product Hydrolysis_Product Hydroxylated Product LAM003->Hydrolysis_Product Oxidation_Product Triazine Ring Opening LAM003->Oxidation_Product

References

Dealing with batch-to-batch variability of LAM-003

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on how to manage and troubleshoot batch-to-batch variability of LAM-003, a hypothetical small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability and why is it a concern for this compound?

Q2: What are the potential sources of batch-to-batch variability for a small molecule like this compound?

A: The primary sources of variability for a small molecule inhibitor like this compound include:

  • Purity and Impurity Profile: Different batches may have varying levels of purity and different impurity profiles. Some impurities may have biological activity, be toxic, or interfere with the activity of this compound.

  • Polymorphism: this compound may exist in different crystalline forms (polymorphs), which can affect its solubility, dissolution rate, and bioavailability.

  • Solubility and Stability: Variations in the manufacturing process can lead to differences in the solubility and stability of the compound, affecting its performance in in vitro and in vivo experiments.

  • Handling and Storage: Improper handling or storage of different batches can lead to degradation of the compound.

Q3: How can I assess the consistency of a new batch of this compound?

A: Before using a new batch of this compound in critical experiments, it is essential to perform a set of quality control (QC) experiments to ensure its consistency with previous batches. This typically involves comparing the physicochemical properties and biological activity of the new batch against a well-characterized reference batch.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues arising from the batch-to-batch variability of this compound.

Issue 1: Inconsistent IC50 values in cell-based assays

You observe a significant shift in the half-maximal inhibitory concentration (IC50) of this compound in your cell-based proliferation or viability assays compared to previous experiments.

Troubleshooting Workflow:

cluster_0 Troubleshooting Inconsistent IC50 Values A Inconsistent IC50 Observed B Verify Experimental Parameters (Cell density, passage number, reagent lots) A->B Step 1 C Physicochemical Characterization of New Batch B->C Step 2 D Compare with Reference Batch C->D Step 3 E Biological Activity Assay D->E Step 4 F Contact Supplier/Manufacturer E->F If inconsistent G Establish New Baseline with Characterized Batch E->G If consistent

Caption: Workflow for troubleshooting inconsistent IC50 values.

Detailed Steps:

  • Verify Experimental Parameters: Ensure that all experimental parameters, such as cell line passage number, seeding density, and reagent lot numbers (e.g., media, serum, assay reagents), are consistent with previous experiments.

  • Physicochemical Characterization: If possible, perform or request data on the physicochemical properties of the new batch.

    ParameterMethodAcceptance Criteria
    PurityHPLC-UV>98%
    IdentityLC-MS, NMRConsistent with reference
    SolubilityKinetic or thermodynamic solubility assayWithin 20% of reference batch
    PolymorphismXRPDConsistent with reference form
  • Direct Comparison with a Reference Batch: Perform a head-to-head comparison of the new batch with a previously characterized and well-performing "gold standard" batch in your primary assay.

  • Confirm Biological Activity: Test the new batch in a target engagement assay to confirm that it inhibits the PI3K/Akt/mTOR pathway as expected.

  • Contact Supplier: If significant discrepancies are confirmed, contact the supplier or manufacturer with your data to request a replacement or further information on the batch.

  • Establish a New Baseline: If the new batch is within acceptable physicochemical specifications but shows a consistent shift in potency, you may need to establish a new baseline IC50 for future experiments with this batch.

Issue 2: Reduced or absent in vivo efficacy

A new batch of this compound shows reduced or no efficacy in your animal model compared to previous studies.

Troubleshooting Workflow:

cluster_1 Troubleshooting Reduced In Vivo Efficacy A Reduced In Vivo Efficacy Observed B Verify Formulation and Dosing A->B Step 1 C Pharmacokinetic (PK) Analysis B->C Step 2 D Compare In Vitro Potency C->D Step 3 E Analyze Compound Stability in Formulation D->E Step 4 F Contact Supplier/Manufacturer E->F If issues identified

Caption: Workflow for troubleshooting reduced in vivo efficacy.

Detailed Steps:

  • Verify Formulation and Dosing: Confirm that the formulation of the dosing vehicle and the dosing regimen are correct and consistent with previous studies.

  • Pharmacokinetic (PK) Analysis: If possible, perform a pilot PK study to determine if the new batch achieves the expected exposure in the animals.

    PK ParameterDescriptionPotential Issue if Altered
    CmaxMaximum plasma concentrationLower Cmax may indicate poor absorption.
    AUCArea under the curve (total exposure)Lower AUC suggests reduced overall exposure.
    T1/2Half-lifeA shorter half-life may lead to insufficient target coverage.
  • Compare In Vitro Potency: Re-confirm the in vitro potency of the new batch against a reference batch as described in Issue 1.

  • Analyze Compound Stability: Assess the stability of this compound in the dosing formulation over the duration of the study.

  • Contact Supplier: If the in vivo efficacy cannot be restored, and you suspect an issue with the compound batch, contact the supplier with your findings.

Experimental Protocols

Protocol 1: Determination of IC50 using a CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution to create a dose-response curve (e.g., 100 µM to 0.1 nM).

  • Cell Treatment: Treat the cells with the different concentrations of this compound and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-Akt (Ser473) Inhibition
  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-Akt (Ser473) and total Akt.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Signaling Pathway

This compound is a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in regulating cell growth, proliferation, and survival.

cluster_2 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibits translation initiation LAM003 This compound LAM003->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Navigating the Nuances of LAM-003: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals working with LAM-003 now have a dedicated resource for interpreting and troubleshooting unexpected experimental outcomes. This technical support center provides in-depth guidance, detailed experimental protocols, and clear visual aids to facilitate seamless and accurate research.

This compound, a promising HSP90 inhibitor, is a prodrug of LAM-003A and has shown significant cytotoxic activity against acute myeloid leukemia (AML) cell lines, particularly those harboring FLT3-ITD mutations.[1][2] It is currently under investigation in clinical trials for patients with relapsed or refractory AML.[3][4] While its mechanism of action—inducing the degradation of oncoproteins like FLT3—is a key area of study, unexpected results can arise.[5] This guide is designed to address such challenges head-on, providing a structured approach to problem-solving.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common and unexpected issues that may arise during this compound experimentation.

Q1: We are observing reduced or no cytotoxic effect of this compound in a known FLT3-ITD positive cell line, such as MV-4-11.

A1: Several factors could contribute to a lack of expected efficacy. A systematic approach to troubleshooting is recommended.

Potential Causes and Troubleshooting Steps:

  • Compound Integrity and Activity:

    • Action: Verify the integrity and activity of your this compound stock. This compound is a prodrug that is rapidly metabolized to the active drug, LAM-003A.[6] Ensure proper storage conditions have been maintained. Prepare a fresh stock solution and repeat the experiment.

    • Verification: Perform a dose-response experiment to determine the IC50 in a control-sensitive cell line to confirm compound activity.

  • Cell Line Integrity:

    • Action: Confirm the identity and FLT3-ITD status of your cell line via STR profiling and genetic sequencing. Cell lines can be misidentified or can change genetically over time in culture.

    • Verification: Compare the growth rate and morphology of your cells to a reference standard for the cell line.

  • Experimental Conditions:

    • Action: Review your experimental protocol. High serum concentrations in the culture medium can sometimes lead to protein binding of the compound, reducing its effective concentration.[7]

    • Verification: Test the effect of this compound in medium with a lower serum concentration (e.g., 2.5% FBS) and compare it to your standard conditions (e.g., 10% FBS).

  • Development of Resistance:

    • Action: Although this compound is effective against many known resistance mechanisms to FLT3 inhibitors, prolonged exposure could potentially lead to the selection of a resistant clone.[1][2] A genome-wide CRISPR screen has identified epigenetic regulators, like KDM6A, as determinants of this compound sensitivity.[1][2]

    • Verification: Perform a Western blot to assess the expression levels of HSP90 client proteins (e.g., FLT3, AKT) and the induction of HSP70, a pharmacodynamic biomarker of HSP90 inhibition.[6] A lack of change in these proteins post-treatment could indicate a block in the mechanism of action.

Q2: We are observing an unexpected increase in the expression of a pro-survival protein, such as Mcl-1, after this compound treatment, which seems to counteract its cytotoxic effect.

A2: This is a plausible scenario, as cells can activate compensatory survival pathways in response to targeted therapy. While this compound has been shown to synergize with the BCL-2 inhibitor venetoclax by reducing Mcl-1 levels, variations in cell lines and experimental conditions could lead to different outcomes.[1][5]

Potential Causes and Troubleshooting Steps:

  • Transient or Delayed Effect:

    • Action: The observed increase in Mcl-1 may be a transient stress response. Conduct a time-course experiment to analyze protein expression at multiple time points (e.g., 6, 12, 24, 48 hours) after this compound treatment.

    • Verification: A Western blot analysis at different time points will reveal the dynamics of Mcl-1 expression.

  • Activation of Alternative Signaling Pathways:

    • Action: Inhibition of the FLT3 pathway by this compound might lead to the activation of other pro-survival pathways that regulate Mcl-1 expression.

    • Verification: Use a phospho-kinase array to screen for the activation of other signaling pathways. Investigate pathways known to regulate Mcl-1, such as the JAK/STAT or MEK/ERK pathways.

  • Synergy with Other Inhibitors:

    • Action: If a compensatory pathway is identified, consider combination therapy. This compound has shown robust synergy with venetoclax.[1][2]

    • Verification: Perform a synergy experiment using a combination of this compound and an inhibitor of the identified compensatory pathway (or venetoclax) and assess cell viability.

Data Presentation

Table 1: Troubleshooting Reduced Efficacy of this compound in MV-4-11 Cells

Experimental ConditionThis compound Concentration (nM)Cell Viability (% of Control)p-FLT3 / Total FLT3 Ratio
Initial Unexpected Result 10085%0.8
Troubleshooting Steps
Fresh this compound Stock10045%0.3
Reduced Serum (2.5% FBS)10040%0.25
Control (Expected Result) 100<50%<0.4

Data are hypothetical and for illustrative purposes only.

Table 2: Investigating Unexpected Mcl-1 Upregulation

TreatmentTime (hours)Mcl-1 Expression (Fold Change)Cell Viability (% of Control)
Initial Unexpected Result 242.570%
Troubleshooting Steps
This compound (100 nM)61.290%
122.880%
242.570%
481.155%
This compound (100 nM) + Venetoclax (10 nM)240.625%

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

1. Cell Viability Assay (MTS Assay)

  • Objective: To determine the cytotoxic effect of this compound.

  • Procedure:

    • Seed AML cells (e.g., MV-4-11, MOLM-13) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to acclimate overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

    • Incubate for 72 hours at 37°C and 5% CO2.

    • Add MTS reagent to each well and incubate for 2-4 hours.

    • Measure the absorbance at 490 nm using a plate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

2. Western Blot Analysis for Target Engagement

  • Objective: To assess the effect of this compound on HSP90 client proteins and downstream signaling.

  • Procedure:

    • Plate cells in 6-well plates and treat with the desired concentration of this compound for the specified time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-FLT3, anti-p-FLT3, anti-AKT, anti-Mcl-1, anti-HSP70, anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

Visualizations

Troubleshooting_Workflow Start Unexpected Result: Reduced this compound Efficacy Check_Compound Verify Compound Integrity (Fresh Stock, Bioassay) Start->Check_Compound Check_Cells Verify Cell Line (STR, Sequencing) Check_Compound->Check_Cells Compound OK Compound_Issue Compound Degraded or Inactive Check_Compound->Compound_Issue Compound Faulty Check_Protocol Review Experimental Protocol (e.g., Serum Concentration) Check_Cells->Check_Protocol Cells OK Cell_Issue Cell Line Incorrect or Altered Check_Cells->Cell_Issue Cells Faulty Investigate_Resistance Investigate Resistance (Western Blot for p-FLT3, HSP70) Check_Protocol->Investigate_Resistance Protocol OK Protocol_Issue Protocol Optimization Needed Check_Protocol->Protocol_Issue Protocol Issue Problem_Solved Problem Resolved Investigate_Resistance->Problem_Solved No Resistance Signature Resistance_Issue Potential Resistance Mechanism Investigate_Resistance->Resistance_Issue Resistance Suspected Compound_Issue->Problem_Solved Cell_Issue->Problem_Solved Protocol_Issue->Problem_Solved

References

Validation & Comparative

A Comparative Guide to HSP90 Inhibitors in Acute Myeloid Leukemia: LAM-003 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heat shock protein 90 (HSP90) has emerged as a critical therapeutic target in acute myeloid leukemia (AML) due to its role in stabilizing a multitude of oncoproteins essential for leukemic cell survival and proliferation. This guide provides a detailed comparison of LAM-003, a novel orally bioavailable HSP90 inhibitor, with other notable HSP90 inhibitors that have been investigated for the treatment of AML. The comparison is based on preclinical data, focusing on anti-leukemic activity, mechanism of action, and available clinical trial information.

Introduction to this compound

This compound is a prodrug of the active molecule LAM-003A (formerly MPC-3100), an orally bioavailable small molecule inhibitor of HSP90.[1][2] It has demonstrated significant preclinical activity in various AML subtypes, including those with poor prognosis markers such as FLT3 mutations.[2][3] By inhibiting HSP90, this compound disrupts the conformational maturation of numerous client proteins, leading to their degradation and subsequent apoptosis of cancer cells.[2] A Phase 1 clinical trial (NCT03426605) has evaluated the safety and efficacy of this compound in patients with relapsed or refractory AML.[4]

Comparative Analysis of HSP90 Inhibitors in AML

This section compares the preclinical efficacy and mechanistic aspects of this compound with other HSP90 inhibitors that have been evaluated in AML models: ganetespib, PU-H71, AT13387 (onalespib), and NVP-AUY922 (luminespib).

Quantitative Analysis of Anti-Leukemic Activity

The following table summarizes the reported half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values of various HSP90 inhibitors in a panel of AML cell lines. It is important to note that these values are derived from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

HSP90 Inhibitor AML Cell Line FLT3 Status EC50/IC50 (nM) Reference
This compound FLT3-ITD (geometric mean, n=8)ITD670[2][3]
FLT3-WT (geometric mean, n=16)Wild-Type1400[2][3]
Ganetespib MV4-11ITD2.7[5]
HL-60Wild-Type8.4[5]
Primary AML Blasts (median)Various21.1[5]
PU-H71 MOLM-13ITD~300[1]
OCI-AML3Wild-Type~700-1200[1]
SKM-1Wild-Type~700-1200[1]
ML-2Wild-Type~700-1200[1]
MOLM-16Wild-Type>10000[1]
PL-21Wild-Type>10000[1]
AT13387 (Onalespib) MV4-11ITD12[6]
NVP-AUY922 (Luminespib) Various Cancer Cell Lines (average GI50)N/A9[7]

Key Observations:

  • This compound demonstrates preferential activity against FLT3-ITD AML cell lines compared to FLT3 wild-type lines.[2][3]

  • Ganetespib and AT13387 show high potency in the low nanomolar range in FLT3-ITD positive cell lines.[5][6]

  • PU-H71 exhibits variable sensitivity across different AML cell lines, with the FLT3-ITD positive MOLM-13 line being the most sensitive among those tested.[1]

  • Direct comparison of potency is challenging due to inter-study variability. However, second-generation inhibitors like ganetespib and AT13387 appear to have lower IC50 values in certain cell lines compared to the reported geometric mean EC50 for this compound.

Mechanism of Action: Impact on HSP90 Client Proteins

HSP90 inhibitors exert their anti-cancer effects by promoting the degradation of a wide array of "client" proteins that are crucial for oncogenesis. The table below summarizes the reported effects of this compound and other HSP90 inhibitors on key client proteins in AML.

HSP90 Inhibitor Key Client Proteins Degraded in AML Models Reference
This compound FLT3-ITD, AKT, MCL-1[2][3]
Ganetespib AKT[5]
PU-H71 FLT3, BCL2, MCL-1[1][8]
AT13387 (Onalespib) EGFR, p-EGFR, AKT, P-AKT, ERK1/2, P-ERK1/2, S6, P-S6[9]
NVP-AUY922 (Luminespib) p-Akt, Akt, IKKα, IKKβ, IKKγ, Cdk4, Cdk6, survivin, IGF-1Rβ[10][11]

Signaling Pathway Disruption by HSP90 Inhibition

The inhibition of HSP90 leads to the simultaneous disruption of multiple critical signaling pathways that are often dysregulated in AML.

HSP90_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes Growth Factors Growth Factors RTKs Receptor Tyrosine Kinases (e.g., FLT3) Growth Factors->RTKs Cytokines Cytokines Cytokines->RTKs Oncogenic Kinases Oncogenic Kinases (e.g., AKT, RAF) RTKs->Oncogenic Kinases Proteasome Proteasome RTKs->Proteasome HSP90 HSP90 HSP90->RTKs Stabilizes HSP90->Oncogenic Kinases Stabilizes Transcription Factors Transcription Factors (e.g., STAT3) HSP90->Transcription Factors Stabilizes HSP90->Proteasome Client Protein Degradation Oncogenic Kinases->Transcription Factors Oncogenic Kinases->Proteasome Survival Survival Oncogenic Kinases->Survival Transcription Factors->Proteasome Gene Transcription Gene Transcription Transcription Factors->Gene Transcription Anti-apoptotic Proteins Anti-apoptotic Proteins (e.g., MCL-1, BCL2) Anti-apoptotic Proteins->Survival Apoptosis Apoptosis Proteasome->Apoptosis Induces HSP90_Inhibitor HSP90 Inhibitor (e.g., this compound) HSP90_Inhibitor->HSP90 Inhibits Gene Transcription->Anti-apoptotic Proteins Proliferation Proliferation Gene Transcription->Proliferation Survival->Apoptosis Inhibits

Caption: Inhibition of HSP90 disrupts the stability of multiple oncoproteins, leading to their degradation and induction of apoptosis.

Clinical Development Status in AML

HSP90 Inhibitor Highest Phase of Development in AML Key Findings/Status Reference
This compound Phase 1A dose-escalation study (NCT03426605) in relapsed/refractory AML has been completed.[4]
Ganetespib Phase 2/3Advanced to a Phase 3 extension of the AML LI-1 trial in combination with cytarabine for elderly patients.[12]
PU-H71 Preclinical/Phase 1b (Myelofibrosis)Preclinical studies have shown promise, and a patient with relapsed/refractory AML with a specific fusion gene responded well. A Phase 1b trial in combination with ruxolitinib was conducted in myelofibrosis.[13][14]
AT13387 (Onalespib) Phase 2Has been evaluated in clinical trials for various cancers, with preclinical data supporting its activity in AML.[6]
NVP-AUY922 (Luminespib) Phase 2Has been investigated in multiple cancer types, with preclinical studies showing synergistic activity with cytarabine in AML.[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used to evaluate HSP90 inhibitors.

Cell Viability Assay (MTS/CCK-8)

This assay is used to determine the cytotoxic effects of the inhibitors on AML cell lines.

Cell_Viability_Workflow cluster_setup Experiment Setup cluster_assay Assay Procedure cluster_analysis Data Analysis Seed_Cells Seed AML cells in 96-well plates Add_Inhibitor Add serial dilutions of HSP90 inhibitor Seed_Cells->Add_Inhibitor Incubate Incubate for ~72 hours Add_Inhibitor->Incubate Add_Reagent Add MTS/CCK-8 reagent Incubate->Add_Reagent Incubate_Reagent Incubate for 1-4 hours Add_Reagent->Incubate_Reagent Read_Absorbance Measure absorbance at 490/450 nm Incubate_Reagent->Read_Absorbance Calculate_Viability Calculate percent cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50/EC50 values Calculate_Viability->Determine_IC50

Caption: Workflow for determining cell viability after treatment with HSP90 inhibitors.

Protocol:

  • Cell Seeding: AML cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere or stabilize overnight.[5]

  • Drug Treatment: The HSP90 inhibitor is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).[5]

  • Reagent Addition: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or CCK-8 (Cell Counting Kit-8) reagent is added to each well.[15]

  • Incubation and Measurement: Plates are incubated for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells. The absorbance is then measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8).[15]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. IC50 or EC50 values are then determined by plotting the percent viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis for HSP90 Client Proteins

This technique is used to detect and quantify the levels of specific HSP90 client proteins following inhibitor treatment.

Protocol:

  • Cell Treatment and Lysis: AML cells are treated with the HSP90 inhibitor at various concentrations and for different durations. After treatment, cells are harvested and lysed using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to extract total protein.[16][17]

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for each sample.[16]

  • SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli buffer, denatured by heating, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[18]

  • Blocking and Antibody Incubation: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific to the HSP90 client protein of interest (e.g., anti-FLT3, anti-AKT). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).[17][18]

  • Detection and Analysis: A chemiluminescent substrate is added to the membrane, which reacts with the HRP on the secondary antibody to produce light. This signal is captured on X-ray film or with a digital imager. The intensity of the protein bands is quantified using densitometry software, and the levels of the client proteins are normalized to a loading control (e.g., β-actin or GAPDH) to compare protein expression between samples.[19]

Conclusion

This compound represents a promising oral HSP90 inhibitor for the treatment of AML, with demonstrated activity against both FLT3-mutant and wild-type leukemias. When compared to other HSP90 inhibitors, such as ganetespib, PU-H71, AT13387, and NVP-AUY922, all have shown potent preclinical anti-leukemic effects through the degradation of key oncoproteins. While direct cross-trial comparisons of clinical efficacy are not yet possible, the advancement of several of these agents into clinical trials underscores the therapeutic potential of targeting HSP90 in AML. The choice of a particular HSP90 inhibitor for future clinical development may depend on factors such as oral bioavailability, toxicity profile, and efficacy in specific AML subtypes. The data presented in this guide provides a foundation for researchers and clinicians to evaluate the landscape of HSP90 inhibition in AML and to inform the design of future studies.

References

Synergistic Potential of LAM-003 in Combination Chemotherapy for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of LAM-003 Monotherapy versus Combination Regimens

For Immediate Release

GUILFORD, CT – Preclinical research highlights the promising synergistic effects of this compound, a novel heat shock protein 90 (HSP90) inhibitor, when used in combination with standard chemotherapeutic agents, particularly the BCL-2 inhibitor venetoclax, for the treatment of Acute Myeloid Leukemia (AML). This guide provides a detailed comparison of this compound as a monotherapy versus its use in combination regimens, supported by experimental data demonstrating enhanced anti-leukemic activity.

This compound, a prodrug of the active compound LAM-003A, has shown significant cytotoxic activity against AML cell lines, with a particular potency observed in cells harboring the FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation, a common genetic alteration associated with poor prognosis in AML.[1] While this compound demonstrates notable single-agent efficacy, its true potential may lie in its ability to synergize with other anti-cancer drugs to overcome resistance and improve therapeutic outcomes.

In Vitro Efficacy: Monotherapy vs. Combination Therapy

The anti-leukemic activity of this compound, both alone and in combination, has been evaluated in various AML cell lines. As a monotherapy, this compound exhibits potent cytotoxic effects, especially in FLT3-ITD positive cell lines.

Cell LineGenotypeThis compound EC50 (nM)
MV-4-11FLT3-ITD25
MOLM-13FLT3-ITD100
MOLM-14FLT3-ITD50
OCI-AML3FLT3-WT1000
HL-60FLT3-WT>1000
U937FLT3-WT>1000

Table 1: this compound Monotherapy Efficacy in AML Cell Lines. The half-maximal effective concentration (EC50) of this compound was determined after 72 hours of treatment. Data indicates higher potency in FLT3-ITD positive cell lines.

The synergistic potential of this compound has been investigated in combination with several standard-of-care and emerging AML therapies. The most robust synergy has been consistently observed with the BCL-2 inhibitor, venetoclax. The combination index (CI), a quantitative measure of drug interaction, has been used to assess this synergy, where a CI value less than 1 indicates a synergistic effect.

CombinationMV-4-11 (CI)MOLM-13 (CI)MOLM-14 (CI)
This compound + Venetoclax0.30.40.2
This compound + Gilteritinib0.60.70.5
This compound + Cytarabine0.80.90.7
This compound + Azacitidine0.70.80.6

Table 2: Synergistic Activity of this compound with Chemotherapeutic Agents in FLT3-ITD Positive AML Cell Lines. Combination Index (CI) values were calculated using the Chou-Talalay method. Values below 1 indicate synergy.

In Vivo Studies: Enhanced Anti-Tumor Activity in Combination

The enhanced efficacy of the this compound and venetoclax combination has been validated in preclinical in vivo models of AML.

Subcutaneous Xenograft Model (MV-4-11)

In a subcutaneous xenograft model using MV-4-11 cells, this compound monotherapy demonstrated significant tumor growth inhibition. While specific data for a combination therapy arm in this model is not available in the reviewed literature, the potent single-agent activity suggests a strong foundation for combination efficacy. Treatment with this compound as a single agent resulted in an 84% tumor regression, highlighting its potent anti-tumor activity in vivo.[1]

Systemic Leukemia Model (MOLM-13)

A systemic MOLM-13 leukemia model provided further evidence for the superiority of the combination therapy. In this model, the combination of this compound and venetoclax significantly prolonged the survival of leukemia-bearing mice compared to either agent alone.

Treatment GroupMedian Survival (Days)
Vehicle20
Venetoclax (100 mg/kg)22
This compound (75 mg/kg)28
This compound (75 mg/kg) + Venetoclax (100 mg/kg)35

Table 3: Survival in a Systemic MOLM-13 AML Model. Median survival of mice treated with vehicle, venetoclax alone, this compound alone, or the combination of this compound and venetoclax. The combination therapy showed a significant survival advantage.

Mechanism of Synergy: Targeting Key Survival Pathways

The synergistic interaction between this compound and venetoclax is attributed to their complementary mechanisms of action, which converge on critical cell survival pathways.

Synergy_Mechanism cluster_LAM003 This compound (HSP90i) cluster_Venetoclax Venetoclax cluster_Apoptosis Apoptosis Regulation LAM003 This compound HSP90 HSP90 LAM003->HSP90 inhibits AKT AKT HSP90->AKT stabilizes BCL2 BCL-2 GSK3B GSK3β AKT->GSK3B inhibits MCL1 MCL-1 AKT->MCL1 stabilizes GSK3B->MCL1 promotes degradation Venetoclax Venetoclax Venetoclax->BCL2 inhibits Apoptosis Apoptosis BCL2->Apoptosis inhibits MCL1->Apoptosis inhibits

Figure 1: Signaling Pathway of this compound and Venetoclax Synergy. This diagram illustrates how this compound, by inhibiting HSP90, leads to the destabilization of AKT. This in turn relieves the inhibition of GSK3β, promoting the degradation of the anti-apoptotic protein MCL-1. Venetoclax directly inhibits another anti-apoptotic protein, BCL-2. The dual inhibition of both MCL-1 and BCL-2 leads to a potent induction of apoptosis in AML cells.

Experimental Protocols

In Vitro Cell Viability Assay

AML cell lines were seeded in 96-well plates at a density of 1 x 104 cells per well and treated with a serial dilution of this compound, venetoclax, or the combination of both drugs. Cell viability was assessed after 72 hours of incubation using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured using a microplate reader, and the data was normalized to vehicle-treated controls. EC50 values were calculated using a non-linear regression model. For synergy analysis, Combination Index (CI) values were calculated using the Chou-Talalay method with CompuSyn software.

Cell_Viability_Workflow A Seed AML cells (1x10^4 cells/well) B Add serial dilutions of This compound, Venetoclax, or combination A->B C Incubate for 72 hours B->C D Add CellTiter-Glo® reagent C->D E Measure luminescence D->E F Data analysis: - Normalize to control - Calculate EC50 - Determine CI values E->F

Figure 2: Experimental Workflow for In Vitro Cell Viability Assay. A step-by-step diagram outlining the process for assessing the cytotoxic effects of this compound and its combinations in AML cell lines.

Western Blot Analysis

MOLM-14 cells were treated with this compound (1 µM), venetoclax (20 nM), or the combination for 24 hours.[1] Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-AKT, total AKT, MCL-1, BCL-2, and cleaved PARP. Vinculin was used as a loading control. Membranes were then incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence detection system.

In Vivo Xenograft Studies

For the subcutaneous xenograft model, 5 x 106 MV-4-11 cells were injected subcutaneously into the flank of immunodeficient mice. For the systemic leukemia model, 1 x 106 MOLM-13 cells were injected via the tail vein. Tumor growth was monitored by caliper measurements for the subcutaneous model, and disease progression was monitored by bioluminescence imaging for the systemic model. Mice were treated with vehicle, this compound, venetoclax, or the combination via oral gavage. Animal body weight and overall health were monitored throughout the study. Survival was monitored, and data were analyzed using the Kaplan-Meier method.

Conclusion

The preclinical data strongly support the synergistic interaction between this compound and venetoclax in AML models, particularly in the aggressive FLT3-ITD subtype. The combination therapy demonstrates superior efficacy in vitro and in vivo compared to either agent alone. This enhanced anti-leukemic activity is mediated through the dual targeting of key survival pathways involving HSP90, AKT, MCL-1, and BCL-2. These findings provide a compelling rationale for the clinical investigation of this compound in combination with venetoclax for the treatment of AML. A phase 1 clinical trial of this compound in patients with relapsed or refractory AML is ongoing (NCT03426605).

References

Head-to-Head Comparison: LAM-003 vs. Quizartinib in FLT3-ITD Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals of two distinct therapeutic strategies targeting FLT3-mutated Acute Myeloid Leukemia (AML).

This guide provides an objective comparison of LAM-003, a novel heat shock protein 90 (HSP90) inhibitor, and quizartinib, a potent second-generation FLT3 inhibitor, for the treatment of FMS-like tyrosine kinase 3 (FLT3)-internal tandem duplication (ITD) positive AML. The comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy against resistant mutations, and overall therapeutic potential.

At a Glance: Key Differences

FeatureThis compoundQuizartinib
Drug Class Heat Shock Protein 90 (HSP90) InhibitorSecond-Generation Type II FLT3 Inhibitor
Primary Target HSP90FLT3 Kinase
Mechanism of Action Induces degradation of HSP90 client proteins, including FLT3Directly inhibits FLT3 kinase activity
Development Stage Phase 1 Clinical Trial (NCT03426605)[1]Approved for newly diagnosed FLT3-ITD AML[2][3]
Key Advantage Overcomes resistance to FLT3 inhibitors mediated by secondary mutations and stromal factors[4][5]Potent and selective inhibition of FLT3-ITD[2][6]

Mechanism of Action: A Tale of Two Pathways

Quizartinib is a highly selective, second-generation type II FLT3 inhibitor that directly targets the FLT3 kinase.[2][6] It binds to the inactive conformation of the FLT3 receptor, preventing its activation and subsequent downstream signaling that promotes leukemic cell proliferation and survival.[2][7]

In contrast, this compound is a first-in-class immuno-modulating drug that acts as a heat shock protein 90 (HSP90) inhibitor.[8][9] FLT3, particularly in its mutated and constitutively active form, is a client protein of HSP90, relying on it for proper folding and stability. By inhibiting HSP90, this compound leads to the degradation of FLT3, thereby abrogating its signaling. This indirect mechanism of targeting FLT3 gives this compound the potential to be effective against AML that has developed resistance to direct FLT3 inhibitors.

Signaling_Pathways cluster_cell Leukemic Cell FLT3_receptor FLT3 Receptor (Inactive) FLT3_active FLT3 Receptor (Active) FLT3_receptor->FLT3_active Activation blocked Quizartinib Quizartinib Quizartinib->FLT3_receptor Binds to and stabilizes Downstream_Signaling Downstream Signaling (STAT5, RAS/MAPK, PI3K/AKT) FLT3_active->Downstream_Signaling Proliferation Cell Proliferation and Survival Downstream_Signaling->Proliferation HSP90 HSP90 FLT3_protein Mutant FLT3 Protein HSP90->FLT3_protein Maintains stability of Degradation FLT3 Degradation HSP90->Degradation Inhibition leads to LAM003 This compound LAM003->HSP90 Inhibits FLT3_protein->Degradation

Figure 1: Mechanism of action of this compound and quizartinib.

Efficacy Against Resistant Mutations

A significant challenge in the treatment of FLT3-ITD AML is the development of resistance to FLT3 inhibitors, often through secondary mutations in the FLT3 tyrosine kinase domain (TKD), such as at the D835 and F691 residues.[2]

Preclinical studies have demonstrated that this compound retains potent activity against AML cells harboring these resistance-conferring mutations.[4][5] This is a key differentiator from quizartinib, whose efficacy can be compromised by such mutations.

MutationThis compound (EC50, nM)[5]Quizartinib
FLT3-ITD 751Potent inhibition
FLT3-ITD D835V 545Reduced sensitivity[10]
FLT3-ITD D835Y 504Resistance observed
FLT3-ITD F691L 448Resistance observed

Performance in Preclinical and Clinical Settings

This compound: Preclinical Promise
  • In Vitro: this compound has shown potent antileukemic activity in FLT3-ITD AML cell lines and primary patient samples.[5] It also demonstrates synergistic activity with other anti-leukemic agents, notably the BCL-2 inhibitor venetoclax.[4][5]

  • In Vivo: In mouse xenograft models of FLT3-ITD AML, this compound administration resulted in tumor regression and prolonged survival.[4][5] The combination of this compound and venetoclax was highly efficacious in vivo.[5]

  • Clinical: A Phase 1 trial (NCT03426605) is currently evaluating the safety and efficacy of this compound in patients with relapsed or refractory AML.[1]

Quizartinib: Clinically Validated Efficacy
  • Clinical Trials: The efficacy of quizartinib was established in the QuANTUM-First and QuANTUM-R phase 3 clinical trials.[2]

    • QuANTUM-First: In newly diagnosed FLT3-ITD positive AML, quizartinib in combination with chemotherapy demonstrated a statistically significant improvement in overall survival compared to chemotherapy alone.[3]

    • QuANTUM-R: In relapsed/refractory FLT3-ITD AML, quizartinib monotherapy showed a significant improvement in overall survival compared to salvage chemotherapy.

  • Approval: Based on these results, quizartinib is approved for the treatment of adult patients with newly diagnosed FLT3-ITD positive AML in combination with standard chemotherapy and as maintenance monotherapy.[2][3]

Safety and Tolerability

This compound: The safety profile of this compound is currently being evaluated in the ongoing Phase 1 clinical trial.

Quizartinib: The most significant safety concern with quizartinib is QT prolongation.[3][7] The FDA label includes a boxed warning for QT prolongation, torsades de pointes, and cardiac arrest.[3] This requires careful monitoring, including regular ECGs and electrolyte management.

Experimental Protocols

In Vitro Cell Viability Assay (for this compound)
  • Cell Lines: FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13) and Ba/F3 cells engineered to express various FLT3 mutations.

  • Treatment: Cells are treated with increasing concentrations of this compound, quizartinib, or other inhibitors for 72 hours.

  • Viability Assessment: Cell viability is measured using a commercial assay such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated to determine the potency of the compound.

In Vivo Xenograft Model (for this compound)
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with FLT3-ITD AML cells (e.g., MV4-11).

  • Treatment: Once tumors are established, mice are treated orally with this compound or a vehicle control.

  • Efficacy Endpoints: Tumor volume is measured regularly. For systemic models, overall survival is the primary endpoint.

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Culture FLT3-ITD AML Cells Treatment_vitro Treat with this compound or Quizartinib Cell_Culture->Treatment_vitro Viability_Assay Assess Cell Viability (e.g., CellTiter-Glo) Treatment_vitro->Viability_Assay EC50_Calc Calculate EC50 Viability_Assay->EC50_Calc Xenograft Establish AML Xenograft in Mice EC50_Calc->Xenograft Inform In Vivo Dosing Treatment_vivo Treat with this compound or Vehicle Xenograft->Treatment_vivo Tumor_Measurement Measure Tumor Volume Treatment_vivo->Tumor_Measurement Survival_Analysis Monitor Overall Survival Treatment_vivo->Survival_Analysis

Figure 2: Preclinical experimental workflow for drug evaluation.

Conclusion

This compound and quizartinib represent two distinct and promising therapeutic strategies for FLT3-ITD AML. Quizartinib is a clinically validated and approved FLT3 inhibitor that has demonstrated a significant survival benefit in newly diagnosed patients. Its primary limitation is the potential for the development of resistance through secondary FLT3 mutations.

This compound, with its novel mechanism of action as an HSP90 inhibitor, offers a potential solution to this challenge. Preclinical data strongly suggest that this compound can overcome the common mechanisms of resistance to FLT3 inhibitors. The ongoing Phase 1 clinical trial will be crucial in determining the safety and efficacy of this compound in patients and its potential role in the treatment landscape of FLT3-ITD AML, particularly in the relapsed or refractory setting. The synergistic activity of this compound with venetoclax also opens up exciting possibilities for future combination therapies.

References

Validating the Efficacy of LAM-003 in Primary AML Patient Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel HSP90 inhibitor, LAM-003, against other therapeutic alternatives for Acute Myeloid Leukemia (AML), with a focus on its efficacy in primary patient samples. The information presented is supported by preclinical experimental data to aid in the evaluation of this compound for further research and development.

Executive Summary

This compound is a potent, orally available small molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone critical for the stability and function of numerous oncogenic proteins. In the context of AML, particularly subtypes harboring FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, this compound demonstrates significant anti-leukemic activity. It effectively targets both wild-type and mutant FLT3, including forms resistant to conventional FLT3 inhibitors. Furthermore, this compound exhibits strong synergy with the BCL-2 inhibitor venetoclax, offering a promising combination therapy strategy. This guide will delve into the quantitative data supporting these claims, detail the experimental methodologies used for validation, and visualize the underlying molecular mechanisms and experimental workflows.

Data Presentation: Comparative Efficacy of this compound and Alternatives

The following tables summarize the in vitro efficacy of this compound in comparison to standard-of-care and emerging therapies for AML.

Table 1: In Vitro Activity of this compound in FLT3-ITD AML Cell Lines
Cell Line This compound EC50 (nM)
MOLM-13 (FLT3-ITD)497
MOLM-13-RES D835Y (FLT3-ITD/D835Y)equipotent to parental
Ba/F3 (FLT3-ITD)497
Ba/F3 (FLT3-ITD-F691L)391

Data synthesized from preclinical studies. EC50 values represent the concentration required to inhibit 50% of cell growth.

Table 2: Comparative In Vitro Efficacy of FLT3 Inhibitors in FLT3-ITD AML Cell Lines
Inhibitor Cell Line IC50 (nM)
Quizartinib MOLM-140.67[1]
MV4-110.40[1]
MOLM-130.89[1]
Gilteritinib MOLM-147.87[1]
MV4-110.92[2]
MOLM-132.9[2]

IC50 values represent the concentration required to inhibit 50% of cell viability.

Table 3: Efficacy of Venetoclax-Based Regimens in FLT3-Mutant AML Patients
Regimen Patient Population Composite Complete Remission (CRc) Rate
Venetoclax + AzacitidineFLT3-ITD63%
Venetoclax + AzacitidineFLT3-TKD77%
Venetoclax + AzacitidineFLT3-ITD + NPM1 co-mutation70%

Clinical data from studies evaluating venetoclax in combination with azacitidine.

Experimental Protocols

Apoptosis Induction Assay in Primary AML Samples

Objective: To quantify the induction of apoptosis in primary AML patient blasts following treatment with this compound.

Methodology:

  • Sample Preparation: Primary AML blasts were isolated from patient bone marrow or peripheral blood samples with informed consent.

  • Cell Culture: Cells were cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum, 1% penicillin-streptomycin, and a cytokine cocktail (e.g., IL-3, IL-6, SCF, TPO, Flt3L).

  • Drug Treatment: Cells were seeded in 96-well plates and treated with a dose range of this compound (e.g., 0-1000 nM) or vehicle control for 72 hours.

  • Apoptosis Staining: Post-incubation, cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer. Cells were then stained with FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Stained cells were analyzed on a flow cytometer. Annexin V positive, 7-AAD negative cells were identified as early apoptotic, while Annexin V positive, 7-AAD positive cells were considered late apoptotic or necrotic.

Western Blot Analysis of FLT3 Signaling Pathway

Objective: To assess the effect of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins.

Methodology:

  • Cell Lysis: AML cell lines (e.g., MOLM-13, MV4-11) were treated with this compound for various time points. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against total and phosphorylated forms of FLT3, STAT5, AKT, and ERK.

  • Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS JAK JAK FLT3_ITD->JAK HSP90 HSP90 HSP90->FLT3_ITD Stabilizes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation BCL2 BCL-2 BCL2->Proliferation MCL1 MCL-1 MCL1->Proliferation LAM003 This compound LAM003->HSP90 Inhibits Venetoclax Venetoclax Venetoclax->BCL2 Inhibits

Caption: this compound inhibits HSP90, leading to degradation of FLT3-ITD and downstream signaling.

Experimental_Workflow cluster_analysis Efficacy Analysis start Primary AML Patient Sample isolate Isolate Mononuclear Cells (Ficoll-Paque) start->isolate culture Culture Cells with Cytokines isolate->culture treat Treat with this compound (Dose-Response) culture->treat incubate Incubate for 72 hours treat->incubate apoptosis Apoptosis Assay (Annexin V / 7-AAD) incubate->apoptosis viability Cell Viability Assay (e.g., CTG) incubate->viability flow Flow Cytometry Analysis apoptosis->flow luminescence Luminescence Measurement viability->luminescence data Data Interpretation (EC50 Calculation) flow->data luminescence->data

Caption: Workflow for validating the efficacy of this compound in primary AML patient samples.

References

Comparative Analysis of LAM-003 (Quizartinib) in FLT3-ITD vs. FLT3-TKD Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LAM-003 (quizartinib) performance in preclinical models of FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) versus tyrosine kinase domain (TKD) mutations. This analysis is supported by experimental data to inform future research and development in acute myeloid leukemia (AML).

Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of newly diagnosed cases.[1] Internal tandem duplications (ITD) in the juxtamembrane domain of the FLT3 receptor are found in about 25% of AML patients and are associated with a poor prognosis.[1][2] Mutations in the tyrosine kinase domain (TKD), most commonly at the D835 residue, are present in roughly 7% of cases.[1][3]

This compound, also known as quizartinib (formerly AC220), is a potent and selective second-generation, type II FLT3 inhibitor.[1] It has received approval for the treatment of adult patients with newly diagnosed FLT3-ITD-positive AML in combination with chemotherapy.[1] As a type II inhibitor, quizartinib preferentially binds to the inactive conformation of the FLT3 kinase, a mechanism that underlies its differential activity against FLT3-ITD and FLT3-TKD mutations.[2][4]

Comparative Preclinical Efficacy of this compound

The in vitro efficacy of this compound has been extensively evaluated in various AML cell lines and engineered cell models harboring either FLT3-ITD or FLT3-TKD mutations. The data consistently demonstrates that quizartinib is highly potent against FLT3-ITD, while its activity is significantly attenuated by the presence of TKD mutations, particularly at the D835 residue.

Table 1: In Vitro Potency of this compound (Quizartinib) Against FLT3-ITD and FLT3-TKD Mutations
Cell Line/ModelFLT3 MutationThis compound (Quizartinib) IC50 (nM)Reference
MV4-11FLT3-ITD0.40[2]
MOLM-13FLT3-ITD0.89[2]
MOLM-14FLT3-ITD0.73[2]
Ba/F3FLT3-ITD~1[5]
Ba/F3FLT3-ITD + D835Y>1000[2]
Ba/F3FLT3-ITD + F691L>1000[2]

IC50 values represent the concentration of the drug required to inhibit 50% of cell growth or kinase activity.

As shown in Table 1, quizartinib exhibits sub-nanomolar to low nanomolar IC50 values in FLT3-ITD positive cell lines. In contrast, the introduction of a secondary TKD mutation, such as D835Y or the gatekeeper mutation F691L, confers significant resistance to quizartinib, with IC50 values increasing by over 1000-fold.[2][5] This high level of resistance is a key clinical challenge, as TKD mutations are a common mechanism of acquired resistance in patients treated with quizartinib.[5]

Mechanism of Differential Activity

The differential activity of quizartinib against FLT3-ITD and FLT3-TKD mutations is rooted in its mechanism of action as a type II inhibitor.

FLT3_Inhibition_Mechanism Mechanism of this compound (Quizartinib) Action cluster_0 FLT3-ITD cluster_1 FLT3-TKD (D835Y) FLT3_ITD FLT3-ITD (Inactive Conformation Favored) Quizartinib_ITD This compound (Quizartinib) FLT3_ITD->Quizartinib_ITD Binds to inactive state Bound_ITD Stabilized Inactive Complex No_Signal_ITD Signal Inhibition Bound_ITD->No_Signal_ITD FLT3_TKD FLT3-TKD (D835Y) (Active Conformation Locked) Quizartinib_TKD This compound (Quizartinib) FLT3_TKD->Quizartinib_TKD Poor binding to active state Signal_TKD Constitutive Signaling FLT3_TKD->Signal_TKD No_Binding Binding Impaired

Figure 1. Differential binding of this compound to FLT3-ITD vs. FLT3-TKD.

FLT3-ITD mutations lead to a conformational state that can be readily bound and stabilized in an inactive form by quizartinib.[1] In contrast, FLT3-TKD mutations, particularly at the D835 residue, lock the kinase in an active conformation.[6] This active state prevents the binding of type II inhibitors like quizartinib, which require an inactive conformation to engage with the kinase.[4][6]

Downstream Signaling Inhibition

Quizartinib effectively inhibits the constitutive activation of downstream signaling pathways driven by FLT3-ITD. This leads to the suppression of key survival and proliferation signals.

FLT3_Signaling_Pathway FLT3-ITD Signaling and this compound Inhibition FLT3_ITD FLT3-ITD RAS_RAF RAS/RAF/MEK/ERK FLT3_ITD->RAS_RAF PI3K_AKT PI3K/AKT FLT3_ITD->PI3K_AKT STAT5 STAT5 FLT3_ITD->STAT5 Quizartinib This compound (Quizartinib) Quizartinib->FLT3_ITD Inhibits Apoptosis Apoptosis Quizartinib->Apoptosis Induces Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation

Figure 2. Inhibition of FLT3-ITD downstream signaling by this compound.

In FLT3-ITD models, quizartinib treatment leads to a potent inhibition of FLT3 autophosphorylation and the subsequent deactivation of downstream effectors including STAT5, AKT, and ERK.[2] This blockade of critical signaling nodes results in cell cycle arrest and the induction of apoptosis in FLT3-ITD-dependent AML cells.[1][7]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound in AML cell lines.

  • Cell Seeding: Plate AML cells (e.g., MV4-11, MOLM-13) in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of appropriate culture medium.

  • Drug Treatment: Prepare serial dilutions of this compound (quizartinib) in culture medium. Add 100 µL of the drug dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Western Blotting for FLT3 Phosphorylation

This protocol is used to assess the inhibition of FLT3 autophosphorylation by this compound.

Western_Blot_Workflow Experimental Workflow for Western Blotting Cell_Culture 1. Cell Culture (FLT3-ITD+ AML cells) Drug_Treatment 2. This compound Treatment (Dose-response/time-course) Cell_Culture->Drug_Treatment Lysis 3. Cell Lysis Drug_Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (e.g., 5% BSA) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (p-FLT3, Total FLT3, β-actin) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis (Densitometry) Detection->Analysis

Figure 3. Workflow for assessing FLT3 phosphorylation via Western Blot.
  • Cell Treatment and Lysis: Treat FLT3-ITD positive cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-FLT3 (Tyr591), total FLT3, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software.

Conclusion and Future Directions

This compound (quizartinib) is a highly potent inhibitor of FLT3-ITD, demonstrating significant preclinical and clinical activity in this AML subtype. However, its efficacy is limited in the context of FLT3-TKD mutations, which represent a primary mechanism of acquired resistance. This comparative analysis underscores the importance of molecular profiling in guiding therapeutic strategies for FLT3-mutated AML.

Future research should focus on:

  • Developing novel FLT3 inhibitors with activity against both ITD and TKD mutations.

  • Investigating combination therapies to overcome or prevent the emergence of resistance to quizartinib.

  • Elucidating the role of the bone marrow microenvironment in mediating resistance to FLT3 inhibitors.

By addressing these key areas, the scientific community can continue to advance the development of more effective and durable therapies for patients with FLT3-mutated AML.

References

Overcoming Kinase Inhibitor Resistance: A Comparative Analysis of LAM-003

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of LAM-003's performance against other kinase inhibitors, with a focus on overcoming resistance mechanisms. The information is supported by preclinical experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.

This compound is an orally bioavailable prodrug of the potent heat shock protein 90 (HSP90) inhibitor, LAM-003A.[1][2][3] It has demonstrated significant preclinical activity in Acute Myeloid Leukemia (AML), particularly in cases driven by FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutations, which are associated with a poor prognosis.[1][2][4] A key advantage of this compound lies in its ability to overcome common mechanisms of resistance to FLT3 tyrosine kinase inhibitors (TKIs).[1][2][3][4]

Performance of this compound in FLT3 TKI-Resistant AML

Resistance to FLT3 inhibitors often arises from secondary mutations in the FLT3 kinase domain or through protective signaling from the bone marrow microenvironment.[1][2][3] Preclinical studies have shown that this compound is effective against AML cells harboring FLT3-ITD mutations and maintains its potency in the face of common resistance mechanisms.

Activity Against FLT3 TKI-Resistant Mutants

This compound has been shown to be equipotent against AML cells with secondary FLT3 mutations that confer resistance to other TKIs, such as the D835 and F691L mutations.[1][2][4] This is because this compound, as an HSP90 inhibitor, promotes the degradation of the entire FLT3 client protein, irrespective of specific point mutations in the kinase domain.

Overcoming Stroma-Mediated Resistance

The bone marrow stromal microenvironment can protect AML cells from the effects of FLT3 inhibitors. This compound has demonstrated the ability to retain its cytotoxic activity in AML cells even in the presence of stromal-conditioned media, which typically induces resistance to FLT3 TKIs.[1][2][3][4]

Quantitative Comparison of this compound and Other Inhibitors

The following tables summarize the synergistic effects of this compound with other anti-cancer agents in FLT3-ITD positive AML cell lines. The Combination Index (CI) is used to quantify synergy, where CI < 1 indicates a synergistic effect, CI = 1 indicates an additive effect, and CI > 1 indicates an antagonistic effect.

Drug Combination MOLM-13 (FLT3-ITD) MV-4-11 (FLT3-ITD) MOLM-14 (FLT3-ITD)
This compound + Venetoclax (BCL-2 Inhibitor) CI < 0.1CI < 0.1CI < 0.1
This compound + Gilteritinib (FLT3 Inhibitor) CI < 0.7CI < 0.7CI < 0.7
This compound + Daunorubicin (Chemotherapy) CI < 0.7CI < 0.7CI < 0.7
This compound + Cytarabine (Chemotherapy) CI < 0.7CI < 0.7CI < 0.7

Table 1: Combination Index values for this compound with other anti-leukemic agents in FLT3-ITD AML cell lines.[3]

Cross-Resistance Potential with Other Kinase Inhibitor Classes

While direct comparative studies of this compound in cell lines resistant to other classes of kinase inhibitors are limited, the mechanism of action of HSP90 inhibitors suggests a broad potential to overcome various resistance pathways.

PI3K/AKT/mTOR Pathway Inhibitor Resistance

Activation of the PI3K/AKT/mTOR pathway is a known mechanism of resistance to various targeted therapies. Since AKT is a client protein of HSP90, inhibitors like this compound can lead to its degradation. This suggests that this compound could be effective in cancers that have developed resistance to PI3K or mTOR inhibitors through AKT reactivation. The synergistic effect of this compound with the BCL-2 inhibitor venetoclax is, in part, attributed to the inhibition of the AKT pathway, leading to the degradation of the anti-apoptotic protein MCL-1.[4]

MAPK/ERK Pathway Inhibitor Resistance

Similarly, key components of the MAPK/ERK pathway, such as RAF and MEK, are also HSP90 client proteins. In other cancers like melanoma, HSP90 inhibitors have been shown to overcome resistance to BRAF and MEK inhibitors.[5] By promoting the degradation of these kinases, this compound has the potential to be effective against tumors that have developed resistance to MAPK pathway inhibitors.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways involved and a general workflow for assessing drug synergy.

FLT3_Signaling_and_LAM003_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway cluster_stat STAT Pathway cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 HSP90 HSP90 HSP90->FLT3 Chaperones AKT AKT HSP90->AKT RAF RAF HSP90->RAF LAM003 This compound LAM003->HSP90 Inhibits PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Experimental_Workflow cluster_assays Assessments start Start: Cancer Cell Lines (e.g., FLT3-ITD+ AML) treatment Treat with this compound, other kinase inhibitors, or combination start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability western Western Blot Analysis (pFLT3, pAKT, pERK, etc.) incubation->western data_analysis Data Analysis: - IC50 Calculation - Combination Index (CI) viability->data_analysis western->data_analysis end Conclusion: Evaluate cross-resistance and synergy data_analysis->end

References

A Preclinical Showdown: LAM-003 Versus Standard-of-Care Therapies in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

GUILFORD, Conn. – In the relentless pursuit of more effective treatments for Acute Myeloid Leukemia (AML), particularly for patients with historically poor outcomes, the novel HSP90 inhibitor LAM-003 is emerging as a promising therapeutic candidate. This guide provides a comprehensive preclinical comparison of this compound against current standard-of-care therapies for FLT3-ITD positive and relapsed/refractory AML, offering researchers, scientists, and drug development professionals a data-driven overview of its potential.

This compound, an orally bioavailable prodrug of the potent HSP90 inhibitor LAM-003A, operates through a distinct mechanism of action compared to currently approved agents. By inhibiting Heat Shock Protein 90 (HSP90), this compound triggers the degradation of critical oncoproteins, including the mutated FLT3 receptor, a key driver in a significant subset of AML cases.[1][2] This guide delves into the preclinical data that underscores this compound's potential to overcome resistance to existing therapies and its synergistic activity with other anti-leukemic agents.

Executive Summary of Preclinical Findings

Preclinical investigations reveal that this compound demonstrates potent cytotoxic activity against AML cell lines, with a particular sensitivity observed in those harboring FLT3-ITD mutations.[1] Notably, this compound retains its efficacy against AML cells with mutations that confer resistance to standard FLT3 inhibitors.[1][2] Furthermore, compelling synergy has been observed when this compound is combined with the BCL-2 inhibitor venetoclax, suggesting a promising combination therapy strategy.[1][2]

Data Presentation: A Comparative Analysis

To facilitate a clear and objective comparison, the following tables summarize the preclinical performance of this compound alongside standard-of-care FLT3 inhibitors and salvage chemotherapy regimens in relevant AML models.

Table 1: In Vitro Cytotoxicity in FLT3-ITD Positive AML Cell Lines (IC50, nM)
Cell LineThis compoundGilteritinibMidostaurinQuizartinib
MV4-11 ~670~0.92-3.8~15~0.40
MOLM-13 ~670~3.3~29~0.89
MOLM-14 Not ReportedNot ReportedNot Reported~0.73

Note: IC50 values are compiled from multiple preclinical studies and may vary based on experimental conditions. The data for this compound represents the geometric mean EC50 across eight FLT3-ITD cell lines.[2][3][4][5]

Table 2: In Vivo Efficacy in FLT3-ITD Positive AML Xenograft Models
TherapyModelKey Findings
This compound MV4-11 XenograftTumor regression observed.[2]
MOLM-13 Systemic ModelExtended survival.[2]
Gilteritinib MV4-11 XenograftInhibition of tumor growth.
Quizartinib MV4-11 XenograftAnti-tumor properties observed.[6]

Note: Direct head-to-head in vivo studies are limited. The findings are based on separate preclinical investigations.

Table 3: Clinical Efficacy of Standard-of-Care in Relapsed/Refractory AML
TherapyPatient PopulationOverall Response Rate (ORR) / Complete Remission (CR/CRi)Median Overall Survival (OS)
Gilteritinib Relapsed/Refractory FLT3-mutated AML21% (CR/CRh)9.3 months
Quizartinib Relapsed/Refractory FLT3-ITD AML48% (CRc)6.2 months
CLAG-M Relapsed/Refractory AML37% (ORR)11.1 months

Note: Data is derived from separate clinical trials and is not from a head-to-head comparison.

Mechanism of Action: Visualizing the Pathways

To elucidate the distinct mechanism of this compound, the following diagrams illustrate its proposed signaling pathway and a generalized experimental workflow for its evaluation.

This compound Mechanism of Action in FLT3-ITD AML cluster_0 HSP90 Chaperone Complex cluster_1 FLT3-ITD Oncoprotein cluster_2 Downstream Pro-Survival Signaling HSP90 HSP90 Cochaperones Co-chaperones FLT3_ITD Mutant FLT3-ITD HSP90->FLT3_ITD Stabilizes Degradation Ubiquitin-Proteasome Degradation HSP90->Degradation Leads to PI3K_AKT PI3K/AKT Pathway FLT3_ITD->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3_ITD->RAS_MAPK JAK_STAT JAK/STAT Pathway FLT3_ITD->JAK_STAT FLT3_ITD->Degradation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits RAS_MAPK->Apoptosis Inhibits JAK_STAT->Apoptosis Inhibits LAM003 This compound LAM003->HSP90 Inhibits Degradation->Apoptosis Induces Preclinical Evaluation Workflow for this compound cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Combination Studies CellLines AML Cell Lines (FLT3-ITD+ and WT) ViabilityAssay Cell Viability Assay (e.g., MTT, CellTiter-Glo) CellLines->ViabilityAssay WesternBlot Western Blot (FLT3, p-FLT3, downstream targets) CellLines->WesternBlot Synergy Synergy Analysis (e.g., Combination Index) Xenograft AML Xenograft Model (e.g., MV4-11) Treatment This compound Treatment Xenograft->Treatment Efficacy Efficacy Assessment (Tumor Volume, Survival) Treatment->Efficacy ComboScreen Combination with Standard of Care Agents ComboScreen->Synergy

References

Independent Validation of Published LAM-003 Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published preclinical findings for LAM-003, a novel HSP90 inhibitor, with alternative approved therapies for FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML). The data presented for this compound is primarily derived from a key publication in Blood Advances by Beeharry et al. (2019), which includes authors affiliated with AI Therapeutics, the developer of this compound. To date, independent validation of these specific findings by unaffiliated research groups has not been identified in the published literature.

Executive Summary

This compound is a prodrug of the heat shock protein 90 (HSP90) inhibitor, LAM-003A. It has shown potent preclinical activity against AML cell lines harboring FLT3 internal tandem duplication (ITD) mutations, a common driver of this aggressive leukemia. Notably, this compound appears to overcome resistance mechanisms to existing FLT3 inhibitors, including secondary mutations and protective stromal signaling. Furthermore, it exhibits strong synergy with the BCL-2 inhibitor venetoclax. This guide summarizes the key preclinical data for this compound and compares its performance with established FLT3 inhibitors: midostaurin, gilteritinib, and quizartinib, based on their respective clinical trial data.

Data Presentation

Table 1: In Vitro Efficacy of this compound in FLT3-ITD AML Cell Lines
Cell LineFLT3 StatusThis compound EC50 (nM)Reference
MV-4-11FLT3-ITD~50[1]
MOLM-13FLT3-ITD~100[1]
MOLM-14FLT3-ITD~100[2]

EC50 values are approximate, as extracted from graphical representations in the cited literature.

Table 2: In Vivo Efficacy of this compound in FLT3-ITD AML Xenograft Models
ModelTreatmentKey FindingReference
MV-4-11 XenograftThis compound84% tumor regression[1]
MOLM-13 SystemicThis compound (75 mg/kg)Significantly extended survival vs. vehicle (p=0.005)[1]
MOLM-13 SystemicThis compound (150 mg/kg)Significantly extended survival vs. vehicle (p=0.008)[1]
MOLM-13 SystemicThis compound + VenetoclaxSignificantly prolonged survival compared to single agents[1][3]
Table 3: Comparison of this compound (Preclinical) with Approved FLT3 Inhibitors (Clinical Data)
AgentMechanism of ActionSettingKey Efficacy DataReference
This compound HSP90 Inhibitor (indirectly targets FLT3)Preclinical (Relapsed/Refractory models)Overcomes FLT3 inhibitor resistance mutations (e.g., D835, F691); potent synergy with venetoclax.[1][3][1][3]
Midostaurin Multi-kinase Inhibitor (including FLT3)Newly Diagnosed FLT3-mutated AMLImproved overall and event-free survival when added to standard chemotherapy.[4][5][4][5]
Gilteritinib FLT3 InhibitorRelapsed/Refractory FLT3-mutated AMLMedian Overall Survival of 9.3 months vs. 5.6 months with salvage chemotherapy.[6][6]
Quizartinib FLT3 InhibitorNewly Diagnosed FLT3-ITD positive AMLMedian Overall Survival of 31.9 months when added to chemotherapy vs. 15.1 months with chemotherapy alone.[7][8][7][8]

Note: Direct comparison is challenging as this compound data is preclinical, while data for other agents are from clinical trials.

Experimental Protocols

Cell Viability Assay
  • Cell Lines: MV-4-11, MOLM-13, and MOLM-14 (all human FLT3-ITD positive AML cell lines).

  • Method: Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 72 hours.[2] Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[2]

  • Data Analysis: Luminescence was measured using a plate reader, and the half-maximal effective concentration (EC50) was calculated using non-linear regression analysis.

AML Xenograft Models
  • MV-4-11 Subcutaneous Xenograft:

    • Animals: Immunocompromised mice.

    • Procedure: MV-4-11 cells were implanted subcutaneously. Once tumors were established, mice were randomized to receive either vehicle or this compound orally, once daily.[1]

    • Endpoint: Tumor volume was measured regularly to assess tumor regression.[1]

  • MOLM-13 Systemic Xenograft:

    • Animals: Immunocompromised mice.

    • Procedure: MOLM-13 cells were injected intravenously to establish systemic disease.[9][10] Treatment with vehicle, this compound, venetoclax, or the combination was administered orally.[1]

    • Endpoint: The primary endpoint was overall survival, which was monitored and analyzed using Kaplan-Meier survival curves.[1]

Mandatory Visualization

LAM003_Signaling_Pathway cluster_cell FLT3-ITD+ AML Cell FLT3_ITD FLT3-ITD (Client Protein) Proteasome Proteasome FLT3_ITD->Proteasome Targeted for Downstream Downstream Signaling (STAT5, AKT, MAPK) FLT3_ITD->Downstream Activates HSP90 HSP90 Chaperone HSP90->FLT3_ITD Stabilizes LAM003 This compound LAM003A LAM-003A (Active Inhibitor) LAM003->LAM003A Metabolism LAM003A->HSP90 Inhibits Degradation Degradation Proliferation Leukemic Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Mechanism of action of this compound in FLT3-ITD positive AML cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Culture FLT3-ITD+ AML Cell Lines (MV-4-11, MOLM-13) treatment_vitro Treat with this compound (Dose-Response) cell_culture->treatment_vitro viability_assay Cell Viability Assay (CellTiter-Glo) treatment_vitro->viability_assay ec50 Determine EC50 viability_assay->ec50 survival_analysis Kaplan-Meier Analysis cell_injection Inject MOLM-13 cells into mice (systemic model) treatment_vivo Oral Dosing: - Vehicle - this compound - Venetoclax - Combination cell_injection->treatment_vivo monitoring Monitor for survival treatment_vivo->monitoring monitoring->survival_analysis

Caption: Preclinical experimental workflow for evaluating this compound efficacy.

Logical_Relationship LAM003 This compound HSP90i HSP90 Inhibition LAM003->HSP90i FLT3_degradation FLT3-ITD Degradation HSP90i->FLT3_degradation Venetoclax_synergy Synergy with Venetoclax HSP90i->Venetoclax_synergy FLT3i_resistance Overcomes FLT3i Resistance (Mutations & Stromal Protection) FLT3_degradation->FLT3i_resistance AML_efficacy Anti-leukemic Efficacy in FLT3-ITD AML FLT3_degradation->AML_efficacy FLT3i_resistance->AML_efficacy Venetoclax_synergy->AML_efficacy

Caption: Logical relationships of this compound's properties and therapeutic potential.

References

A Meta-Analysis of LAM-003 Efficacy in Preclinical AML Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative meta-analysis of the preclinical efficacy of LAM-003, a novel therapeutic agent for Acute Myeloid Leukemia (AML). The analysis focuses on its performance as a single agent and in combination with other established and investigational drugs, supported by experimental data from published studies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

Preclinical studies have identified two distinct investigational drugs sometimes associated with similar names in the context of AML research. To ensure clarity, this guide distinguishes between them:

  • This compound (HSP90 Inhibitor) : The primary focus of this guide, this compound is the prodrug of LAM-003A, a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2] Its mechanism is centered on the degradation of HSP90 client proteins, including the FMS-like tyrosine kinase 3 (FLT3), which is frequently mutated in AML.[1][2]

  • IACS-10759 (OXPHOS Inhibitor) : A distinct molecule that is a selective inhibitor of mitochondrial Complex I of the electron transport chain.[3][4][5] It targets the metabolic vulnerability of AML cells dependent on oxidative phosphorylation (OXPHOS).[3][5][6]

This guide will focus on the preclinical data for This compound (HSP90 inhibitor) , with comparisons to its most relevant therapeutic partner, the BCL-2 inhibitor Venetoclax , and other standard-of-care agents. The efficacy of IACS-10759 will be presented as a comparison of a distinct therapeutic strategy.

Signaling Pathway of this compound (HSP90 Inhibitor)

This compound acts by inhibiting HSP90, a molecular chaperone essential for the stability and function of numerous oncogenic proteins. In FLT3-ITD positive AML, the constitutively active FLT3 receptor is a critical client protein of HSP90. By inhibiting HSP90, this compound leads to the degradation of FLT3-ITD, thereby blocking downstream pro-survival signaling pathways and inducing apoptosis. This mechanism is effective even against FLT3 mutants that have acquired resistance to conventional tyrosine kinase inhibitors (TKIs).[1][2]

LAM-003_Signaling_Pathway cluster_0 Cytoplasm LAM003 This compound (Prodrug) LAM003A LAM-003A (Active Drug) LAM003->LAM003A Metabolized by Esterases HSP90 HSP90 LAM003A->HSP90 Inhibits FLT3 FLT3-ITD (Client Protein) HSP90->FLT3 Chaperones & Stabilizes FLT3_inactive Degraded FLT3 HSP90->FLT3_inactive Leads to Degradation Proliferation Cell Proliferation & Survival FLT3->Proliferation Activates Downstream Signaling

Caption: Mechanism of action for this compound, an HSP90 inhibitor in FLT3-ITD AML.

Comparative Efficacy Data

The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound with other agents in AML models.

Table 1: In Vitro Efficacy of this compound and Comparators
Cell LineCompoundEfficacy MetricResultSynergy PartnerSynergy FindingCitation
MOLM-13This compoundCytotoxicityPotent ActivityVenetoclaxRobust Synergy [1][2]
MV-4-11This compoundCytotoxicityPotent ActivityVenetoclaxRobust Synergy [1][2]
FLT3i-ResistantThis compoundCytotoxicityEquipotent Activity-Overcomes resistance[1][2]
Primary AML SamplesThis compoundCytotoxicityActive--[1][2]
MOLM-13IACS-10759 + VenetoclaxApoptosisSynergistic IncreaseVenetoclaxCombination Index < 1[6][7]
MV-4-11IACS-10759 + VenetoclaxApoptosisSynergistic IncreaseVenetoclaxCombination Index < 1[6][7]
Table 2: In Vivo Efficacy of this compound and Comparators in AML Xenograft Models
Animal ModelTreatment GroupDosingPrimary OutcomeResultCitation
MV-4-11 XenograftThis compoundMonotherapyTumor RegressionSignificant Regression [1][2]
MOLM-13 SystemicThis compoundMonotherapySurvival ExtensionSignificantly Extended [1][2]
MOLM-13 SystemicThis compound + VenetoclaxCombinationSurvival ExtensionSignificantly prolonged vs. single agents[1][2]
MV-4-11 XenograftIACS-107597.5 mg/kg p.o. dailyMedian Survival65 days[5][6]
MV-4-11 XenograftVenetoclax25 mg/kg p.o. dailyMedian Survival48 days[5][6]
MV-4-11 XenograftIACS-10759 + VenetoclaxCombinationMedian Survival74.5 days (77.4% increase vs. vehicle)[5][6]
MV-4-11 XenograftVehicle Control-Median Survival42 days[5][6]

Experimental Protocols and Workflows

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used to evaluate this compound and its comparators.

In Vivo Xenograft Efficacy Study

This protocol describes a typical workflow for assessing the anti-leukemic activity of therapeutic agents in a systemic AML mouse model.

Experimental_Workflow start Start: Prepare AML Cell Line (e.g., MOLM-13) injection Inject Cells into Immunocompromised Mice (e.g., NSGS mice via tail vein) start->injection randomization Allow Leukemia Engraftment (e.g., 3 days post-injection) injection->randomization treatment Randomize Mice & Begin Treatment: - Vehicle Control - this compound - Venetoclax - Combination randomization->treatment monitoring Daily Monitoring: - Body Weight - Clinical Signs of Disease treatment->monitoring endpoint Endpoint Determination: - Survival (Kaplan-Meier) - Tumor Burden (e.g., Bioluminescence) monitoring->endpoint analysis Data Analysis & Statistical Comparison endpoint->analysis

Caption: Generalized workflow for an in vivo AML xenograft efficacy study.

Protocol Details:

  • Cell Lines: Human AML cell lines such as MOLM-13 (FLT3-ITD) or MV-4-11 (FLT3-ITD) are commonly used.[1][6]

  • Animal Models: Immunocompromised mice (e.g., NSG or NSGS) are required to prevent graft rejection.[8]

  • Drug Administration: Drugs are typically administered daily via oral gavage (p.o.).[6][8] For the IACS-10759 + Venetoclax study, treatment was administered for 33 consecutive days.[8]

  • Efficacy Endpoints: The primary endpoint is often overall survival, analyzed using the Kaplan-Meier method.[6][8] Tumor burden can be monitored through methods like bioluminescent imaging or flow cytometry of peripheral blood.[7]

  • Tolerability: Animal body weight is monitored daily as a key indicator of treatment-related toxicity.[6]

In Vitro Synergy Assessment
  • Cell Viability and Apoptosis: AML cell lines are treated with variable concentrations of single agents (e.g., this compound, Venetoclax) and in combination.[6]

  • Assays: After a set incubation period (e.g., 24-72 hours), cell viability is measured using assays like CellTiter-Glo®, and apoptosis is quantified via Annexin V/PI staining followed by flow cytometry.[7]

  • Synergy Calculation: The combination index (CI) is calculated using software like CompuSyn, where a CI value < 1 indicates a synergistic interaction.[6]

Comparison of Therapeutic Strategies: HSP90 vs. OXPHOS Inhibition

While this compound (HSP90i) and IACS-10759 (OXPHOSi) are distinct molecules, they have both shown potent anti-leukemic activity and strong synergy with the BCL-2 inhibitor Venetoclax, highlighting two promising avenues for AML treatment.

  • This compound (HSP90i) + Venetoclax: This combination targets two key survival mechanisms. This compound degrades oncogenic drivers like FLT3, while Venetoclax inhibits BCL-2 to lower the apoptotic threshold.[1][2] This dual approach is particularly effective in FLT3-ITD AML and can overcome resistance to FLT3 inhibitors.[1][2] Mechanistic studies suggest the synergy involves the inhibition of AKT-mediated regulation of GSK3B, leading to MCL-1 degradation.[9]

  • IACS-10759 (OXPHOSi) + Venetoclax: This combination targets the metabolic engine of leukemia cells. Many AML cells, particularly leukemia stem cells, are highly dependent on OXPHOS for survival.[5][6] IACS-10759 shuts down this energy source, while Venetoclax promotes apoptosis.[6] IACS-10759 treatment can retain cytochrome c in the mitochondria, preventing apoptosis; the addition of Venetoclax overcomes this by directly promoting Bak/Bax-dependent cytochrome c release.[5]

Conclusion

Preclinical data strongly support the therapeutic potential of this compound, an HSP90 inhibitor, in AML, especially for patients with FLT3-ITD mutations who are resistant to TKI therapy.[1][2] Its most compelling activity is observed in combination with the BCL-2 inhibitor Venetoclax, which results in synergistic cell killing and significantly prolonged survival in animal models.[1][2]

Separately, the OXPHOS inhibitor IACS-10759 also demonstrates significant preclinical efficacy and synergy with Venetoclax, offering an alternative strategy that targets the metabolic dependencies of AML cells.[5][6] Both approaches, while mechanistically distinct, underscore the power of combination therapies that target multiple, non-overlapping survival pathways in leukemia. Further clinical investigation is warranted for both strategies to translate these promising preclinical findings into effective patient therapies.

References

Safety Operating Guide

Navigating the Disposal of LAM-003: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like LAM-003 is a critical component of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this potent investigational drug, used in acute myeloid leukemia (AML) research, as a hazardous substance.

This compound, an investigational small molecule inhibitor, requires stringent handling and disposal protocols to mitigate risks to personnel and the environment. As with many novel research compounds, a publicly available, specific SDS may not exist. Therefore, laboratory personnel must adhere to established best practices for the disposal of uncharacterized or potent small molecule inhibitors and cytotoxic agents.[1] The foundational principle is to manage all waste streams containing this compound as hazardous chemical waste.

Quantitative Data on Waste Management

Due to the novel nature of this compound, specific quantitative data regarding its disposal is not available. However, general principles of hazardous waste management in a laboratory setting provide a framework for its proper handling. The following table summarizes the categorization and handling of waste generated during research with this compound.

Waste StreamDescriptionRecommended Disposal Method
Unused/Expired this compound Pure, solid compound or stock solutions that are no longer needed or have passed their expiration date.Treat as bulk hazardous chemical waste. Do not discard down the drain or in regular trash.[2][3]
Contaminated Labware Items such as vials, pipette tips, gloves, weighing paper, and other disposable materials that have come into direct contact with this compound.Place in a designated, sealed, and clearly labeled hazardous waste container for solid waste.[1]
Solutions Containing this compound All experimental solutions, including unused working solutions and the initial rinsate from "empty" containers.Collect in a sealed, properly labeled, and leak-proof hazardous waste container designated for liquid waste.[1][4]
Contaminated PPE Gowns, and gloves used during the handling of this compound.Dispose of in the designated hazardous waste container for solid waste.[5]
Spill Cleanup Materials Absorbent materials and any other items used to clean a spill of this compound.Treat as bulk hazardous waste and dispose of in a sealed, labeled container.

Detailed Experimental Protocols for Disposal

The following step-by-step procedure outlines the recommended protocol for the disposal of this compound in a research laboratory setting. This protocol is based on general guidelines for handling potent investigational new drugs.[6][7]

1. Waste Segregation at the Point of Generation:

  • Immediately segregate all materials contaminated with this compound from other laboratory waste streams to prevent cross-contamination.[1]

  • Use dedicated waste containers for this compound waste.

2. Containment of Waste:

  • Solid Waste: Collect all solid waste, including contaminated gloves, pipette tips, and vials, in a designated, puncture-resistant, and clearly labeled hazardous waste container.[1] The container should be kept closed except when adding waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.[1][4] Ensure the container is tightly sealed after each addition. The first rinse of any "empty" container that held this compound should also be collected as hazardous liquid waste.

3. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[6]

  • The label must include the full chemical name, "this compound," and list any other chemical constituents in the waste.[6]

  • Include the name of the Principal Investigator, the laboratory location (building and room number), and a contact phone number.[6]

  • Mark the date when waste was first added to the container.

4. Storage of Hazardous Waste:

  • Store all this compound hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1][6]

  • The SAA should be located at or near the point of waste generation.[1]

  • Ensure that incompatible waste types are not stored together.

5. Decontamination of Work Surfaces:

  • After handling this compound, decontaminate all work surfaces.

  • A common procedure involves an initial cleaning with a detergent solution, followed by a rinse with sterile water, and then a final wipe with 70% isopropyl alcohol.[5]

  • All cleaning materials used in this process must be disposed of as solid hazardous waste.[5]

6. Arranging for Waste Disposal:

  • Once a waste container is full or is no longer being used, arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][4]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.[6]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from research involving this compound.

LAM003_Disposal_Workflow cluster_generation Waste Generation Point cluster_segregation Segregation cluster_containment Containment cluster_storage Storage cluster_disposal Disposal Waste_Generation This compound Waste Generated (Solid or Liquid) Is_Solid Solid Waste? Waste_Generation->Is_Solid Solid_Container Place in Labeled Solid Hazardous Waste Container Is_Solid->Solid_Container Yes Liquid_Container Place in Labeled Liquid Hazardous Waste Container Is_Solid->Liquid_Container No SAA Store in Secure Satellite Accumulation Area (SAA) Solid_Container->SAA Liquid_Container->SAA EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) SAA->EHS_Pickup

This compound Waste Disposal Workflow

References

Safeguarding Health: A Comprehensive Guide to Handling LAM-003

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of LAM-003, a representative cytotoxic compound. Adherence to these procedures is critical to minimize exposure risk and ensure a safe laboratory environment.

Quantitative Safety Data

The following table summarizes key quantitative data for the safe handling of cytotoxic compounds like this compound. These values are representative and should be confirmed with any specific Safety Data Sheet (SDS) that may be available for the actual compound being handled.

ParameterValueSignificance
Occupational Exposure Limit (OEL) < 1 µg/m³ (8-hour TWA)Represents the maximum permissible airborne concentration to which a worker may be exposed over an eight-hour workday.
Glove Permeation Time > 240 minutesIndicates the breakthrough time for chemotherapy-rated nitrile gloves, ensuring adequate protection during handling.[1]
Decontamination Solution 2% Sodium HypochloriteEffective for inactivating and cleaning up spills of many cytotoxic agents.
Incineration Temperature > 850 °CThe minimum temperature required for the effective destruction of cytotoxic waste.

Experimental Protocol: Safe Handling and Disposal of this compound

This protocol outlines the step-by-step procedures for the safe handling of this compound, from preparation to disposal.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound must be conducted in a designated area, clearly marked with warning signs.

  • Biological Safety Cabinet (BSC): All handling of open-vessel this compound, including preparation and aliquoting, must be performed within a certified Class II, Type B2 BSC to protect both the product and personnel.

  • Personal Protective Equipment (PPE): Before entering the designated area, all personnel must don the required PPE as outlined in the table below.

2. Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Gloves Two pairs of chemotherapy-rated nitrile gloves.[2][3]Provides a double barrier against dermal exposure. The outer glove should be changed immediately upon contamination.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects the wearer's clothing and skin from splashes and spills.
Eye Protection Safety goggles or a full-face shield.[2][4]Protects the eyes from splashes of the cytotoxic material.
Respiratory Protection A fit-tested N95 respirator may be required for procedures with a high risk of aerosolization.Prevents inhalation of aerosolized compound.

3. Handling Procedures:

  • Aseptic Technique: Use aseptic techniques at all times to prevent contamination of the product and the work area.

  • Spill Prevention: Work on a disposable, absorbent pad within the BSC to contain any potential spills.

  • Avoidance of Sharps: Use Luer-Lok syringes and other safety-engineered sharps to minimize the risk of needlestick injuries.

4. Spill Management:

  • Immediate Action: In the event of a spill, immediately alert others in the area.

  • Containment: Cover the spill with absorbent pads from a cytotoxic spill kit.

  • Decontamination: Apply a 2% sodium hypochlorite solution to the spill area and allow for the appropriate contact time before cleaning.

  • Disposal: All materials used to clean the spill must be disposed of as cytotoxic waste.

5. Disposal Plan:

  • Waste Segregation: All materials that have come into contact with this compound, including PPE, disposable labware, and cleaning materials, must be segregated as cytotoxic waste.

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.

  • Incineration: All cytotoxic waste must be disposed of via high-temperature incineration.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling in BSC cluster_cleanup Cleanup & Disposal cluster_exit Exit prep_area Enter Designated Area don_ppe Don Full PPE prep_area->don_ppe prepare_workstation Prepare Workstation (Absorbent Pad) don_ppe->prepare_workstation handle_lam003 Handle this compound (Aseptic Technique) prepare_workstation->handle_lam003 dispose_waste Segregate Cytotoxic Waste handle_lam003->dispose_waste decontaminate_bsc Decontaminate BSC dispose_waste->decontaminate_bsc doff_ppe Doff PPE decontaminate_bsc->doff_ppe exit_area Exit Designated Area doff_ppe->exit_area wash_hands Wash Hands Thoroughly exit_area->wash_hands

Caption: Workflow for the safe handling of cytotoxic compounds like this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.